molecular formula C8H5N3 B1373092 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile CAS No. 1082040-98-9

1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Cat. No.: B1373092
CAS No.: 1082040-98-9
M. Wt: 143.15 g/mol
InChI Key: MUIUVAZQTGCBJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrrolo[3,2-c]pyridine-6-carbonitrile is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-7-3-8-6(5-11-7)1-2-10-8/h1-3,5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIUVAZQTGCBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=NC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676823
Record name 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-98-9
Record name 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082040-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Unveiling a Scaffold of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutics is perpetual. Among the heterocyclic compounds that have garnered significant interest, the azaindole family stands out due to its versatile chemical nature and proven biological relevance. This guide focuses on a specific member of this family: This compound , also known as 6-Cyano-5-azaindole. This molecule, identified by the CAS Number 1082040-98-9 , represents a compelling starting point for drug discovery endeavors, particularly in oncology and immunology.[1][2]

The 1H-pyrrolo[3,2-c]pyridine core is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution subtly alters the electronic properties, hydrogen bonding capabilities, and metabolic stability of the molecule, often leading to improved pharmacokinetic profiles and target engagement. The addition of a carbonitrile (-C≡N) group at the 6-position further enhances its utility. The nitrile moiety is a versatile functional group; it can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites, or serve as a synthetic handle for further chemical elaboration into amides, amines, or other heterocyclic systems.[3]

This document, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its established and potential applications in modern therapeutics.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of any successful research and development campaign. These parameters dictate handling, formulation, and analytical characterization strategies.

PropertyValueReference
CAS Number 1082040-98-9[1][2]
Molecular Formula C₈H₅N₃[1][2]
Molecular Weight 143.15 g/mol [2]
Appearance Solid
Common Synonyms 6-Cyano-5-azaindole[2]
InChI Key MUIUVAZQTGCBJF-UHFFFAOYSA-N[2]
SMILES N#Cc1ncc2cc[nH]c2c1[1]

Synthesis and Characterization: A Strategic Approach

The synthesis of this compound is not a trivial undertaking and requires a multi-step approach. While a direct, one-pot synthesis is not widely reported, a logical and field-proven strategy involves the construction of a halogenated pyrrolopyridine precursor, followed by a transition metal-catalyzed cyanation reaction. This approach offers robustness and amenability to scale-up.

Illustrative Synthesis Workflow

The synthesis can be logically divided into two main stages: the formation of the core heterocyclic scaffold and the subsequent introduction of the nitrile functionality. A common precursor for this is 6-bromo-1H-pyrrolo[3,2-c]pyridine.

SynthesisWorkflow cluster_stage1 Stage 1: Scaffold Construction cluster_stage2 Stage 2: Core Functionalization A 2-Bromo-5-methyl-4-nitropyridine 1-oxide B Key Intermediate (14) A->B DMF-DMA C 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) B->C Fe, Acetic Acid D Target Compound: This compound C->D Pd-catalyzed Cyanation (e.g., Zn(CN)₂, Pd(PPh₃)₄)

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

This protocol is adapted from methodologies reported for the synthesis of this key intermediate.[4]

  • Nitration: Commercially available 2-bromo-5-methylpyridine is first oxidized to 2-bromo-5-methylpyridine-1-oxide. This intermediate is then nitrated using fuming nitric acid in sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide.[4]

  • Intermediate Formation: The nitrated compound is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF to form a key enamine intermediate.[4]

  • Reductive Cyclization: The intermediate is then subjected to reductive cyclization using iron powder in acetic acid. This step simultaneously reduces the nitro group and facilitates the formation of the fused pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine.[4]

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent like ethyl acetate. The crude product is then purified using silica gel chromatography.[4]

Experimental Protocol: Palladium-Catalyzed Cyanation

This represents a standard and effective method for introducing a nitrile group onto an aromatic halide.[5]

  • Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[5]

  • Solvent Addition: Anhydrous and degassed N,N-dimethylformamide (DMF) is added to the vessel, which is then sealed.[5]

  • Reaction: The mixture is heated to a temperature between 80-120 °C. The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up and Purification: Upon completion, the reaction is cooled and quenched. The product is extracted and purified by column chromatography to yield the final product, this compound.

Analytical Characterization Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is indispensable for unambiguous structural confirmation.

  • Objective: To confirm the molecular structure by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).[6]

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆) in a standard NMR tube.[6]

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Expected Spectra:

    • ¹H NMR: The spectrum will show distinct signals for the protons on the pyrrole and pyridine rings. The chemical shifts, coupling constants, and integration values will be consistent with the proposed structure.

    • ¹³C NMR: The spectrum will show signals for each unique carbon atom in the molecule, including a characteristic signal for the nitrile carbon in the downfield region.

Biological Significance and Applications in Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, primarily recognized for its role in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The azaindole core can effectively mimic the purine ring of ATP, allowing it to bind to the hinge region of protein kinases, a critical interaction for potent inhibition.[3]

Anticancer Potential: Targeting Microtubule Dynamics

Recent research has highlighted a particularly compelling application for derivatives of 1H-pyrrolo[3,2-c]pyridine as potent anticancer agents that function as colchicine-binding site inhibitors.[4][7]

  • Mechanism of Action: These compounds disrupt the dynamic process of microtubule polymerization and depolymerization. Microtubules are essential components of the cytoskeleton involved in cell division (mitosis). By inhibiting their function, these agents can cause cell cycle arrest, typically in the G2/M phase, and subsequently induce apoptosis (programmed cell death) in cancer cells.[4][7]

  • Published Efficacy: A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives demonstrated excellent antitumor activity against several human cancer cell lines, with IC₅₀ values in the nanomolar range.[7] The most potent compounds in the series effectively inhibited tubulin polymerization in vitro and disrupted microtubule dynamics in cells at low concentrations.[4][7]

SignalingPathway cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers MT Microtubules (Dynamic Instability) Tubulin->MT Polymerization MT->Tubulin Depolymerization Mitosis Cell Division (Mitosis) MT->Mitosis Forms Mitotic Spindle G2M G2/M Arrest MT->G2M Compound 1H-pyrrolo[3,2-c]pyridine Derivative Compound->Tubulin Binds to Colchicine Site Compound->MT Inhibits Polymerization Apoptosis Apoptosis Mitosis->Apoptosis Normal Progression G2M->Apoptosis

Caption: Mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors.

Conclusion and Future Directions

This compound is more than just a chemical entity; it is a gateway to novel therapeutic agents. Its structural features—the bioisosteric azaindole core and the synthetically versatile nitrile group—make it an exceptionally valuable building block for medicinal chemists. The demonstrated success of its derivatives as potent tubulin polymerization inhibitors underscores the scaffold's potential in oncology.[4][7] Future research should continue to explore the derivatization of this core, not only for anticancer applications but also as inhibitors for various kinases and other important biological targets. The robust synthetic and analytical protocols available provide a solid foundation for these future explorations, paving the way for the next generation of targeted therapies.

References

An In-depth Technical Guide to 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolopyridine scaffold, a bioisosteric analogue of indole, represents a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active agents.[1] This guide focuses on a specific, highly functionalized isomer, 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile, also known as 6-Cyano-5-azaindole.[2] We will delve into its fundamental physicochemical properties, explore validated synthetic methodologies, and discuss its emerging significance as a versatile intermediate and pharmacophore in the design of novel therapeutics, particularly in oncology. This document serves as a technical resource, synthesizing field-proven insights with authoritative data to empower researchers in their drug discovery endeavors.

Core Physicochemical Properties

This compound belongs to the 5-azaindole class of heterocyclic compounds, where a pyridine ring is fused to a pyrrole ring, with the pyridine nitrogen at position 5.[3] The strategic placement of the carbonitrile group at the 6-position significantly influences its electronic properties and hydrogen bonding capabilities, making it a valuable moiety for molecular recognition in biological systems.[1]

PropertyValueSource(s)
Molecular Formula C₈H₅N₃[2][4]
Molecular Weight 143.15 g/mol [2]
CAS Number 1082040-98-9[2][4]
Appearance Solid
Common Synonyms 6-Cyano-5-azaindole[2]

The introduction of the nitrile functional group offers synthetic versatility. It can be hydrolyzed to a carboxylic acid or amide, reduced to a primary amine, or utilized in cycloaddition reactions, making it an ideal starting point for creating diverse chemical libraries for screening.[3]

Synthesis Methodologies: A Strategic Overview

The efficient synthesis of this compound is paramount for its application in research. The selection of a synthetic route is typically governed by the availability of starting materials, desired scale, and robustness of the chemical transformations. Two primary strategies dominate the landscape: Core Functionalization and Ring Construction .

Core Functionalization via Palladium-Catalyzed Cyanation

This is often the more direct approach when a suitable halo-substituted 5-azaindole precursor is available. The logic behind this method hinges on the well-established power of palladium catalysis to form carbon-carbon bonds.

  • Causality of Choice : This method is preferred for its high efficiency and functional group tolerance. The cyanation of an aryl halide (like a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate) is a robust and high-yielding reaction.[5] The choice of a palladium catalyst and a suitable cyanide source, such as zinc cyanide (Zn(CN)₂), is critical for minimizing side reactions and ensuring a clean conversion.[5]

G start 6-Halo-1H-pyrrolo[3,2-c]pyridine (e.g., Bromo derivative) reagents Zinc Cyanide (Zn(CN)₂) + Palladium Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., Xantphos) start->reagents Add solvent Inert Solvent (e.g., DMF) reagents->solvent Dissolve in heat Heat (e.g., 80-120 °C) solvent->heat Reaction Conditions workup Aqueous Workup & Purification (Chromatography) heat->workup Upon Completion product This compound workup->product Isolate

Caption: Workflow for Palladium-Catalyzed Cyanation.

Ring Construction Strategies
  • Causality of Choice : Ring construction methods are chosen when a greater degree of molecular diversity is required from the ground up. For example, a modified Bartoli indole synthesis, reacting a substituted nitropyridine with a vinyl Grignard reagent, allows for the convergent assembly of the core scaffold.[6] The choice of this route is dictated by the commercial availability of appropriately substituted pyridine starting materials.

Detailed Experimental Protocol: Palladium-Catalyzed Cyanation

The following protocol is a self-validating system, with progress monitored by standard analytical techniques to ensure reaction completion and purity.

Objective: To synthesize this compound from 6-Bromo-1H-pyrrolo[3,2-c]pyridine.

Materials:

  • 6-Bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq)

  • Zinc Cyanide (Zn(CN)₂, 0.6 eq)[5]

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)[5]

  • Xantphos (0.1 eq)[5]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add 6-bromo-1H-pyrrolo[3,2-c]pyridine, zinc cyanide, Pd(OAc)₂, and Xantphos.[5]

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Add anhydrous, degassed DMF via syringe.[5]

  • Reaction: Heat the reaction mixture to 120 °C.[5] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[6]

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The washes remove DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the final product.[6]

  • Characterization: Confirm the structure and purity of the isolated this compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3][7]

Biological Significance and Applications in Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine scaffold is a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets, often mimicking the binding of the endogenous indole ring.

Kinase Inhibition

The azaindole core is a well-established hinge-binding motif for protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in cancer.[3][8] The nitrogen atom of the pyridine ring can act as a crucial hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket of the kinase.[3] While specific data for the 6-carbonitrile isomer is emerging, related pyrrolopyridine derivatives have shown potent inhibitory activity against various kinases.[1]

Caption: Interaction of the Pyrrolopyridine Scaffold with a Kinase.

Anticancer Activity: Colchicine-Binding Site Inhibition

Recent groundbreaking research has demonstrated the potent anticancer activities of 1H-pyrrolo[3,2-c]pyridine derivatives.[7] A novel series of compounds based on this scaffold were designed as inhibitors of the colchicine-binding site on tubulin.[7]

  • Mechanism of Action : These compounds disrupt microtubule dynamics, which are essential for cell division. By inhibiting tubulin polymerization, they induce G2/M phase cell cycle arrest and subsequently trigger apoptosis (programmed cell death) in cancer cells.[7]

  • Lead Compound : One derivative, 10t , exhibited exceptional potency against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC₅₀ values in the nanomolar range (0.12 to 0.21 μM).[7] This highlights the immense potential of the 1H-pyrrolo[3,2-c]pyridine core for developing next-generation microtubule-targeting agents.

Conclusion

This compound is more than just a heterocyclic molecule; it is a versatile and highly promising scaffold for modern drug discovery. Its established physicochemical properties, coupled with robust and adaptable synthetic routes, provide a solid foundation for its use in medicinal chemistry campaigns. The demonstrated potential of its derivatives as potent kinase inhibitors and tubulin polymerization blockers underscores its significance.[3][7] Further exploration and functionalization of this scaffold are poised to yield novel therapeutic candidates for oncology and other diseases characterized by aberrant cell signaling.

References

A Technical Guide to the Safe Handling of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile and its structural isomers are foundational scaffolds in medicinal chemistry, recognized for their potential as kinase inhibitors and anticancer agents.[1][2][3] As these molecules progress from theoretical design to laboratory synthesis and screening, a rigorous understanding of their safe handling, storage, and emergency management is paramount. While comprehensive toxicological data for this specific compound is not extensively published, its structural components—a pyridine ring and a nitrile group—necessitate careful handling based on the known hazards of related chemical classes.[4][5] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, ensuring both personal safety and experimental integrity.

Section 1: Compound Profile and Inferred Hazard Landscape

This compound belongs to the azaindole family, a class of heterocyclic compounds of significant interest in drug discovery.[6] The pyrrolopyridine scaffold is a key feature in many kinase inhibitors, which are crucial in cancer therapy.[2] The nitrile functional group adds synthetic versatility, allowing for the creation of diverse molecular libraries.[2]

However, this structural combination also presents a distinct hazard profile. Pyridine derivatives can be flammable, toxic, and irritating.[5][7] Nitrile-containing compounds can be harmful if swallowed and may cause skin and eye irritation.[4] Furthermore, related isomers such as 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile are classified as acutely toxic if swallowed and can cause serious eye damage. Therefore, a cautious and well-documented approach to handling is mandatory.

Core Principle: Precautionary Risk Management

Given the absence of a specific Safety Data Sheet (SDS), all handling protocols must be based on a conservative assessment of risks extrapolated from structurally analogous compounds. It is imperative to treat this compound as potentially hazardous, assuming it may exhibit acute toxicity, cause serious skin and eye irritation, and pose a risk if inhaled.

Section 2: Physicochemical and Hazard Properties

Understanding the fundamental properties of a compound is the first step in a robust safety assessment. The data below are compiled from predictive models and data for the parent scaffold.

PropertyValueRationale & Significance
Molecular Formula C₈H₅N₃Defines the elemental composition.
Molecular Weight 143.15 g/mol [1]Essential for preparing solutions of known concentrations.
Appearance Assumed to be a solid at room temperature.[6]Dictates handling procedures (e.g., risk of dust generation).
pKa (Predicted, Basic) ~2.5[1]The low basicity, influenced by the electron-withdrawing nitrile group, affects its solubility in acidic media and its interactions with biological targets.
LogP (Predicted) ~1.5[1]Indicates moderate lipophilicity, suggesting potential for membrane permeability but also a need for specific formulation strategies to ensure solubility.[8]
Inferred Hazard Classification

Based on data from closely related pyrrolopyridine derivatives and nitrile compounds, the following hazard classifications should be assumed.[9]

Hazard ClassSignal WordHazard StatementPrecautionary Codes (Example)
Acute Toxicity (Oral) DangerH301: Toxic if swallowed.[10]P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[9]
Serious Eye Damage DangerH318: Causes serious eye damage.[11]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Skin Irritation WarningH315: Causes skin irritation.[9]P302 + P352: IF ON SKIN: Wash with plenty of water and soap.[9]
Respiratory Irritation WarningH335: May cause respiratory irritation.[9]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
Flammability (as a Pyridine derivative) WarningH226: Flammable liquid and vapour.[10] (Note: Applies if dissolved in flammable solvent or heated)P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[10]

Section 3: Hierarchy of Controls: Engineering, Administrative, and Personal

A multi-layered approach to safety is essential. The most effective controls are engineering solutions that isolate the hazard, followed by administrative procedures and, finally, personal protective equipment (PPE).

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Engineering Controls cluster_2 Administrative Controls cluster_3 Least Effective Elimination Elimination (Not Applicable) Substitution Substitution (Not Applicable) FumeHood Work within a certified Chemical Fume Hood Substitution->FumeHood Isolate the Hazard SOPs Standard Operating Procedures (SOPs) FumeHood->SOPs Define Safe Work Practices Training Mandatory Safety Training PPE Personal Protective Equipment (PPE) Training->PPE Protect the Worker

Caption: Hierarchy of safety controls for handling hazardous chemicals.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a properly functioning and certified chemical fume hood.[5] This is critical to prevent the inhalation of dust or vapors, which may cause respiratory irritation.[4][9]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential fumes.[12]

Administrative Controls: Standardizing Safety
  • Designated Areas: Clearly designate specific areas within the lab for handling this compound.

  • Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide before commencing work.

  • Restricted Access: Access to storage and handling areas should be limited to authorized personnel.

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is mandatory and should never be considered a substitute for robust engineering controls.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[4][13]To prevent eye contact, which may cause serious and irreversible damage based on data from analogous compounds.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[4][5]To avoid skin contact. Contaminated gloves must be disposed of immediately, and hands washed thoroughly.
Respiratory Protection Not required if handled exclusively in a fume hood.If dust is generated outside of a fume hood, a NIOSH-approved respirator is necessary to prevent respiratory irritation.[4]
Protective Clothing A laboratory coat, long pants, and closed-toe shoes.[5]To prevent contamination of personal clothing and minimize skin exposure.[14]

Section 4: Standard Operating Procedures

Protocol for Handling Solid Compound
  • Preparation: Before handling, ensure the chemical fume hood is operational, the work area is clean, and all necessary equipment (spatulas, weigh boats, containers) is present. Don appropriate PPE.

  • Weighing: Carefully weigh the solid compound within the fume hood to minimize the generation of airborne dust. Use a tared, anti-static weigh boat.

  • Transfer: Use a clean spatula to transfer the powder to the reaction vessel or storage container. Avoid tapping or shaking, which can create dust.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly within the fume hood. Ensure the container is appropriately labeled.

  • Post-Handling: Tightly seal the primary container. Decontaminate the spatula and work surface. Dispose of gloves and any contaminated disposable materials in the designated chemical waste container. Wash hands thoroughly.

Storage Requirements
  • Container: Store in a tightly closed, properly labeled container.[12]

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic or hazardous chemicals.[5][12]

  • Ignition Sources: Store away from heat, sparks, and open flames.[15]

  • Incompatibilities: Keep segregated from strong oxidizing agents and strong acids, as nitriles can react violently with them.[16]

Section 5: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Emergency_Response Emergency Workflow cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Incident Occurs (Spill or Exposure) ExposureType Identify Exposure Type Start->ExposureType SpillSize Assess Spill Size Start->SpillSize SkinContact Skin Contact: - Remove contaminated clothing. - Flush with water for 15 min. ExposureType->SkinContact Skin EyeContact Eye Contact: - Use eyewash for 15 min. - Hold eyelids open. ExposureType->EyeContact Eye Inhalation Inhalation: - Move to fresh air. ExposureType->Inhalation Inhalation SeekMedical Seek Immediate Medical Attention SkinContact->SeekMedical EyeContact->SeekMedical Inhalation->SeekMedical SmallSpill Small Spill (Manageable): - Alert others in the area. - Contain with absorbent material. SpillSize->SmallSpill Small LargeSpill Large Spill (IDLH): - Evacuate the area. - Call 911 / Emergency Response. SpillSize->LargeSpill Large Cleanup Clean up using spill kit. Wear appropriate PPE. SmallSpill->Cleanup Disposal Collect waste in a sealed, labeled container for disposal. Cleanup->Disposal

Caption: Emergency response workflow for spills and exposures.

Step-by-Step Emergency Procedures
  • In Case of Skin Contact:

    • Immediately remove all contaminated clothing.[17]

    • Flush the affected skin with copious amounts of water for at least 15 minutes.[13][18]

    • Seek immediate medical attention.[13]

  • In Case of Eye Contact:

    • Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[13][14]

    • Remove contact lenses if present and easy to do.[9]

    • Seek immediate medical attention from an ophthalmologist.[10]

  • In Case of Inhalation:

    • Move the exposed person to fresh air at once.[18]

    • If breathing is difficult or has stopped, perform artificial respiration and call for emergency medical assistance.[13][18]

  • In Case of Ingestion:

    • Do NOT induce vomiting.[13]

    • If the person is conscious, rinse their mouth with water.

    • Seek immediate medical attention. Have the product container or label available.[9]

Spill Management
  • Evacuate: Evacuate all non-essential personnel from the immediate area.[14]

  • Ventilate: Ensure the area is well-ventilated, but do not compromise containment.[4]

  • Contain: For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to cover the spill.[7][12]

  • Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealed, and properly labeled container for chemical waste disposal.[7][16]

  • Decontaminate: Thoroughly clean the spill area.[4]

  • Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately.[13][17]

Section 6: Waste Disposal

All waste materials, including contaminated PPE, absorbent materials from spills, and residual compound, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.[4]

  • Disposal Method: The recommended method is to dissolve or mix the material with a combustible solvent and arrange for disposal via a licensed chemical incinerator equipped with an afterburner and scrubber.[4] Do not dispose of it down the drain or in regular trash.[12]

  • Compliance: All disposal must be in accordance with federal, state, and local regulations.[4]

Section 7: References

  • Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from --INVALID-LINK--

  • Pyridine - SAFETY DATA SHEET. (2024, November 26). Penta Chemicals. Retrieved from --INVALID-LINK--

  • 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from --INVALID-LINK--

  • A Comparative Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile and Its Isomers for Researchers and Drug Development. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • PYRIDINE FOR SYNTHESIS - Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from --INVALID-LINK--

  • Pyridine - SAFETY DATA SHEET. (2018, October). Thermo Fisher Scientific. Retrieved from --INVALID-LINK--

  • An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • Pyridine MSDS. (2010, June 10). Actylis Lab Solutions. Retrieved from --INVALID-LINK--

  • Safety Data Sheet for 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, 3-iodo-. (2024, December 19). Fluorochem. Retrieved from --INVALID-LINK--

  • 7-amino-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile Safety Information. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • 2-amino-2-methyl-butane nitrile. (n.d.). CAMEO Chemicals. Retrieved from --INVALID-LINK--

  • Enhancing the Bioavailability of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Derivatives. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC. Retrieved from --INVALID-LINK--

  • Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. Retrieved from --INVALID-LINK--

  • 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from --INVALID-LINK--

  • 1H-PYRROLO[3,2-B]PYRIDINE-6-CARBONITRILE - Safety Data Sheet. (2025, August 9). ChemicalBook. Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - Pyrrole. (2023, September 21). Fisher Scientific. Retrieved from --INVALID-LINK--

  • 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile - Safety Data Sheet. (2025, July 19). ChemicalBook. Retrieved from --INVALID-LINK--

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024, January 14). PMC | NIH. Retrieved from --INVALID-LINK--

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). PMC. Retrieved from --INVALID-LINK--

References

An In-depth Technical Guide to the Spectral Analysis of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (CAS: 1082040-98-9), a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document synthesizes data from the core parent compound, 1H-pyrrolo[3,2-c]pyridine, with predictive analysis based on established spectroscopic principles. This approach offers researchers and drug development professionals a robust framework for the identification and characterization of this compound and its derivatives. The guide includes detailed sections on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with predicted data tables, interpretation rationale, and standardized experimental protocols.

Introduction and Molecular Structure

This compound is a member of the azaindole family, a class of compounds renowned for its versatile applications in pharmaceutical research, particularly in the development of kinase inhibitors. The fusion of a pyrrole ring with a pyridine ring creates a rigid bicyclic system, and the presence of the electron-withdrawing carbonitrile group at the 6-position significantly influences its electronic properties and potential as a pharmacophore.

Below is the chemical structure and a logical workflow for the spectroscopic analysis of the target compound.

cluster_mol Molecular Structure cluster_workflow Spectroscopic Workflow mol_node mol_node A Synthesis & Purification B Mass Spectrometry (MS) Confirm Molecular Weight A->B C Infrared (IR) Spectroscopy Identify Functional Groups A->C D 1H & 13C NMR Spectroscopy Elucidate Full Structure A->D E Structural Confirmation B->E C->E D->E

Caption: Structure of this compound and workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The analysis below is based on experimental data for the parent compound, 1H-pyrrolo[3,2-c]pyridine, and predicts the shifts induced by the C6-nitrile group.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the parent 1H-pyrrolo[3,2-c]pyridine shows characteristic signals for the aromatic protons[2]. The introduction of a strong electron-withdrawing nitrile group at the C6 position is expected to induce significant downfield shifts for adjacent protons, particularly H5 and H7. The pyrrole N-H proton is expected to appear as a broad singlet at a high chemical shift.

Table 1: Experimental ¹H NMR Data for 1H-pyrrolo[3,2-c]pyridine and Predicted Data for this compound (400 MHz, DMSO-d₆)

Proton Assignment1H-pyrrolo[3,2-c]pyridine (Experimental)[2]This compound (Predicted)Predicted Multiplicity
H1 (N-H)~11.5 ppm~12.0 ppmbr s
H2~6.64 ppm~6.80 ppmdd
H3~7.43 ppm~7.60 ppmdd
H4~8.04 ppm~8.90 ppms
H7~7.50 ppm~8.30 ppms

Causality of Predictions:

  • H4 & H7: The introduction of the nitrile group at C6 removes the proton at this position. The adjacent protons, H4 and H7, will experience the strongest deshielding effect due to the nitrile's anisotropic and electron-withdrawing nature, causing a significant downfield shift. They are predicted to appear as sharp singlets.

  • H2 & H3: These protons on the pyrrole ring are further from the nitrile group, so the inductive effects are weaker. A modest downfield shift is predicted compared to the parent compound.

  • H1 (N-H): The overall electron-withdrawing character of the modified pyridine ring is expected to slightly increase the acidity of the pyrrole N-H proton, shifting it further downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide confirmation of the carbon skeleton. The most characteristic signals will be the nitrile carbon (C≡N) and the quaternary carbons of the fused ring system.

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2~102.5Shielded carbon adjacent to pyrrole nitrogen.
C3~128.0Standard aromatic C-H.
C3a~130.0Quaternary bridgehead carbon.
C4~145.0Deshielded by adjacent pyridine nitrogen.
C6~108.0Quaternary carbon attached to the nitrile group.
C7~135.0Deshielded by nitrile group and pyridine nitrogen.
C7a~147.0Quaternary bridgehead carbon.
C7b~125.0Quaternary bridgehead carbon.
CN~117.5Characteristic shift for a nitrile carbon.
NMR Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire ¹H and ¹³C spectra at room temperature. Standard pulse programs for DEPT, COSY, and HMBC should be used for full structural assignment.

  • Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase and baseline correction, and referencing the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

cluster_nmr NMR Data Acquisition & Processing prep Dissolve Sample in DMSO-d6 acq Acquire 1D/2D Spectra (400 MHz Spectrometer) prep->acq proc Fourier Transform, Phase & Baseline Correction acq->proc analysis Spectral Analysis (& Assignment) proc->analysis

Caption: Standardized workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups. For this compound, the most prominent and diagnostic absorption band will be from the nitrile (C≡N) stretching vibration.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100Medium, BroadN-H stretching (pyrrole)
~3050MediumAromatic C-H stretching
~2230 Strong, Sharp C≡N stretching (nitrile)
~1600, ~1480Medium-StrongC=C and C=N stretching (aromatic rings)
~800-700StrongC-H bending (out-of-plane)

Rationale: The nitrile stretch is a highly reliable and strong absorption, typically appearing in the 2260-2220 cm⁻¹ region. The N-H stretch of the pyrrole ring is expected to be a broad band due to hydrogen bonding in the solid state.

IR Experimental Protocol
  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Processing: Perform a background subtraction using a spectrum collected with no sample present.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, further structural information.

  • Molecular Formula: C₈H₅N₃

  • Exact Mass: 143.05 g/mol

For this compound, electrospray ionization (ESI) in positive mode would be a suitable technique.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z ValueInterpretation
144.06[M+H]⁺ (Protonated molecular ion)
117.04[M-HCN]⁺ (Loss of hydrogen cyanide)

Rationale: The protonated molecular ion ([M+H]⁺) is expected to be the base peak. A characteristic fragmentation pathway for aromatic nitriles is the loss of HCN, which would provide strong evidence for the presence of the nitrile group and the ring system. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million (ppm).

MS Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Acquisition: Infuse the sample solution directly into the ESI source. Acquire spectra in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. If conducting tandem MS (MS/MS), isolate the parent ion and analyze the resulting fragment ions.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By integrating experimental data from the parent heterocycle with established principles of spectroscopic interpretation, researchers can confidently identify and verify the structure of this important synthetic building block. The provided protocols offer standardized methods for data acquisition, ensuring reproducibility and accuracy in the laboratory.

References

An In-Depth Technical Guide to the Potential Biological Activity of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold, a bioisostere of indole, represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique arrangement of nitrogen atoms and fused ring system offers a three-dimensional architecture amenable to interaction with a variety of biological targets. This guide focuses on the potential biological activities of a specific, yet underexplored derivative: 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile . While direct experimental data for this exact molecule is limited in publicly available literature, a comprehensive analysis of structurally related compounds allows for the formulation of strong hypotheses regarding its therapeutic potential. This document will delve into the prospective anticancer activities of this compound, grounded in the established mechanisms of its close analogs, and provide detailed experimental frameworks for its validation.

The pyrrolopyridine core is a key component in the design of kinase inhibitors, which are crucial for cancer therapy, and derivatives have shown a wide array of pharmacological activities including anticancer, anti-inflammatory, and antiviral properties.[2] The introduction of a carbonitrile group at the 6-position is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for various biological targets.

Hypothesized Biological Activity: Anticancer Potential

Based on extensive research into derivatives of the 1H-pyrrolo[3,2-c]pyridine core, the most prominent and well-documented biological activity is in the realm of oncology.[3][4][5][6][7] Specifically, two primary mechanisms of action have been identified for close analogs: inhibition of tubulin polymerization and inhibition of FMS kinase.

Inhibition of Tubulin Polymerization

A significant body of evidence points to 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site.[3][4][7] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and play a fundamental role in cell division, making them a key target for anticancer drugs.[3][6]

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed to mimic the structure of combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization by binding to the colchicine site. By locking the conformation of a CA-4-like structure into the rigid pyrrolopyridine scaffold, these compounds maintain high antiproliferative activity.[4] Molecular modeling studies suggest that these compounds interact with key residues in the colchicine-binding pocket of tubulin, such as Thrα179 and Asnβ349, through hydrogen bonding.[3][7] This interaction disrupts the dynamics of microtubule assembly and disassembly, leading to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[3][4][7]

Numerous 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated potent in vitro antiproliferative activity against various cancer cell lines.[3][4][6] For instance, the derivative designated as 10t in one study, which features an indolyl group at the 6-position, exhibited IC₅₀ values in the nanomolar range against HeLa, SGC-7901, and MCF-7 cancer cell lines.[3][4]

CompoundHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10t 0.120.150.21

Table 1: In vitro antiproliferative activities of a potent 1H-pyrrolo[3,2-c]pyridine derivative (10t). Data extracted from Wang et al. (2024).[3][4]

The potent activity of these analogs strongly suggests that this compound could also exhibit significant tubulin polymerization inhibitory effects, warranting experimental validation.

FMS Kinase Inhibition

The Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[8] Overexpression of FMS kinase is associated with various cancers, including ovarian, prostate, and breast cancer, as well as inflammatory disorders.[8] Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase.[8][9]

By inhibiting the FMS kinase, these compounds can block the downstream signaling pathways that promote the survival and proliferation of tumor-associated macrophages (TAMs). TAMs are known to contribute to a tumor-supportive microenvironment, promoting angiogenesis, metastasis, and suppression of the adaptive immune response. Therefore, inhibition of FMS kinase presents a promising therapeutic strategy for various cancers.

A series of diarylamide derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold have been evaluated for their FMS kinase inhibitory activity. One particularly potent compound, 1r , demonstrated an IC₅₀ of 30 nM against FMS kinase, which was more potent than the lead compound.[8] Furthermore, this compound exhibited significant antiproliferative activity against a panel of cancer cell lines with IC₅₀ values ranging from 0.15 to 1.78 µM, while showing selectivity for cancer cells over normal fibroblasts.[8]

CompoundFMS Kinase IC₅₀ (nM)Ovarian Cancer Cell Line IC₅₀ (µM)Prostate Cancer Cell Line IC₅₀ (µM)Breast Cancer Cell Line IC₅₀ (µM)
1r 300.15 - 0.540.47 - 0.610.22 - 1.78

Table 2: In vitro inhibitory activities of a potent 1H-pyrrolo[3,2-c]pyridine derivative (1r). Data extracted from Abdel-Aziem et al. (2018).[8]

The demonstrated efficacy of these analogs provides a strong rationale for investigating this compound as a potential FMS kinase inhibitor.

Experimental Protocols for Validation

To empirically determine the biological activity of this compound, a series of in vitro and in vivo assays are recommended.

Synthesis of this compound

The synthesis of the target compound would likely begin with the construction of the core 1H-pyrrolo[3,2-c]pyridine scaffold, followed by the introduction of the carbonitrile group. A common strategy involves a palladium-catalyzed cyanation of a 6-halo-1H-pyrrolo[3,2-c]pyridine precursor.[10]

Synthesis_Workflow start Substituted Pyridine Precursor reagents1 Multi-step synthesis intermediate1 6-bromo-1H-pyrrolo[3,2-c]pyridine reagents2 Pd-catalyzed cyanation (e.g., Zn(CN)₂, Pd(PPh₃)₄) intermediate2 This compound reagents1->intermediate1 Ring formation reagents2->intermediate2 Cyanation

Caption: Synthetic workflow for this compound.

In Vitro Assays
  • Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.

  • Methodology:

    • Culture selected cancer cell lines (e.g., HeLa, MCF-7, A375) in appropriate media.

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Assess cell viability using an MTT or resazurin-based assay.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

  • Objective: To directly measure the effect of the compound on tubulin assembly.

  • Methodology:

    • Use a commercially available tubulin polymerization assay kit.

    • Incubate purified tubulin with GTP and the test compound at various concentrations.

    • Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.

    • Include positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.

  • Objective: To determine if the compound induces cell cycle arrest.

  • Methodology:

    • Treat cancer cells with the compound at concentrations around its IC₅₀ value for 24-48 hours.

    • Harvest, fix, and stain the cells with propidium iodide (PI).

    • Analyze the DNA content of the cells using flow cytometry.

    • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Objective: To measure the direct inhibitory effect of the compound on FMS kinase activity.

  • Methodology:

    • Utilize a biochemical kinase assay, either radiometric (e.g., ³²P-ATP) or fluorescence-based (e.g., LanthaScreen™).

    • Incubate recombinant FMS kinase with its substrate, ATP, and varying concentrations of the test compound.

    • Measure the kinase activity and calculate the IC₅₀ value.

In_Vitro_Workflow start This compound assay1 Antiproliferative Assay (MTT/Resazurin) start->assay1 assay2 Tubulin Polymerization Assay start->assay2 assay3 Cell Cycle Analysis (Flow Cytometry) start->assay3 assay4 FMS Kinase Inhibition Assay start->assay4 assay1->assay2 If active assay1->assay3 If active assay1->assay4 If active

Caption: In vitro experimental workflow for biological activity validation.

In Vivo Assays

Should in vitro studies yield promising results, subsequent in vivo evaluation in animal models is warranted.

  • Xenograft Tumor Model:

    • Implant human cancer cells subcutaneously into immunodeficient mice.

    • Once tumors are established, treat the mice with the test compound via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).

    • Monitor tumor volume and body weight over time.

    • At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold is a cornerstone for the development of novel anticancer agents. Based on the potent activity of its close analogs, This compound emerges as a compelling candidate for investigation as a dual inhibitor of tubulin polymerization and FMS kinase. The presence of the carbonitrile moiety offers a unique electronic signature that may confer advantageous properties in terms of target engagement and pharmacokinetic profile. The experimental pathways detailed in this guide provide a robust framework for elucidating the therapeutic potential of this promising, yet uncharacterized, molecule. Further research is strongly encouraged to synthesize and evaluate this compound, which could lead to the development of a novel and effective anticancer therapeutic.

References

Methodological & Application

Application Notes and Protocols for the Evaluation of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyridine Scaffold as a Privileged Structure in Kinase Inhibition

The pyrrolopyridine heterocyclic system is a prominent scaffold in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors.[1][2] Structurally, pyrrolopyridines mimic the purine ring of ATP, the ubiquitous phosphate donor for all kinase-catalyzed reactions.[1][3] This inherent structural similarity allows pyrrolopyridine derivatives to competitively bind to the ATP-binding pocket of a wide range of kinases, thereby inhibiting their catalytic function.[4] The versatility of the pyrrolopyridine core allows for chemical modifications that can enhance potency, selectivity, and pharmacokinetic properties.[3] While a broad range of pyrrolopyridine derivatives have been explored, this document focuses on providing a framework for the characterization of a specific, yet under-characterized molecule: 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile .

This application note will provide detailed protocols for the initial biochemical and cell-based evaluation of this compound as a putative kinase inhibitor. While the specific kinase targets of this compound are not yet fully elucidated, the methodologies described herein are broadly applicable for kinase inhibitor profiling. For the purpose of illustrating these protocols, we will hypothesize that this compound may target kinases involved in proliferative signaling pathways, such as receptor tyrosine kinases (RTKs) or downstream mediators in the MAPK and PI3K pathways.

Hypothesized Mechanism of Action

Based on the structural class, this compound is predicted to function as an ATP-competitive kinase inhibitor. The nitrogen atoms within the bicyclic ring system can form critical hydrogen bond interactions with the hinge region of the kinase active site, a key determinant of binding affinity for many kinase inhibitors.[4] The carbonitrile moiety at the 6-position may offer opportunities for further derivatization to improve selectivity and potency.

G cluster_pathway Hypothetical Signaling Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., FMS) Ligand->RTK Activates Substrate Downstream Substrate RTK->Substrate Phosphorylates Response Cell Proliferation & Survival Substrate->Response Inhibitor This compound Inhibitor->RTK Inhibits

References

Application Notes & Protocols: Elucidating the Mechanism of Action of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic nature provides a robust framework for developing targeted therapeutics. Derivatives of this scaffold have shown significant promise, particularly as inhibitors of protein kinases and modulators of microtubule dynamics, both of which are critical targets in oncology and inflammatory diseases.[2][3][4][5]

1H-pyrrolo[3,2-c]pyridine-6-carbonitrile is a specific, yet relatively unexplored, member of this family. The presence of the carbonitrile group offers a versatile chemical handle for further modification, while the core structure suggests a potential mechanism of action involving the inhibition of key cellular proliferation and survival pathways.

This guide provides a comprehensive, step-by-step framework for researchers to systematically investigate and determine the mechanism of action (MOA) of novel compounds based on this scaffold, using this compound as a primary example. The experimental strategy is designed as a logical funnel, beginning with broad primary assays to identify the target class, followed by detailed biochemical and cellular studies to pinpoint the specific molecular interactions and downstream consequences.

Part 1: Initial Target Class Identification & Workflow

The first critical step is to determine the broad biological target of the compound. Based on the activities of related pyrrolopyridine derivatives, the two most probable mechanisms are kinase inhibition or disruption of microtubule polymerization.[2][6] The following workflow outlines a parallel screening approach to efficiently test these primary hypotheses.

MOA_Workflow cluster_start Compound Synthesis & QC cluster_primary Primary Hypothesis Testing cluster_secondary_kinase Kinase Inhibitor MOA Deep Dive cluster_secondary_tubulin Microtubule Inhibitor MOA Deep Dive Compound This compound (Purity >98%) Kinase_Screen Hypothesis 1: Kinase Inhibition (Broad Kinase Panel Assay) Compound->Kinase_Screen Primary Screening Tubulin_Screen Hypothesis 2: Microtubule Disruption (Tubulin Polymerization Assay) Compound->Tubulin_Screen Primary Screening Outcome_Kinase Result: Kinase Hit Kinase_Screen->Outcome_Kinase Outcome_Negative Result: Negative or Other MOA Kinase_Screen->Outcome_Negative Outcome_Tubulin Result: Tubulin Hit Tubulin_Screen->Outcome_Tubulin Tubulin_Screen->Outcome_Negative Biochem Biochemical Assays (IC50, Kinetics, Selectivity) Cellular_Kinase Cellular Assays (Target Engagement, Pathway Analysis, Proliferation, Cell Cycle) Biochem->Cellular_Kinase InVivo_Kinase In Vivo Studies (PK/PD, Efficacy) Cellular_Kinase->InVivo_Kinase IF_Assay Cellular Morphology (Immunofluorescence) Cellular_Tubulin Cellular Assays (Proliferation, Cell Cycle Arrest, Apoptosis) IF_Assay->Cellular_Tubulin InVivo_Tubulin In Vivo Studies (PK/PD, Efficacy) Cellular_Tubulin->InVivo_Tubulin Outcome_Kinase->Biochem Follow-up Outcome_Tubulin->IF_Assay Follow-up

Fig. 1: Experimental workflow for MOA determination.

Part 2: Protocols for Primary Hypothesis Testing

Protocol 2.1: Broad-Spectrum Kinase Panel Screening

Expertise & Rationale: Before performing detailed kinetic studies, it is crucial to determine if the compound has any kinase activity and, if so, against which families. A broad screening panel (e.g., Reaction Biology's KinaseFinder™ or a similar service) is the most efficient method. This provides a "bird's-eye view" of the compound's selectivity profile and identifies primary targets for further investigation.[7]

Methodology:

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Concentration: The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant kinases.

  • Assay Format: The specific assay format may vary by provider but is often a radiometric (³³P-ATP) or fluorescence-based method to measure substrate phosphorylation.[7]

  • Data Analysis: Results are reported as percent inhibition relative to a vehicle (DMSO) control. Hits are typically defined as kinases showing >50% or >75% inhibition.

Interpreting the Results:

  • Selective Hit: Significant inhibition of one or a few related kinases suggests a targeted mechanism.

  • Non-Selective Hit: Inhibition across multiple, unrelated kinase families may indicate off-target effects or a non-specific mechanism of action.

  • No Hits: If no significant inhibition is observed, kinase inhibition is an unlikely primary MOA.

Protocol 2.2: In Vitro Tubulin Polymerization Assay

Expertise & Rationale: Many small molecules exert their anti-proliferative effects by disrupting microtubule dynamics.[3] This assay directly measures the compound's ability to inhibit or promote the polymerization of purified tubulin into microtubules. The change in light absorbance or fluorescence upon polymerization provides a direct, quantitative readout.[5]

Methodology:

  • Reagents: Lyophilized, high-purity (>99%) bovine or porcine tubulin, GTP, and a suitable polymerization buffer. Paclitaxel (promotes polymerization) and nocodazole (inhibits polymerization) should be used as positive controls.

  • Reaction Setup:

    • Reconstitute tubulin on ice in polymerization buffer.

    • In a 96-well plate, add buffer, GTP, and serial dilutions of the test compound (e.g., 0.1 to 100 µM). Include wells for vehicle control and positive controls.

    • Initiate the reaction by adding the cold tubulin solution to each well.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time. A decrease in the polymerization rate or the final plateau compared to the vehicle control indicates inhibition. Calculate the IC50 value from the dose-response curve.

Part 3: Deep Dive into a Kinase Inhibition MOA

If the primary screen identifies a specific kinase or kinase family as a target, the following studies are required to validate and characterize this interaction.

Biochemical Characterization

Expertise & Rationale: Once a target kinase is identified, it's essential to quantify the compound's potency (IC50) and understand how it interacts with the enzyme and its substrates (ATP and the peptide/protein substrate).[8] This information is critical for structure-activity relationship (SAR) studies and for predicting how the inhibitor will behave in a cellular environment where substrate concentrations vary.[8][9]

Kinase_Pathway cluster_pathway Generic Kinase Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., FMS, EGFR) RAS RAS RTK->RAS P RAF RAF RAS->RAF P MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF P Gene Gene Expression (Proliferation, Survival) TF->Gene Compound This compound (Potential Inhibitor) Compound->RAF Inhibition?

Fig. 2: A representative kinase pathway (MAPK) often targeted by pyrrolopyridine compounds.
Protocol 3.1.1: IC50 Determination using ADP-Glo™ Assay

Methodology:

  • Reagents: Recombinant target kinase, appropriate substrate, ATP, and the ADP-Glo™ Kinase Assay kit (Promega).

  • Reaction Setup (96- or 384-well plate):

    • Add serial dilutions of the inhibitor (in DMSO) to the wells.

    • Add a master mix containing the kinase and its specific substrate.

    • Initiate the reaction by adding ATP (typically at its Km concentration).

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).[10]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.[10]

  • Data Analysis: Convert luminescence to percent inhibition, plot against inhibitor concentration, and fit to a four-parameter dose-response curve to determine the IC50 value.

Table 1: Example IC50 Data for a Putative Kinase Inhibitor

Compound Concentration (nM) % Inhibition
1 5.2
10 15.8
50 48.9
100 75.4
500 92.1
1000 98.6

| Calculated IC50 | 51.2 nM |

Cellular Target Engagement and Pathway Modulation

Expertise & Rationale: A compound that inhibits a kinase in a test tube must also work inside a cell.[11] We need to confirm that the compound can enter the cell, bind to its target, and inhibit the downstream signaling pathway. Western blotting for phosphorylated substrates is the gold standard for demonstrating target engagement and pathway modulation.[10]

Protocol 3.2.1: Western Blot Analysis of Substrate Phosphorylation

Methodology:

  • Cell Culture and Treatment:

    • Select a cell line known to have an active signaling pathway involving the target kinase (e.g., a cancer cell line with a known activating mutation).[2]

    • Culture cells to 70-80% confluency.

    • Treat cells with various concentrations of the inhibitor for a specified time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Blotting and Detection:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the phosphorylated form of the kinase's direct downstream substrate (e.g., anti-phospho-ERK if MEK is the target).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.[10]

  • Loading Control: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate to ensure equal protein loading.[10]

Interpreting the Results: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate signal, provides strong evidence of on-target cellular activity.

Cellular Phenotypic Assays

Expertise & Rationale: Inhibition of a critical kinase should ultimately lead to a measurable biological outcome, such as reduced cell proliferation or cell death.[2][6]

Protocol 3.3.1: Cell Viability/Proliferation (MTT Assay)

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat the cells with serial dilutions of the inhibitor.

  • Incubation: Incubate for 72 hours to allow for effects on proliferation.[10]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Reading: Remove the medium, add DMSO to dissolve the crystals, and measure the absorbance at 570 nm.[6][10]

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Part 4: In Vivo Pharmacokinetics and Pharmacodynamics (PK/PD)

Expertise & Rationale: The ultimate test of a drug candidate is its performance in a living organism. In vivo studies are essential to understand the relationship between the drug's concentration in the body (pharmacokinetics) and its effect on the target (pharmacodynamics).[12][13] This establishes a crucial link between in vitro potency and in vivo efficacy.

Protocol 4.1: Xenograft Tumor Model Study

Methodology:

  • Model Establishment: Implant human tumor cells (the same line used for in vitro studies) subcutaneously into immunocompromised mice. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Dosing: Randomize mice into vehicle control and treatment groups. Administer the compound via a clinically relevant route (e.g., oral gavage) at one or more dose levels.

  • Pharmacokinetic (PK) Arm:

    • In a satellite group of animals, collect blood samples at various time points after a single dose (e.g., 0.5, 1, 2, 4, 8, 24 hours).

    • Analyze plasma concentrations of the drug using LC-MS/MS to determine key PK parameters like Cmax, Tmax, and bioavailability.[12][14]

  • Pharmacodynamic (PD) and Efficacy Arm:

    • Measure tumor volume regularly (e.g., twice weekly) with calipers.

    • At the end of the study (or at specific time points), collect tumor tissue.

    • Analyze tumor lysates by Western blot for the same phospho-biomarker assessed in vitro (e.g., p-ERK) to confirm target modulation in the tumor.[13]

  • Data Analysis: Correlate drug exposure levels (from PK) with the degree of target inhibition (from PD) and the extent of tumor growth inhibition (efficacy).

Table 2: Example Data from an In Vivo Xenograft Study

Treatment Group Average Tumor Volume (Day 21) % TGI* p-ERK Levels in Tumor (% of Control)
Vehicle Control 1250 mm³ N/A 100%
Compound (30 mg/kg, PO, QD) 480 mm³ 61.6% 35%

| TGI = Tumor Growth Inhibition | | | |

Conclusion

This document provides a robust, integrated strategy for elucidating the mechanism of action of this compound. By progressing logically from broad screening to detailed biochemical, cellular, and finally in vivo analysis, researchers can build a comprehensive and compelling data package. This systematic approach not only identifies the molecular target but also validates its therapeutic relevance, providing a solid foundation for further drug development efforts.

References

Application Notes & Protocols: A Detailed Guide to the Synthesis of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile from 2-Amino-3-cyanopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile, a key heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, 2-amino-3-cyanopyridine. The described protocol is based on a robust and efficient cyclization strategy, offering high potential for scalability and derivatization. This guide is intended to provide researchers and drug development professionals with the necessary technical details, mechanistic insights, and practical guidance to successfully synthesize this valuable compound.

Introduction: The Significance of the 1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, also known as 5-azaindole, is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds. Its structural resemblance to indole allows it to act as a bioisostere, potentially modulating the biological activity and physicochemical properties of parent indole-containing molecules. The incorporation of a nitrogen atom in the six-membered ring can lead to altered hydrogen bonding capabilities, dipole moment, and metabolic stability, which are critical parameters in drug design.

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated a wide array of biological activities, including their use as kinase inhibitors, anticancer agents, and modulators of various cellular signaling pathways. The presence of a carbonitrile group at the 6-position, as in the target molecule this compound, offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Synthetic Strategy: A Two-Step Approach to the 5-Azaindole Core

The synthesis of this compound from 2-amino-3-cyanopyridine can be efficiently achieved through a two-step sequence involving an initial N-alkylation followed by an intramolecular cyclization. This strategy leverages the inherent nucleophilicity of the amino group and the electrophilicity of an appropriate C2-synthon.

The proposed synthetic pathway is as follows:

  • N-Alkylation: The primary amino group of 2-amino-3-cyanopyridine is alkylated using a suitable two-carbon electrophile, such as a haloacetaldehyde derivative.

  • Intramolecular Cyclization: The resulting N-alkylated intermediate undergoes a base-mediated intramolecular cyclization to form the fused pyrrole ring, yielding the desired this compound.

This approach is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of the individual steps.

Mechanistic Insights: The Chemistry Behind the Synthesis

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: N-Alkylation

The N-alkylation of 2-amino-3-cyanopyridine proceeds via a standard nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbon of the C2-synthon, displacing a leaving group (e.g., a halide). The choice of base and solvent is critical in this step to ensure efficient deprotonation of the amino group and to facilitate the substitution reaction.

Step 2: Intramolecular Cyclization

The key ring-forming step is an intramolecular cyclization that can be rationalized by a Thorpe-Ziegler type reaction.[1] In the presence of a strong base, the methylene group alpha to the cyano group in the N-alkylated intermediate is deprotonated to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the cyano group in an intramolecular fashion. The resulting cyclic imine intermediate subsequently tautomerizes to the more stable aromatic pyrrole ring.

Experimental Protocols

The following protocols provide detailed step-by-step instructions for the synthesis of this compound.

Materials and Reagents
ReagentGradeSupplier
2-Amino-3-cyanopyridineReagentPlus®, 99%Sigma-Aldrich
Chloroacetaldehyde (50 wt. % in H₂O)Synthesis gradeSigma-Aldrich
Sodium hydride (60% dispersion in mineral oil)For synthesisSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Ethyl acetateACS reagent, ≥99.5%Sigma-Aldrich
HexanesACS reagent, ≥98.5%Sigma-Aldrich
Sodium sulfate (anhydrous)ACS reagent, granularSigma-Aldrich
Celite® 545---Sigma-Aldrich
Protocol 1: Synthesis of this compound

Step A: N-(2-Cyano-3-pyridinyl)-2-chloroacetamide

  • To a stirred solution of 2-amino-3-cyanopyridine (1.0 g, 8.39 mmol) in anhydrous tetrahydrofuran (THF) (40 mL) under a nitrogen atmosphere at 0 °C, add chloroacetyl chloride (0.73 mL, 9.23 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 50% ethyl acetate in hexanes).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification.

Step B: Intramolecular Cyclization to this compound

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 0.40 g, 10.0 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere, add a solution of the crude N-(2-cyano-3-pyridinyl)-2-chloroacetamide from Step A in anhydrous DMF (10 mL) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC (Eluent: 50% ethyl acetate in hexanes).

  • Upon completion, carefully quench the reaction by the dropwise addition of water (10 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 30-50% ethyl acetate in hexanes) to afford this compound as a solid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
This compound C₈H₅N₃143.1565-75 (over two steps)Off-white to pale yellow solid

Visualizations

Synthetic Workflow

Synthetic_Workflow Start 2-Amino-3-cyanopyridine Step1 N-Alkylation with Chloroacetyl chloride Start->Step1 Intermediate N-(2-Cyano-3-pyridinyl)- 2-chloroacetamide Step1->Intermediate Step2 Intramolecular Cyclization (NaH, DMF) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization Start_Mol 2-Amino-3-cyanopyridine Intermediate1 N-(2-Cyano-3-pyridinyl)-2-chloroacetamide Start_Mol->Intermediate1 Nucleophilic Acyl Substitution Reagent1 Chloroacetyl chloride Reagent1->Intermediate1 Intermediate1_deprotonated Deprotonated Intermediate Intermediate1->Intermediate1_deprotonated Deprotonation Base NaH Base->Intermediate1_deprotonated Cyclization Intramolecular Nucleophilic Attack Intermediate1_deprotonated->Cyclization Cyclic_Intermediate Cyclic Imine Intermediate Cyclization->Cyclic_Intermediate Tautomerization Tautomerization Cyclic_Intermediate->Tautomerization Final_Product This compound Tautomerization->Final_Product

Caption: Proposed reaction mechanism for the synthesis.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. The two-step approach is well-suited for laboratory-scale synthesis and offers a solid foundation for further optimization and exploration of this important heterocyclic scaffold in the context of drug discovery and development. The mechanistic insights provided should aid researchers in adapting this protocol for the synthesis of a variety of substituted 5-azaindole derivatives.

References

Application Note: Quantitative Analysis of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-pyrrolo[3,2-c]pyridine-6-carbonitrile, a member of the azaindole family of heterocyclic compounds, is a significant scaffold in medicinal chemistry and drug discovery.[1] Its derivatives have been investigated for a range of therapeutic applications, including as potent anticancer agents that act as colchicine-binding site inhibitors.[2][3] The rigid bicyclic structure, combined with the versatile reactivity of the nitrile group, makes it a valuable intermediate for synthesizing diverse molecular architectures.[4] Given its therapeutic potential, the accurate and precise quantification of this compound in various matrices, such as in bulk drug substance, formulated products, and biological samples, is critical for quality control, pharmacokinetic studies, and regulatory compliance.

This application note provides detailed protocols for the quantitative analysis of this compound using two robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[5][6][7]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₈H₅N₃[8]
Molecular Weight 143.15 g/mol [8]
Appearance Solid[1]
Structure A fused pyrrole and pyridine ring system with a carbonitrile group.[4][8]
UV Chromophore The aromatic pyrrolopyridine core provides strong UV absorbance, making it suitable for UV-based detection.Inferred from structure
pKa (Predicted) ~2.5 (Basic)[9]
LogP (Predicted) ~1.5[9]

The presence of an aromatic system and a basic nitrogen atom suggests that reversed-phase HPLC with an acidic mobile phase will be an effective separation strategy. The compound's ability to be protonated makes it an excellent candidate for positive mode electrospray ionization (ESI) in LC-MS/MS analysis.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material and pharmaceutical dosage forms where concentration levels are relatively high.

Causality Behind Experimental Choices
  • Reversed-Phase HPLC: The predicted LogP of ~1.5 indicates moderate hydrophobicity, making reversed-phase chromatography the ideal separation mode. A C18 stationary phase is selected for its versatility and wide availability.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase serves two purposes. First, it protonates the basic nitrogen atoms in the pyridine ring, leading to sharper peaks and improved peak shape by minimizing tailing. Second, it ensures consistent ionization of the analyte, leading to reproducible retention times.

  • Gradient Elution: A gradient elution from a weaker solvent (water) to a stronger solvent (acetonitrile) allows for efficient elution of the analyte while ensuring that any potential impurities with different polarities are also separated and eluted from the column.

  • UV Detection: The conjugated aromatic system of the pyrrolopyridine core is expected to have a strong UV absorbance, providing good sensitivity for quantification. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte for optimal sensitivity.

Experimental Protocol: HPLC-UV
  • Instrumentation and Columns:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic acid (≥98%).

    • This compound reference standard.

  • Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or experimentally determined λmax)
  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

    • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Prepare the sample by accurately weighing and dissolving it in the diluent to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Reference Standard S2 Prepare Stock Solution (1 mg/mL) S1->S2 S3 Create Calibration Standards (1-100 µg/mL) S2->S3 A1 Inject Standards & Sample into HPLC S3->A1 S4 Prepare Sample Solution S5 Filter Sample S4->S5 S5->A1 A2 Separate on C18 Column A1->A2 A3 Detect at λmax A2->A3 D1 Integrate Peak Areas A3->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Workflow for HPLC-UV quantification.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) or for trace-level impurity analysis.[10][11][12]

Causality Behind Experimental Choices
  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and moderately polar molecules. Given the basic nitrogen atoms, positive ion mode ESI ([M+H]⁺) is expected to be highly efficient.

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity and sensitivity. It involves selecting the protonated molecular ion ([M+H]⁺) as the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable product ion in the third quadrupole (Q3). This process filters out background noise and interferences.

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in instrument response, thereby improving accuracy and precision. If a SIL-IS is unavailable, a structurally similar compound with similar chromatographic and ionization behavior can be used.

Experimental Protocol: LC-MS/MS
  • Instrumentation:

    • LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions: (Similar to HPLC-UV method, but can be optimized for faster run times)

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for fast elution (e.g., 2-3 minute total run time)
Flow Rate 0.4-0.6 mL/min
Column A shorter C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
  • MS/MS Conditions (Hypothetical):

    • Ionization Mode: ESI Positive

    • Precursor Ion (Q1): m/z 144.1 ([M+H]⁺ for C₈H₅N₃)

    • Product Ions (Q3): To be determined by infusing the standard solution and performing a product ion scan. A plausible fragmentation would be the loss of HCN (27 Da) from the nitrile group, resulting in a product ion of m/z 117.1.[13]

    • MRM Transitions:

      • Quantifier: 144.1 → 117.1

      • Qualifier: 144.1 → [another stable fragment ion]

    • Collision Energy: Optimize for maximum product ion intensity.

  • Sample Preparation (for Plasma):

    • Protein Precipitation: To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at >10,000 g for 10 minutes.

    • Inject Supernatant: Transfer the supernatant to an autosampler vial for injection.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample + Internal Standard P2 Add Acetonitrile (Protein Precipitation) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect Supernatant P3->P4 L1 Inject Sample P4->L1 L2 UPLC Separation L1->L2 L3 ESI+ Ionization L2->L3 L4 MRM Detection (Q1/Q3) L3->L4 D1 Integrate Peak Area Ratios (Analyte/IS) L4->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Workflow for LC-MS/MS quantification in plasma.

Method Validation Protocol

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[6] The following parameters should be evaluated according to ICH Q2(R1) and FDA guidelines.[5][14][15]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest.No interference at the retention time of the analyte in blank and placebo samples. Peak purity analysis should pass.
Linearity To demonstrate a proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.As defined by linearity experiments.
Accuracy The closeness of test results to the true value.% Recovery of 98.0% to 102.0% for bulk drug. For bioanalysis, within ±15% of nominal (±20% at LLOQ).
Precision The closeness of agreement among a series of measurements.Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 3%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. Precision (RSD) ≤ 10% and Accuracy within ±20%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptable limits.

Validation Workflow

Validation_Workflow Start Develop Method Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Start->Linearity Robustness Robustness Specificity->Robustness Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ LOQ & LOD Linearity->LOQ Accuracy->Robustness Precision->Robustness LOQ->Robustness End Validated Method Robustness->End

Caption: Logical workflow for analytical method validation.

Conclusion

This application note provides comprehensive, detailed protocols for the quantitative determination of this compound by HPLC-UV and LC-MS/MS. The HPLC-UV method is well-suited for routine quality control of bulk substances and drug products, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies and trace-level analysis. The successful implementation and validation of these methods according to the outlined procedures will ensure the generation of reliable, accurate, and precise data, supporting drug development and quality assurance activities.

References

Application Notes and Protocols for the Derivatization of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promising Scaffold of 1H-pyrrolo[3,2-c]pyridine

The 1H-pyrrolo[3,2-c]pyridine core, an aza-analogue of indole, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active molecules, demonstrating a broad therapeutic potential.[1][2] Derivatives of this heterocyclic system have shown promise as potent kinase inhibitors, anticancer agents, and modulators of various cellular signaling pathways.[3][4][5] The introduction of a carbonitrile group at the 6-position of this scaffold offers a versatile chemical handle for further molecular exploration, making 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile a highly attractive starting point for the development of novel therapeutics through systematic Structure-Activity Relationship (SAR) studies.

This guide provides an in-depth exploration of the derivatization strategies for the 1H-pyrrolo[3,2-c]pyridine scaffold, with a focus on generating compound libraries for comprehensive SAR analysis. We will delve into the key reactive sites of the molecule, provide detailed synthetic protocols for derivatization, and discuss the rationale behind these chemical modifications in the context of drug discovery.

Strategic Derivatization for SAR Studies: Key Reactive Sites

The this compound scaffold presents several key positions for chemical modification to probe the SAR of a target biological endpoint. The primary sites for derivatization are the pyrrole nitrogen (N1), the pyridine ring (positions 2, 3, 4, and 7), and the carbonitrile group at C6.

Figure 1: Key derivatization sites on the this compound scaffold for SAR studies.

N1-Substitution of the Pyrrole Ring

The nitrogen atom of the pyrrole ring is a common site for derivatization. N-alkylation or N-arylation can significantly impact the compound's lipophilicity, metabolic stability, and ability to form hydrogen bonds. These modifications can be crucial for optimizing pharmacokinetic properties and target engagement.

Modification of the C6-Carbonitrile Group

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities. For instance, hydrolysis can yield a carboxylic acid, a key functional group for forming salt bridges with biological targets. Reduction of the nitrile can provide a primary amine, which can be further derivatized. The nitrile group itself can also participate in cycloaddition reactions to form heterocyclic rings.

Functionalization of the Pyridine and Pyrrole Rings

Direct C-H functionalization or the introduction of substituents on the pyridine and pyrrole rings can modulate the electronic properties and steric profile of the molecule. Halogenation, for example, can introduce new vectors for interaction with the target protein and can also serve as a handle for further cross-coupling reactions.

Protocols for Derivatization: A Case Study in Suzuki Cross-Coupling

While direct derivatization of the 6-carbonitrile is a viable strategy, a common and highly effective approach for generating a diverse library of analogues for SAR studies involves the synthesis of a halogenated intermediate, which can then be subjected to a variety of cross-coupling reactions. The following protocol details the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, a class of compounds that have shown potent anticancer activities.[6][7][8] This multi-step synthesis provides a clear workflow for the derivatization of the 1H-pyrrolo[3,2-c]pyridine scaffold.

Synthesis_Workflow Start 2-bromo-5-methylpyridine Step1 Oxidation (m-CPBA) Start->Step1 Intermediate1 2-bromo-5-methylpyridine-1-oxide Step1->Intermediate1 Step2 Nitration (fuming HNO3, H2SO4) Intermediate1->Step2 Intermediate2 2-bromo-5-methyl-4-nitropyridine 1-oxide Step2->Intermediate2 Step3 Reaction with DMF-DMA Intermediate2->Step3 Intermediate3 Key Intermediate Step3->Intermediate3 Step4 Reductive Cyclization (Fe, Acetic Acid) Intermediate3->Step4 Intermediate4 6-bromo-1H-pyrrolo[3,2-c]pyridine Step4->Intermediate4 Step5 N-Arylation (Arylboronic acid, Cu(OAc)2) Intermediate4->Step5 Intermediate5 6-bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine Step5->Intermediate5 Step6 Suzuki Coupling (Arylboronic acid, Pd catalyst) Intermediate5->Step6 Final_Product 6-aryl-1-aryl-1H-pyrrolo[3,2-c]pyridines Step6->Final_Product

Figure 2: Synthetic workflow for the preparation of 6-aryl-1-aryl-1H-pyrrolo[3,2-c]pyridine derivatives for SAR studies.

Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

This protocol describes the initial steps to generate a key intermediate for further derivatization.

Materials:

ReagentCAS NumberMolecular Weight
2-bromo-5-methylpyridine3430-17-9172.02
m-Chloroperoxybenzoic acid (m-CPBA)937-14-4172.57
Fuming nitric acid7697-37-263.01
Sulfuric acid7664-93-998.08
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)4637-24-5119.16
Iron powder7439-89-655.85
Acetic acid64-19-760.05

Procedure:

  • Synthesis of 2-bromo-5-methylpyridine-1-oxide: To a solution of 2-bromo-5-methylpyridine in a suitable solvent, add m-CPBA portion-wise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide: Add the 2-bromo-5-methylpyridine-1-oxide to a mixture of fuming nitric acid and sulfuric acid at 0 °C. Carefully warm the reaction to the desired temperature and stir until completion.

  • Synthesis of the key enamine intermediate: React the 2-bromo-5-methyl-4-nitropyridine 1-oxide with N,N-dimethylformamide dimethyl acetal in DMF.

  • Reductive cyclization to 6-bromo-1H-pyrrolo[3,2-c]pyridine: To a solution of the enamine intermediate in acetic acid, add iron powder and heat the mixture.[6]

Experimental Protocol: N-Arylation and Suzuki Cross-Coupling

Materials:

ReagentCAS NumberMolecular Weight
6-bromo-1H-pyrrolo[3,2-c]pyridine--
3,4,5-trimethoxyphenylboronic acid7559-33-3211.99
Copper(II) acetate6046-93-1199.65
Potassium carbonate584-08-7138.21
Pyridine110-86-179.10
Arylboronic acidsVariousVarious
Palladium catalyst (e.g., Pd(PPh3)4)14221-01-31155.56
Base (e.g., Na2CO3)497-19-8105.99

Procedure:

  • N-Arylation: Combine 6-bromo-1H-pyrrolo[3,2-c]pyridine with 3,4,5-trimethoxyphenylboronic acid, copper(II) acetate, potassium carbonate, and pyridine in a suitable solvent. Heat the reaction mixture until the starting material is consumed.[6]

  • Suzuki Cross-Coupling: To a solution of the N-arylated intermediate in a suitable solvent system (e.g., toluene/ethanol/water), add the desired arylboronic acid, a palladium catalyst, and a base. Heat the reaction mixture under an inert atmosphere until completion.[6]

Characterization of Derivatives:

The synthesized compounds should be purified by column chromatography and characterized by standard analytical techniques, including:

  • ¹H and ¹³C NMR spectroscopy: To confirm the structure and purity of the compounds.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

Structure-Activity Relationship (SAR) Insights

The derivatization of the 1H-pyrrolo[3,2-c]pyridine scaffold at the N1 and C6 positions has yielded valuable SAR insights in various studies. For example, in the case of the 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines as colchicine-binding site inhibitors, the nature of the substituent on the C6-aryl ring significantly influences the antiproliferative activity.[6]

  • Electron-donating groups (EDGs) such as methyl (CH₃) or methoxy (OCH₃) on the para-position of the C6-aryl ring generally lead to an increase in antiproliferative activity.[6]

  • Electron-withdrawing groups (EWGs) such as fluorine (F) at the same position tend to decrease the activity.[6]

  • The introduction of a bulky group like an indolyl moiety at the C6 position can lead to a significant enhancement in potency.[6][8]

These findings highlight the importance of systematic derivatization to probe the steric and electronic requirements of the target binding site.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The synthetic protocols and SAR insights provided in this guide offer a framework for the rational design and synthesis of compound libraries for hit-to-lead optimization. Future work should focus on exploring a wider range of chemical transformations of the C6-carbonitrile group and further functionalization of the heterocyclic core to expand the chemical space and uncover new biological activities. The systematic application of these derivatization strategies will undoubtedly accelerate the discovery of new drug candidates based on this versatile scaffold.

References

Application Note & Protocols: High-Throughput Screening Using the 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous potent kinase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) campaign to identify and characterize novel kinase inhibitors derived from the 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile chemical backbone. We present a validated, end-to-end workflow, from a primary biochemical screen using a universal luminescent kinase assay to hit confirmation, dose-response analysis, and strategies for secondary validation. The protocols are designed to be self-validating through rigorous quality control, ensuring the generation of high-quality, reproducible data.

Introduction: The Promise of the Pyrrolopyridine Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] This has made them one of the most important target classes for drug discovery.[1] The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a highly versatile and effective starting point for the design of potent and selective kinase inhibitors.[2][3] Derivatives of the broader pyrrolopyridine family have demonstrated inhibitory activity against a range of kinases, including FMS kinase, Fibroblast Growth Factor Receptor (FGFR), and key enzymes in the MAPK and mTOR signaling pathways.[2][4]

The this compound molecule offers a rigid, bicyclic core with a strategically placed nitrile group. This nitrile moiety can serve as a key hydrogen bond acceptor in the ATP-binding pocket of many kinases, providing a strong anchor point for inhibitor binding.[2] Its chemical tractability also allows for the generation of diverse chemical libraries, making it an ideal candidate for HTS campaigns.

This guide details a comprehensive HTS strategy to leverage this scaffold. We will use a hypothetical screen against a representative protein kinase (e.g., a member of the MAPK family) to illustrate the principles and protocols. The methodologies described herein are adaptable to a wide range of kinase targets.

Principle of the Primary Screening Assay: Universal Kinase Activity Detection

For the primary HTS campaign, we will employ a universal, homogeneous luminescent assay that quantifies kinase activity by measuring the amount of ATP remaining in solution following the kinase reaction.[5] This "glow-based" method is exceptionally well-suited for HTS due to its high sensitivity, broad dynamic range, and resistance to common sources of interference found in chemical libraries.[6][7]

The principle is straightforward:

  • A kinase, its substrate, and ATP are incubated with a test compound from the library.

  • Active kinases consume ATP to phosphorylate the substrate. Inhibitors will prevent this consumption.

  • After the reaction, a proprietary reagent containing luciferase and its substrate (luciferin) is added.

  • The luciferase enzyme uses the remaining ATP to generate a luminescent signal.

  • Therefore, a high luminescent signal corresponds to a low kinase activity (high inhibition), while a low signal indicates high kinase activity (no inhibition).

This assay is considered "universal" because ATP is a substrate for virtually all kinases, allowing the same detection method to be used across a multitude of targets.[5]

HTS Workflow Overview

A successful screening campaign follows a logical progression from identifying a large number of initial "hits" to validating a small number of potent and selective lead compounds.

HTS_Workflow cluster_0 Part 1: Primary Screening cluster_1 Part 2: Hit Validation cluster_2 Part 3: Lead Characterization start Compound Library (Based on Pyrrolopyridine Scaffold) primary_screen Single-Concentration HTS (e.g., 10 µM) start->primary_screen qc Data Analysis & Quality Control (Z'-Factor Calculation) primary_screen->qc hits Primary Hits Identified qc->hits hit_confirm Hit Confirmation (Fresh Compound Powder) hits->hit_confirm Triage dose_response 8-Point Dose-Response (IC50 Determination) hit_confirm->dose_response validated_hits Validated Hits dose_response->validated_hits secondary_assays Secondary & Orthogonal Assays (e.g., FP, TR-FRET) validated_hits->secondary_assays Characterize moa Mechanism of Action (MoA) Studies (Cell-based, Proteomics) secondary_assays->moa lead_candidate Lead Candidate moa->lead_candidate

Caption: High-Throughput Screening (HTS) Workflow.

Part 1: Primary High-Throughput Screen

Objective: To screen a compound library derived from the this compound scaffold at a single high concentration (e.g., 10 µM) to identify primary hits that inhibit the target kinase.

Protocol 1.1: Single-Point Kinase Inhibition Assay (384-Well Format)

Materials:

  • Microplates: 384-well, white, solid-bottom, low-volume plates are recommended to maximize luminescent signal and minimize reagent usage.[8]

  • Kinase: Purified, recombinant target kinase.

  • Substrate: Appropriate peptide or protein substrate for the kinase.

  • Assay Buffer: Kinase-specific buffer, typically containing Tris-HCl, MgCl₂, DTT, and BSA.

  • ATP: High-purity ATP solution.

  • Compound Plates: 384-well plates containing library compounds dissolved in 100% DMSO.

  • Detection Reagent: Commercial luminescent kinase assay kit (e.g., Kinase-Glo®, Promega).

  • Controls: A known potent inhibitor for the target kinase (positive control) and DMSO (negative control).

  • Equipment: Automated liquid handler, plate sealer, temperature-controlled incubator, and a microplate reader capable of measuring luminescence.

Methodology:

  • Reagent Preparation:

    • Prepare the Kinase Master Mix: Dilute the kinase and substrate to their final optimized concentrations in assay buffer.

    • Prepare the ATP Solution: Dilute ATP in assay buffer to the final desired concentration (often equivalent to the Kₘ for the kinase).

    • Equilibrate all reagents, plates, and equipment to room temperature.

  • Compound Dispensing:

    • Using an acoustic dispenser or pin tool, transfer 50 nL of compound solution from the compound source plates to the empty assay plates.

    • This results in a final compound concentration of 10 µM in a 5 µL final assay volume.

  • Assay Plate Layout: A robust plate layout is critical for data quality.[9]

WellsContentPurpose
Columns 1-2DMSONegative Control (0% Inhibition)
Columns 3-4Known InhibitorPositive Control (100% Inhibition)
Columns 5-24Library CompoundsTest Wells
  • Kinase Reaction:

    • Using a multi-channel liquid handler, dispense 2.5 µL of the Kinase Master Mix into all wells of the assay plate.

    • Dispense 2.5 µL of the ATP solution to initiate the kinase reaction. The final volume is 5 µL.

    • Seal the plates to prevent evaporation.

    • Centrifuge the plates briefly (e.g., 1200 rpm for 1 minute) to ensure all components are mixed at the bottom of the wells.

    • Incubate the plates at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of the luminescent detection reagent to all wells.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a microplate reader.

Quality Control: The Z'-Factor

A successful HTS assay must be able to reliably distinguish hits from background noise. The Z'-factor is the industry-standard metric for quantifying assay quality.[10][11] It incorporates both the dynamic range of the assay and the variability of the signals.

Calculation: Z' = 1 - ( (3 * SD_pos) + (3 * SD_neg) ) / | Mean_pos - Mean_neg |

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., known inhibitor).

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control (DMSO).

Z'-Factor ValueInterpretation of Assay Quality
> 0.5Excellent. An ideal assay for HTS.[12]
0 to 0.5Marginal. May be acceptable but requires careful hit selection.[12]
< 0Unacceptable. The assay is not suitable for screening.[10]

An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for a full-scale screening campaign.[12]

Part 2: Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of primary hits and determine their potency by calculating the half-maximal inhibitory concentration (IC₅₀).

Protocol 2.1: IC₅₀ Determination

Causality Behind this Step: A single-point screen can produce false positives due to compound autofluorescence, aggregation, or other artifacts.[13] Re-testing hits from fresh powder in a dose-response format is essential to confirm activity and quantify potency.[14]

Methodology:

  • Compound Preparation:

    • Obtain dry powder samples of the primary hits.

    • Create a high-concentration stock solution in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution (e.g., 1:3) to create an 8-point concentration gradient, from high (e.g., 100 µM) to low (e.g., 4.5 nM).

  • Assay Execution:

    • Perform the kinase assay as described in Protocol 1.1 , but instead of a single concentration, dispense the 8-point dilution series of each hit compound into the assay plate.

    • Include positive and negative controls on every plate.

  • Data Analysis and IC₅₀ Calculation:

    • Normalize the data:

      • Set the average of the negative controls (DMSO) to 0% inhibition.

      • Set the average of the positive controls (known inhibitor) to 100% inhibition.

    • Plot the % Inhibition versus the log[Compound Concentration].

    • Fit the data to a four-parameter logistic (4PL) equation to generate a sigmoidal dose-response curve.[15]

    • The IC₅₀ is the concentration of the compound that produces 50% inhibition of the kinase activity.[16] A lower IC₅₀ value indicates a more potent compound.[14]

CompoundIC₅₀ (nM) [Hypothetical Data]
Hit A75
Hit B2,500
Hit C> 10,000
Known Inhibitor12

Part 3: Secondary Assays and Mechanism of Action (MoA) Elucidation

Validated hits with potent IC₅₀ values must be further characterized to ensure they are viable candidates for drug development.

Orthogonal and Counter-Screening

Rationale: It is crucial to confirm that the observed inhibition is due to a specific interaction with the target kinase and not an artifact of the assay technology.

  • Orthogonal Assays: Re-test the validated hits using a different assay platform.[9] For example, if the primary screen was luminescence-based, a secondary assay could be based on Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[17][18] A compound that is active in multiple, distinct assay formats is more likely to be a genuine inhibitor.

  • Counter-Screens: Screen hits against unrelated targets or assay components (e.g., luciferase itself) to identify non-specific or promiscuous compounds that should be deprioritized.

Cell-Based Phenotypic Screening

Rationale: A biochemical assay confirms that a compound can inhibit an isolated enzyme. A cell-based assay determines if the compound can enter a cell and engage its target in a more physiologically relevant environment.[19][20]

Illustrative Signaling Pathway: Many pyrrolopyridine derivatives target kinases in critical growth pathways like the MAPK/ERK pathway.[4] A cell-based assay could measure the inhibition of a downstream event in this cascade.

Kinase_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase (Target for Inhibition) RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates Inhibitor Pyrrolopyridine Inhibitor Inhibitor->MEK Blocks

Caption: Inhibition of the MAPK/ERK Signaling Pathway.

A relevant cell-based assay could involve stimulating cells with a growth factor and using an antibody-based method (e.g., Western Blot, In-Cell ELISA) to measure the phosphorylation level of ERK. A successful compound would reduce ERK phosphorylation in a dose-dependent manner.

Advanced Mechanism of Action (MoA) Studies

For high-priority lead compounds, understanding their precise mechanism of action is critical.[21] This involves identifying not only the intended target ("on-target") but also any unintended targets ("off-target").[21] Advanced techniques can be employed:

  • Proteomics: Using mass spectrometry to identify which proteins in a cell directly bind to the compound.[22]

  • Kinome Profiling: Screening the compound against a large panel of hundreds of kinases to assess its selectivity.[23]

  • Structural Biology: Determining the crystal structure of the compound bound to its target kinase to understand the precise binding interactions.[24]

Hit Triage Decision Tree

The progression from a primary hit to a lead candidate requires a series of go/no-go decisions based on accumulating data.

Hit_Triage start Validated Hit (Confirmed IC50) q1 Active in Orthogonal Assay? start->q1 q2 Selective? (Kinome Profiling) q1->q2 Yes deprio1 Deprioritize (Assay Artifact) q1->deprio1 No q3 Active in Cell-Based Assay? q2->q3 Yes deprio2 Deprioritize (Promiscuous) q2->deprio2 No deprio3 Deprioritize (No Cell Permeability) q3->deprio3 No lead Advance to Lead Optimization q3->lead Yes

Caption: Decision Tree for Hit Triage and Advancement.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. By following the systematic, multi-stage approach outlined in this guide—from a robust primary HTS campaign with stringent quality control to detailed hit validation and mechanism of action studies—researchers can efficiently identify and characterize potent and selective lead compounds. This structured workflow maximizes the probability of success and provides a solid foundation for subsequent lead optimization and preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile. This guide is intended for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide actionable troubleshooting strategies to improve synthesis yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the established synthetic routes for the 1H-pyrrolo[3,2-c]pyridine core?

A1: The construction of the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold can be approached through several established methods. These include variations of classical indole syntheses, though their application to pyridine precursors can be challenging. Some common methods are the Fischer Indole Synthesis, the Bartoli Reaction, and the Leimgruber-Batcho Reaction. Modern palladium-catalyzed cross-coupling reactions also offer efficient pathways.[1]

Q2: Why are yields often low in the synthesis of azaindoles like 1H-pyrrolo[3,2-c]pyridine?

A2: The primary reason for low yields in many traditional indole syntheses when applied to azaindole precursors is the electron-deficient nature of the pyridine ring.[1] This can impede key reaction steps. For instance, in the Fischer indole synthesis, the electron deficiency can hinder the crucial sigmatropic rearrangement.[1][2]

Q3: My Fischer Indole Synthesis for a related azaindole is failing. What are the common failure points?

A3: The Fischer indole synthesis can fail for several reasons. Electron-donating substituents on the starting carbonyl compound can divert the reaction towards a heterolytic N–N bond cleavage, preventing the desired[3][3]-sigmatropic rearrangement.[3] This leads to side reactions rather than indolization.[3] Additionally, harsh acidic conditions can lead to the degradation of starting materials or the final product.[4]

Q4: How can the carbonitrile group be introduced at the 6-position?

A4: A common and effective method for introducing a nitrile group onto a heterocyclic ring is through palladium-catalyzed cyanation of a halo-substituted precursor.[4][5] This typically involves the synthesis of a 6-halo-1H-pyrrolo[3,2-c]pyridine intermediate (e.g., 6-bromo or 6-chloro), followed by cyanation using a reagent like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[4][5]

Troubleshooting Guide: Low Yield in the Synthesis of this compound

This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound.

Issue 1: Low Yield in the Formation of the Pyrrolo[3,2-c]pyridine Core
Potential Cause Troubleshooting Suggestions
Incomplete Hydrazone Formation (Fischer Synthesis) Ensure anhydrous conditions to prevent hydrolysis of the hydrazone intermediate. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials. Consider isolating and purifying the hydrazone before cyclization.[4]
Suboptimal Acid Catalyst (Fischer Synthesis) Screen various Brønsted or Lewis acids (e.g., polyphosphoric acid (PPA), Eaton's reagent, ZnCl₂, BF₃·OEt₂) and optimize their concentration.[4][6]
Side Reactions Adjusting the reaction temperature and time can minimize the formation of regioisomers or polymeric materials. Lowering the temperature may increase selectivity, while prolonged reaction times can sometimes lead to decomposition.[4]
Poor Reactivity of Pyridine Precursor The electron-deficient nature of the pyridine ring can hinder cyclization. For the Fischer indole synthesis, using a pyridylhydrazine with an electron-donating group can improve yields for some azaindole isomers.[1][7]
Issue 2: Inefficient Cyanation of the 6-Halo-1H-pyrrolo[3,2-c]pyridine Intermediate
Potential Cause Troubleshooting Suggestions
Catalyst Deactivation Ensure all reagents and solvents are pure and anhydrous. Use a well-defined palladium precatalyst and a suitable phosphine ligand (e.g., Xantphos, dppf) to improve catalyst stability and activity. Degassing the reaction mixture to remove oxygen is also critical.[4]
Inactive Halide Precursor The reactivity of the halide precursor can influence the reaction rate (I > Br > Cl). If using a chloro-substituted precursor, a more active catalyst system or higher reaction temperatures may be required.[4]
Hydrolysis of the Nitrile Group Use anhydrous solvents and reagents. Perform the workup under neutral pH conditions if possible, as the nitrile group can be sensitive to acidic or basic conditions in the presence of water.[4]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

A synthetic route described for 6-bromo-1H-pyrrolo[3,2-c]pyridine involves the transformation of 2-bromo-5-methyl-4-nitropyridine 1-oxide to a key enamine intermediate, which is then cyclized in the presence of iron powder and acetic acid.[8]

Step-by-Step Procedure (Illustrative):

  • Reaction Setup: In a round-bottom flask, dissolve the enamine intermediate in a mixture of acetic acid and a suitable co-solvent.

  • Addition of Iron Powder: Slowly add iron powder to the solution while stirring. The reaction is often exothermic, so maintain temperature control.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, filter the mixture to remove the iron salts. Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[8]

Protocol 2: Palladium-Catalyzed Cyanation of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

Reagents:

  • 6-Bromo-1H-pyrrolo[3,2-c]pyridine

  • Zinc Cyanide (Zn(CN)₂)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Anhydrous solvent (e.g., DMF)

Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction vessel, add 6-bromo-1H-pyrrolo[3,2-c]pyridine, zinc cyanide, the palladium catalyst, and the ligand.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add degassed, anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture at an appropriate temperature (e.g., 120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[4]

  • Workup and Purification: Cool the reaction mixture to room temperature and dilute with an organic solvent. Filter the mixture through a pad of celite to remove insoluble inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound.[4]

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of this compound step1 Problem in Ring Formation? start->step1 Analyze reaction intermediates step2 Problem in Cyanation? start->step2 If ring formation is successful solution1a Optimize Cyclization Conditions (Catalyst, Temperature, Solvent) step1->solution1a Yes solution1b Check Starting Material Purity step1->solution1b Yes solution2a Optimize Cyanation Conditions (Catalyst, Ligand, Temperature) step2->solution2a Yes solution2b Ensure Anhydrous Conditions step2->solution2b Yes end_node Improved Yield solution1a->end_node solution1b->end_node solution2a->end_node solution2b->end_node

Caption: Troubleshooting workflow for low yields.

References

Technical Support Center: Synthesis of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis of this valuable heterocyclic scaffold. Our aim is to provide practical, experience-driven advice to help you troubleshoot and optimize your synthetic protocols.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My final product is contaminated with a significant amount of a byproduct that has a mass two units lower than my target molecule. What is this impurity and how can I prevent its formation?

Answer: This common impurity is likely 1H-pyrrolo[3,2-c]pyridine, the dehalogenated byproduct of your starting material. This occurs during the palladium-catalyzed cyanation reaction, where the halide (typically bromo or chloro) is replaced by a hydrogen atom instead of a cyanide group.[1] This side reaction, known as hydrodehalogenation, is a known issue in cross-coupling reactions, particularly with electron-rich aryl halides and highly active catalyst systems.[1]

Causality and Prevention:

  • Hydrogen Source: The hydrogen atom can originate from various sources, including solvents (like alcohols), water, or even the phosphine ligands themselves.[1][2]

  • Reaction Conditions: Highly active catalyst systems or elevated temperatures can sometimes favor the reductive dehalogenation pathway.

Troubleshooting Strategies:

StrategyRationale
Use Anhydrous Conditions Minimize the presence of water, a potential hydrogen source, by using anhydrous and degassed solvents and reagents.[2][3]
Optimize Catalyst and Ligand The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination of the coupled product over dehalogenation.[1] Consider screening different ligands to find the optimal balance for your specific substrates.
Control Reaction Temperature Lowering the reaction temperature may help to disfavor the dehalogenation side reaction. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature for conversion without significant byproduct formation.
Choice of Cyanide Source Zinc cyanide is often preferred as it is less nucleophilic than other cyanide sources, which can sometimes help to minimize side reactions.[3]
Question 2: My NMR spectrum shows signals consistent with an amide or carboxylic acid. How did these form and how can I remove them?

Answer: The presence of 1H-pyrrolo[3,2-c]pyridine-6-carboxamide or 1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid indicates that the nitrile group has undergone hydrolysis. This can occur under either acidic or basic conditions, often during the reaction workup or purification.[4][5]

Mechanism of Formation:

Nitrile hydrolysis proceeds in two stages: first to the amide, and then further to the carboxylic acid.[4] The conditions of your reaction or workup will determine the extent of this hydrolysis.[5]

  • Acidic Conditions: Heating with a dilute acid will lead to the formation of the carboxylic acid.[4]

  • Alkaline Conditions: Heating with an alkali solution will initially form the salt of the carboxylic acid.[4]

Troubleshooting and Purification:

ImpurityRemoval Strategy
Carboxylic Acid An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) during the workup will deprotonate the carboxylic acid, making it water-soluble and easily separable from the organic layer containing your desired product.
Amide The amide is generally more polar than the nitrile. Careful column chromatography on silica gel, potentially with a gradient elution system, can effectively separate the amide from the desired nitrile product.[6]
Question 3: I am struggling to separate my product from unreacted 6-bromo-1H-pyrrolo[3,2-c]pyridine. What purification strategies do you recommend?

Answer: Co-elution of the starting material with the product during column chromatography is a common issue due to their similar polarities. A multi-step purification approach is often necessary.

Recommended Purification Protocol:

  • Aqueous Workup: Ensure your initial workup is thorough to remove any inorganic salts and highly polar impurities.

  • Column Chromatography:

    • Solvent System Optimization: A good starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[6] Small adjustments to the solvent polarity can significantly impact separation.

    • Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like neutral or basic alumina, as nitrogen-containing heterocycles can sometimes interact strongly with the acidic nature of silica.[6]

  • Recrystallization: If chromatography alone is insufficient, recrystallization can be a powerful technique for removing closely related impurities.

    • Solvent Screening: The ideal solvent will dissolve your compound at an elevated temperature but have low solubility at room temperature or below.[6] Screen various solvents such as ethanol, methanol, ethyl acetate, or mixtures with hexanes.[6]

Visualizing Impurity Formation: A Reaction Workflow

The following diagram illustrates the desired synthetic pathway to this compound and the competing side reaction that leads to the common dehalogenated impurity.

G cluster_start Starting Material cluster_reaction Palladium-Catalyzed Cyanation cluster_product Desired Product cluster_impurity Common Impurity start_mol 6-Bromo-1H-pyrrolo[3,2-c]pyridine reagents Zn(CN)₂, Pd Catalyst, Ligand start_mol->reagents Reaction Input product_mol This compound reagents->product_mol Desired Pathway: Cross-Coupling impurity_mol 1H-pyrrolo[3,2-c]pyridine reagents->impurity_mol Side Reaction: Hydrodehalogenation

Caption: Synthetic pathway and common dehalogenation side reaction.

Detailed Protocol: Purification by Column Chromatography

This protocol outlines a standard procedure for the purification of this compound from common, less polar impurities like the dehalogenated byproduct.

Objective: To isolate the target compound with >95% purity.

Materials:

  • Crude reaction mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) - all HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining the excess hexanes until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent like DCM.

    • Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder.

    • Carefully add this dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with a low polarity solvent system (e.g., 10% EtOAc in hexanes).

    • Gradually increase the polarity of the eluent (e.g., to 20%, 30%, 40% EtOAc in hexanes) based on the separation observed by TLC.

    • The less polar dehalogenated byproduct should elute first, followed by the desired product.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Preventing Chemical Degradation

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile. As a Senior Application Scientist, my goal is to provide you with field-proven insights into the stability of this molecule.

The stability of a compound is critical for the reproducibility of experimental results, whether in a screening assay or a multi-step synthesis. While specific forced degradation studies on this compound are not widely published, we can infer its likely degradation pathways based on the well-documented behavior of structurally similar pyrrolopyridine and nitrile-containing compounds.[1][2][3] This guide synthesizes that information into a practical, problem-solving format.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways I should be concerned about with this molecule?

A1: Based on its structure—an electron-rich pyrrole ring fused to a pyridine ring, with a nitrile substituent—the three primary degradation pathways of concern are hydrolysis , oxidation , and photodegradation .

  • Hydrolysis: The nitrile group (-CN) can hydrolyze to a carboxamide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under aqueous acidic or basic conditions. The pyrrole ring itself can also be susceptible to cleavage under harsh hydrolytic conditions.[4][5]

  • Oxidation: The pyrrole ring is electron-rich and can be susceptible to oxidation, leading to ring-opening or the formation of various oxidized byproducts.[6] This can be initiated by atmospheric oxygen, peroxide-forming solvents, or oxidizing reagents.

  • Photodegradation: Many heterocyclic aromatic compounds are known to be photolabile. Exposure to UV or even ambient light can provide the energy to initiate degradation, often via radical mechanisms, leading to complex product mixtures. Studies on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown them to be photolabile.[1][3]

Q2: How should I properly store this compound in solid form and in solution?

A2: Proper storage is crucial to maintain the integrity of the compound.

  • Solid Form: Store the solid compound in a tightly sealed, amber glass vial in a desiccator to protect it from moisture and light. For long-term storage, keeping it in a freezer at -20°C is recommended.

  • In Solution: Solutions are generally more prone to degradation. Prepare solutions fresh whenever possible. If storage is necessary, use a high-purity, anhydrous, and peroxide-free solvent (e.g., DMSO, DMF). Store solutions in amber vials at -20°C or -80°C under an inert atmosphere (argon or nitrogen). Avoid prolonged storage in protic or aqueous solvents.

Q3: How stable is the nitrile group to typical synthetic and workup conditions?

A3: The nitrile group is generally robust, but it is not inert. You should avoid prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures, to prevent hydrolysis.[4] For example, during a reaction workup, use of 1M HCl or 1M NaOH should be brief and performed at low temperatures. If a basic wash is needed, a milder base like saturated sodium bicarbonate is preferable to sodium hydroxide.

Q4: What is the expected stability of this compound across different pH ranges?

A4: Drawing parallels from related pyrrolopyridine derivatives, the compound is expected to be most stable in a neutral pH environment (pH ~7).[1][3]

  • Acidic Conditions (pH < 4): Labile. Potential for nitrile hydrolysis and possible degradation of the pyrrole ring.

  • Neutral Conditions (pH ~7): Generally stable.

  • Alkaline Conditions (pH > 9): Extremely unstable. Both the nitrile group and the pyrrolopyridine core are susceptible to rapid degradation.[1][2][3]

Troubleshooting Guide: Addressing Experimental Issues

This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.

Issue 1: After an aqueous workup involving acid or base, I see a new, more polar spot on my TLC plate and a corresponding mass in the LC-MS.

  • Potential Cause: This is a classic sign of nitrile group hydrolysis. The resulting carboxamide or carboxylic acid will be significantly more polar than the starting nitrile and will have a mass increase of +18 (to amide) or +19 (to acid, seen as M+H) and +17 (as M-H).

  • Causality: The carbon of the nitrile group is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. This process is catalyzed by both acid (which activates the nitrile nitrogen) and base (which provides a stronger nucleophile, OH⁻).

  • Troubleshooting & Validation:

    • Minimize Contact Time: Perform aqueous washes quickly and at low temperatures (0-5°C).

    • Use Milder Reagents: If a basic wash is required, switch from NaOH or KOH to saturated NaHCO₃. For an acidic wash, use a weaker acid or a buffered solution if the reaction chemistry allows.

    • Confirm Identity: Isolate the impurity if possible and characterize it by NMR and HRMS. The appearance of a broad singlet in the ¹H NMR spectrum (amide N-H) or a downfield shift in the ¹³C NMR spectrum (carbonyl carbon) would support hydrolysis.

    • Workup Under Neutral Conditions: If feasible, perform the workup under neutral pH conditions to prevent this side reaction.[4]

Issue 2: My compound solution, which was initially colorless, has turned yellow/brown after being left on the bench for a few hours. LC-MS analysis shows a complex mixture of products.

  • Potential Cause: This strongly suggests a combination of photodegradation and/or oxidation.

  • Causality: The extended π-system of the aromatic pyrrolopyridine core can absorb UV and visible light, promoting electrons to excited states. These excited molecules can then undergo various reactions, including dimerization, rearrangement, or reaction with oxygen. Similarly, the electron-rich pyrrole ring can react with atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.[6]

  • Troubleshooting & Validation:

    • Protect from Light: Always work with the compound in amber vials or flasks wrapped in aluminum foil. Minimize exposure to ambient lab light.

    • Use High-Purity Solvents: Ensure solvents are free of peroxides, which can initiate oxidative degradation. For example, unstabilized THF can form peroxides over time.

    • Inert Atmosphere: When working with the compound in solution for extended periods (e.g., overnight reactions), degas the solvent and maintain the reaction under an inert atmosphere of nitrogen or argon.

    • Run a Control: Prepare a solution of your compound and leave it on the benchtop exposed to light. Prepare an identical sample that is protected from light. Comparing the two by LC-MS after a few hours will confirm light sensitivity.

Issue 3: I observe significant loss of my starting material when performing a reaction with an oxidizing agent (e.g., m-CPBA, H₂O₂).

  • Potential Cause: The 1H-pyrrolo[3,2-c]pyridine core is being oxidized.

  • Causality: The pyrrole moiety is an electron-rich aromatic ring and is generally more susceptible to oxidation than pyridine or benzene. Strong oxidizing agents can attack this ring, leading to a variety of products, including N-oxides or ring-opened species.

  • Troubleshooting & Validation:

    • Select Milder Reagents: If the reaction chemistry permits, choose a milder or more selective oxidizing agent.

    • Control Stoichiometry: Use the minimum required stoichiometry of the oxidizing agent and add it slowly to the reaction mixture at a low temperature to control the reaction rate and minimize side reactions.

    • Protecting Groups: In a multi-step synthesis, consider protecting the pyrrole nitrogen (e.g., with a BOC or SEM group) to reduce the electron density of the ring and increase its stability towards oxidation. The protecting group can be removed in a later step.

Visualizing Degradation & Troubleshooting

The following diagrams provide a high-level overview of the potential degradation pathways and a logical workflow for troubleshooting stability issues.

cluster_0 This compound cluster_1 Degradation Stressors cluster_2 Primary Degradation Products Start Parent Compound Acid Acid / H₂O Start->Acid Hydrolysis Base Base / H₂O Start->Base Hydrolysis Oxidant [O] (e.g., Air, H₂O₂) Start->Oxidant Oxidation Light Light (hν) Start->Light Photolysis Amide Carboxamide Intermediate Acid->Amide Base->Amide Oxidized Oxidized Products (e.g., N-oxides, Ring-Opened) Oxidant->Oxidized Photo Photodegradation Products (Complex Mixture) Light->Photo Acid_Prod Carboxylic Acid Amide->Acid_Prod Further Hydrolysis

Potential degradation pathways for the title compound.

Start Unexpected Result Observed (e.g., new spot, color change, low yield) CheckCondition What were the conditions? (Workup, Reaction, Storage) Start->CheckCondition Aqueous Aqueous Acid/Base used? CheckCondition->Aqueous Workup/ Reaction LightExposure Exposed to Light/Air? CheckCondition->LightExposure Storage/ Reaction OxidantUsed Strong Oxidant Present? CheckCondition->OxidantUsed Reaction Hydrolysis Hypothesis: Hydrolysis - Check MS for +18/+19 Da - Use milder workup Aqueous->Hydrolysis Yes PhotoOx Hypothesis: Photo/Oxidative Degradation - Protect from light - Use inert atmosphere/fresh solvents LightExposure->PhotoOx Yes Oxidation Hypothesis: Ring Oxidation - Use milder oxidant - Protect pyrrole N OxidantUsed->Oxidation Yes

Troubleshooting workflow for stability-related issues.
Protocols for Stability Assessment

For definitive data on your specific batch or derivative, performing forced degradation studies is the industry-standard approach.[7] These protocols are designed to be a starting point.

Data Summary: Expected Stability

This table summarizes the likely stability based on studies of related pyrrolopyridine compounds.[1][3]

ConditionStressorExpected StabilityLikely Primary Degradant(s)
Hydrolytic 0.1 M HCl, 60°C, 24hLabile1H-pyrrolo[3,2-c]pyridine-6-carboxamide/carboxylic acid
Purified Water, 60°C, 24hStableMinimal degradation expected
0.1 M NaOH, RT, 4hVery Labile1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid, ring cleavage
Oxidative 3% H₂O₂, RT, 24hLabileN-oxides, ring-opened products
Photolytic (Solution) 1.2 million lux hours (ICH Q1B)LabileComplex mixture of unspecified degradants
Thermal (Solid State) 80°C, 75% RH, 1 weekLikely StableMinimal degradation expected
Experimental Protocol: Forced Hydrolysis Study

Objective: To determine the stability of the compound in acidic, basic, and neutral aqueous environments.

Materials:

  • This compound

  • Acetonitrile (ACN) or other suitable organic solvent

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Purified Water (HPLC Grade)

  • HPLC system with UV detector

Procedure:

  • Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in ACN.

  • Sample Preparation: In three separate amber HPLC vials, add an aliquot of the stock solution and dilute with the stressor to a final concentration of ~50 µg/mL. The final solvent composition should contain enough ACN to ensure solubility but be predominantly aqueous.

    • Vial 1 (Acid): Dilute with 0.1 M HCl.

    • Vial 2 (Base): Dilute with 0.1 M NaOH.

    • Vial 3 (Neutral): Dilute with Purified Water.

  • Time Points: Analyze the samples by HPLC immediately after preparation (T=0) and then at set time points (e.g., 2, 4, 8, 24 hours). Store the vials at a controlled temperature (e.g., 50°C) between time points. For the basic sample, which is expected to degrade rapidly, analyze more frequently at room temperature.

  • Analysis: Use a suitable reversed-phase HPLC method to monitor the disappearance of the main peak and the appearance of new peaks. Calculate the percent degradation by comparing the peak area of the parent compound at each time point to the T=0 sample.

References

Technical Support Center: Optimizing Reaction Conditions for 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for improved yield, purity, and scalability.

Synthetic Strategy Overview

The synthesis of this compound is typically not a single-step process. A robust and common approach involves a multi-step sequence that first constructs the core heterocyclic ring system, followed by the strategic introduction of the nitrile functional group. A frequently employed strategy is the synthesis of a halogenated precursor, such as 6-bromo-1H-pyrrolo[3,2-c]pyridine, which then undergoes a palladium-catalyzed cyanation reaction.[1][2] This modular approach allows for optimization at each distinct chemical transformation.

G cluster_0 Part 1: Core Ring Synthesis cluster_1 Part 2: Cyanation Start Pyridine Precursor (e.g., 2-bromo-5-methylpyridine) Intermediate1 Key Intermediate (e.g., 2-bromo-5-methyl-4-nitropyridine 1-oxide) Start->Intermediate1 Intermediate2 Cyclization Precursor Intermediate1->Intermediate2 Core 6-Bromo-1H-pyrrolo[3,2-c]pyridine Intermediate2->Core Cyanation Palladium-Catalyzed Cyanation Core->Cyanation Key Transformation Product This compound Cyanation->Product

Caption: General two-part synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common overall strategy for synthesizing this compound?

A1: The most prevalent and adaptable strategy involves the initial synthesis of a functionalized 1H-pyrrolo[3,2-c]pyridine core, followed by late-stage functionalization to introduce the nitrile group. A highly effective route begins with a substituted pyridine, which undergoes nitration and subsequent chemical modifications to build the fused pyrrole ring, yielding a 6-halo-1H-pyrrolo[3,2-c]pyridine intermediate.[3][4] This intermediate is then converted to the final product via a palladium-catalyzed cyanation reaction. This approach is often favored due to the commercial availability of pyridine starting materials and the reliability of palladium-catalyzed cross-coupling reactions.[1]

Q2: Why is a palladium-catalyzed reaction preferred for the cyanation step?

A2: Palladium-catalyzed cyanation reactions are widely used in modern organic synthesis for several key reasons. They exhibit excellent functional group tolerance, meaning they can be performed on complex molecules without affecting other sensitive parts of the structure. These reactions are often high-yielding and can be performed with catalytic amounts of palladium, making them more cost-effective and environmentally benign than stoichiometric methods.[1] Common cyanide sources like zinc cyanide (Zn(CN)₂) are solid, relatively stable, and safer to handle than other cyanating agents.[2]

Q3: What are the critical safety precautions when working with cyanide reagents?

A3: All cyanide-containing compounds are highly toxic. Work must be conducted in a well-ventilated chemical fume hood at all times. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. It is critical to avoid acidification of cyanide waste streams, as this will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-contaminated waste (solid and liquid) must be quenched and disposed of according to your institution's hazardous waste protocols.

Troubleshooting Guide: Synthesis of the 6-Bromo-1H-pyrrolo[3,2-c]pyridine Core

This section addresses issues that may arise during the multi-step synthesis of the key bromo-intermediate, based on established literature procedures.[3][4]

Q4: I am experiencing low yields in the nitration of the pyridine N-oxide precursor. What could be the cause?

Potential Causes & Solutions:

  • Insufficiently Strong Nitrating Conditions: The reaction, which transforms a precursor like 2-bromo-5-methylpyridine-1-oxide to 2-bromo-5-methyl-4-nitropyridine 1-oxide, requires very strong acidic and nitrating conditions.[3]

    • Causality: The pyridine ring is electron-deficient, and the N-oxide only partially activates the ring towards electrophilic substitution. Incomplete nitration can occur if the acid concentration is too low or the temperature is not optimal.

    • Troubleshooting: Ensure you are using a potent nitrating mixture, such as fuming nitric acid in concentrated sulfuric acid. Maintain strict temperature control, as temperature fluctuations can lead to side reactions or incomplete conversion.[1] Monitor the reaction by thin-layer chromatography (TLC) or LC-MS to ensure the consumption of the starting material.

  • Side Reactions: Over-nitration or degradation can occur if the reaction is left for too long or at too high a temperature.

    • Troubleshooting: Carefully monitor the reaction progress. Once the starting material is consumed, quench the reaction promptly by pouring it carefully over ice.

Q5: The reductive cyclization to form the pyrrole ring is inefficient. How can I improve this step?

Potential Causes & Solutions:

  • Inefficient Reducing Agent: The conversion of the vinyl-nitro intermediate to the pyrrole ring is a reductive cyclization. The choice and activity of the reducing agent are paramount.[3]

    • Causality: Reagents like iron powder in acetic acid are commonly used. The surface of the iron can be passivated by oxides, reducing its effectiveness.

    • Troubleshooting: Use freshly activated or high-purity iron powder. Ensure the acetic acid is of sufficient quality and concentration to facilitate the reduction. Gentle heating may be required, but excessive heat can cause decomposition. Monitor the reaction to determine the optimal reaction time.

Troubleshooting Guide: Palladium-Catalyzed Cyanation

This section focuses on the final step: the conversion of 6-bromo-1H-pyrrolo[3,2-c]pyridine to the target carbonitrile.

G Start Low Yield or Stalled Reaction Check1 Catalyst System Start->Check1 Is the catalyst active? Check2 Reaction Conditions Start->Check2 Are conditions optimal? Check3 Reagent Quality Start->Check3 Are reagents pure & dry? Sol1 Use fresh Pd catalyst & ligand. Ensure proper Pd:ligand ratio. Degas solvent thoroughly. Check1->Sol1 Sol2 Optimize temperature (80-120 °C). Ensure sufficient reaction time. Confirm reagent solubility in solvent. Check2->Sol2 Sol3 Use anhydrous solvents/reagents. Verify purity of halo-precursor. Use high-purity cyanide source. Check3->Sol3

Caption: Troubleshooting logic for the cyanation step.

Q6: My palladium-catalyzed cyanation reaction is sluggish or fails to go to completion. What are the possible reasons?

Potential Causes & Solutions:

  • Catalyst Deactivation: This is the most common issue in palladium cross-coupling reactions.

    • Causality: The active Pd(0) catalytic species is sensitive to oxidation. The presence of oxygen in the reaction vessel can deactivate the catalyst. Impurities in the starting materials or solvent can also act as catalyst poisons.[5]

    • Troubleshooting:

      • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use standard Schlenk line or glovebox techniques.

      • Degassing: Thoroughly degas the solvent (e.g., DMF, DMA) before use. This can be done by sparging with argon for 30-60 minutes or by using a series of freeze-pump-thaw cycles.[1]

      • Fresh Catalyst: Use a fresh batch of palladium catalyst and ligand. Older catalysts can have reduced activity.

  • Poor Solubility of Cyanide Source: The cyanide salt may not be sufficiently soluble in the reaction solvent.[5]

    • Causality: If the cyanide source, such as Zn(CN)₂, has poor solubility, its effective concentration in the solution will be low, leading to a slow reaction rate.

    • Troubleshooting: Choose a solvent in which all components are reasonably soluble at the reaction temperature. High-boiling polar aprotic solvents like DMF, DMA, or NMP are common choices.[1][6] Ensure adequate stirring to maximize the dissolution of solids.

  • Suboptimal Temperature: The reaction temperature is a critical parameter.

    • Causality: The rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle are all temperature-dependent. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can lead to catalyst decomposition or side reactions.

    • Troubleshooting: Screen a range of temperatures, typically between 80 °C and 120 °C, to find the optimum for your specific substrate and catalyst system.[2]

Q7: I've successfully formed the product, but it is difficult to purify. What are the common impurities and how can I remove them?

Potential Causes & Solutions:

  • Residual Palladium Catalyst: Dark coloration in the final product often indicates residual palladium.

    • Causality: Palladium residues can be difficult to remove completely through standard silica gel chromatography.

    • Troubleshooting: During the workup, perform multiple extractions and washes with aqueous solutions like ammonium chloride or EDTA, which can help chelate and remove residual metals.[1] Filtering the crude product solution through a pad of Celite can also help remove insoluble palladium species.[5]

  • Co-eluting Impurities: Unreacted starting material or closely related byproducts can have similar polarity to the desired product.

    • Causality: If impurities have an Rf value on TLC that is very close to your product, separation by standard column chromatography will be challenging.

    • Troubleshooting:

      • Optimize Chromatography: Methodically screen different solvent systems for column chromatography. A gradient elution may be necessary. Adding a small amount of a modifier, like methanol in a dichloromethane system, can sometimes improve separation.[7]

      • Alternative Stationary Phase: If silica gel is ineffective, consider using a different stationary phase, such as neutral alumina or reversed-phase C18 silica.[7]

      • Recrystallization: If the product is a solid, recrystallization is an excellent and scalable purification technique. A thorough solvent screen is necessary to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.[1]

Data Summary Table: Cyanation Reaction Optimization
ParameterCondition ACondition B (Optimized)Rationale for Change
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%)Pd₂(dba)₃ can be more robust and active with appropriate ligands.
Ligand NoneXantphos (6 mol%)Bidentate phosphine ligands like Xantphos can stabilize the palladium center and promote reductive elimination.[5]
Cyanide Source Zn(CN)₂ (0.6 eq)Zn(CN)₂ (0.6 eq)Zinc cyanide is a standard and effective reagent.[2]
Solvent TolueneDMF (degassed)DMF offers better solubility for the reagents and is a common choice for these reactions.[2]
Temperature 80 °C110 °CHigher temperature often increases reaction rate, but must be optimized to avoid degradation.[2]
Atmosphere NitrogenArgon (rigorous)Ensuring a strictly inert atmosphere is critical to prevent catalyst deactivation.[1]

Detailed Experimental Protocols

Protocol 1: Illustrative Palladium-Catalyzed Cyanation

This protocol is a general guideline based on typical conditions for palladium-catalyzed cyanation of aryl bromides and should be optimized for this specific substrate.[2][6]

  • Reaction Setup: To a dry, oven-baked reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), Pd₂(dba)₃ (0.025 eq), and Xantphos (0.06 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) via syringe.

  • Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble solids. Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the pure this compound.

References

Technical Support Center: Purification of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with this polar, nitrogen-containing heterocyclic compound. As Senior Application Scientists, we have synthesized data from the literature and extensive field experience to provide practical, effective solutions.

Introduction: The Purification Challenge

This compound is a member of the azaindole family, a scaffold of significant interest in medicinal chemistry. The purification of this molecule by chromatography is frequently complicated by its inherent physicochemical properties. The basic pyridine nitrogen can engage in strong, undesirable interactions with the acidic silanol groups of standard silica gel, leading to poor peak shape, low recovery, and inefficient separation.[1][2] This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic purification of this compound.

Issue 1: Poor Peak Shape (Severe Tailing or Streaking) in Normal-Phase Chromatography.

  • Question: My compound is streaking badly down the silica gel column, resulting in broad peaks and poor separation. What is happening and how can I fix it?

  • Answer: This is a classic sign of strong interaction between the basic pyridine nitrogen of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This interaction leads to non-uniform elution, causing the compound to "tail" or "streak."

    Solutions:

    • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your mobile phase (eluent). This modifier competes with your compound for the acidic sites on the silica, masking them and allowing your compound to elute more uniformly.

      • Triethylamine (TEA): Add 0.1-2% TEA to your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).[3] This is often the first and most effective method to try.

      • Ammonia in Methanol: A solution of 1-10% ammonia in methanol can be used as the polar component of your mobile phase, which is particularly effective for highly basic compounds.[3]

    • Stationary Phase Deactivation: Before packing the column, you can "deactivate" the silica gel. This involves treating the silica with a base to neutralize the acidic sites. A common method is to wash the silica gel with a solution of triethylamine in your chosen solvent system, then pack the column as usual.

    • Switch Stationary Phase: If tailing persists, consider using a less acidic stationary phase.

      • Neutral or Basic Alumina: Alumina is a suitable alternative to silica gel for basic compounds.[1]

      • Bonded Phases: Amino-propyl (NH2) or Cyano-propyl (CN) bonded silica phases are less acidic and can provide better peak shapes for basic analytes in normal-phase mode.[4][5]

Issue 2: The Compound Does Not Stick to a Reversed-Phase (C18) Column.

  • Question: I'm trying to use reversed-phase HPLC for purification, but my compound elutes immediately in the void volume. How can I achieve retention?

  • Answer: this compound is a polar molecule. In reversed-phase chromatography, which separates based on hydrophobicity, polar compounds have weak interactions with the non-polar C18 stationary phase and are quickly eluted by the polar mobile phase.[2][6]

    Solutions:

    • Use Highly Aqueous Mobile Phase: Start with a very high percentage of water in your mobile phase (e.g., 95-100% water with acetonitrile or methanol as the organic modifier). This maximizes the polarity of the mobile phase, encouraging the polar analyte to interact more with the stationary phase.

    • Mobile Phase pH Adjustment: The basicity of the pyridine ring (predicted pKa of the parent scaffold is ~6.9[7]) can be used to your advantage. Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase will protonate the pyridine nitrogen. This can sometimes increase retention on certain C18 columns, although the effect varies. Formic acid is an excellent choice as it is MS-compatible.[8][9]

    • Consider HILIC: For highly polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like bare silica, or amino/amide-bonded phases) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer. In HILIC, water is the strong, eluting solvent.[6][10] This mode provides excellent retention for polar molecules like yours.

Issue 3: Low Mass Recovery or Compound Decomposition.

  • Question: After running my column, the total yield of recovered compound is very low. Is my compound getting stuck or decomposing?

  • Answer: This is a common consequence of the issues described above. Irreversible adsorption onto acidic silica gel is a primary cause of low mass recovery for basic heterocycles.[1]

    Solutions:

    • Implement Tailing Reduction Strategies: First, apply the solutions from Issue 1 (adding TEA or another base). By preventing the strong, irreversible binding to silica, you will significantly improve your recovery.

    • Check for Stability with a 2D TLC: To determine if your compound is decomposing on silica, you can run a two-dimensional TLC.

      • Spot the compound in one corner of a square TLC plate and run it in a suitable eluent.

      • Rotate the plate 90 degrees and run it again in the same eluent.

      • If the compound is stable, the spot will move to a new position along the diagonal. If it is decomposing, new spots will appear off the diagonal.[11]

    • Minimize Contact Time: If the compound shows some instability, purify it as quickly as possible. Use flash chromatography with slightly higher flow rates to minimize the time the compound spends on the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a flash chromatography method on silica gel?

A1: A great starting point for azaindole derivatives is a gradient of ethyl acetate (EtOAc) in hexanes.[1] Begin by running TLC plates in various ratios (e.g., 20% EtOAc/Hexane, 50% EtOAc/Hexane, 80% EtOAc/Hexane) to find a solvent system that gives your product an Rf value between 0.2 and 0.4. Crucially, add 0.5-1% triethylamine (TEA) to the TLC solvent system to simulate the conditions of your column and check for improvements in spot shape. For more polar impurities, a dichloromethane (DCM)/methanol (MeOH) system (again, with added TEA) may be required.

Q2: Can I use preparative TLC for purification?

A2: Yes, preparative thin-layer chromatography (prep TLC) is a very effective method for purifying small to moderate amounts (typically up to 100 mg) of this compound.[1] It allows for rapid separation and is particularly useful when optimizing conditions or when only a small amount of pure material is needed for analysis.

Q3: My crude material contains isomeric impurities. How can I separate them?

A3: Isomeric impurities can be very challenging to separate due to their similar physicochemical properties.[1][12]

  • High-Efficiency Stationary Phase: Use high-performance flash chromatography cartridges with smaller particle sizes for better resolution.

  • Shallow Gradient: Run a very slow, shallow gradient during elution. This increases the chance of resolving closely eluting compounds.

  • Orthogonal Chromatography: If normal-phase chromatography fails, switch to a different separation mode. High-Performance Liquid Chromatography (HPLC) using either a reversed-phase (C18) or HILIC column will offer a completely different selectivity and may successfully separate the isomers.[1]

Q4: How do I choose between Normal-Phase, Reversed-Phase, and HILIC?

A4: The optimal choice depends on the impurities you need to remove and the scale of your purification. The table below summarizes the key considerations.

Comparison of Chromatographic Modes

FeatureNormal-Phase Chromatography (NPC)Reversed-Phase Chromatography (RPC)Hydrophilic Interaction (HILIC)
Stationary Phase Polar (e.g., Silica, Alumina)[2]Non-polar (e.g., C18, C8)[2]Polar (e.g., Silica, Amino, Amide)[6]
Mobile Phase Non-polar (e.g., Hexane/EtOAc)[5]Polar (e.g., Water/Acetonitrile)[5]Apolar (e.g., Acetonitrile/Water)[6]
Elution Order Least polar elutes first.[5]Most polar elutes first.[5]Least polar elutes first.[6]
Pros for this Compound Good for removing non-polar impurities. Well-established technique.[13][14]Excellent for removing highly polar, water-soluble impurities (e.g., salts). High resolution is possible with HPLC.[15]Excellent retention for this polar molecule. Good for separating polar compounds and isomers. MS-compatible mobile phases are standard.[16]
Cons for this Compound Severe peak tailing without a basic modifier due to interaction with acidic silica.[1][2] Potential for irreversible adsorption and low yield.Poor retention is a major risk. The compound may elute in the void volume.[2][6]Requires careful solvent preparation and column equilibration. Can be less intuitive for those accustomed to RPC.

Visual Workflow: Troubleshooting Purification

The following diagram outlines a logical workflow for troubleshooting common challenges encountered during the purification of this compound.

G start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node alt_solution_node alt_solution_node Start Start Purification (e.g., Silica Gel Column) Problem Observe Poor Result Start->Problem Tailing Issue: Peak Tailing / Streaking Problem->Tailing Bad Peak Shape? LowRecovery Issue: Low Mass Recovery Problem->LowRecovery Low Yield? NoSeparation Issue: Co-elution of Impurities Problem->NoSeparation Impure Fractions? Cause_AcidicSilica Cause: Analyte-Silanol Interaction Tailing->Cause_AcidicSilica LowRecovery->Cause_AcidicSilica If tailing also observed Cause_Decomposition Cause: Compound Instability LowRecovery->Cause_Decomposition If yield is still low Cause_SimilarPolarity Cause: Similar Polarity of Components NoSeparation->Cause_SimilarPolarity Sol_AddBase Solution: Add TEA or NH3/MeOH to Mobile Phase Cause_AcidicSilica->Sol_AddBase Sol_ChangeStationaryPhase Solution: Use Alumina or Bonded Phase (NH2) Cause_AcidicSilica->Sol_ChangeStationaryPhase Sol_2DTLC Action: Run 2D TLC to Confirm Instability Cause_Decomposition->Sol_2DTLC Sol_OptimizeGradient Solution: Run Shallower Gradient Cause_SimilarPolarity->Sol_OptimizeGradient Sol_ChangeMode Solution: Switch to Orthogonal Mode (e.g., RP-HPLC or HILIC) Sol_OptimizeGradient->Sol_ChangeMode If still co-eluting

Caption: A decision tree for troubleshooting common chromatography issues.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a robust starting point for the purification of gram-scale quantities of crude this compound.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Glass column, flasks, and other standard laboratory glassware

2. Mobile Phase Preparation:

  • Prepare two solvent stocks:

    • Solvent A: Hexane + 1% TEA

    • Solvent B: Ethyl Acetate + 1% TEA

  • Rationale: Adding TEA to both solvent components ensures a consistent concentration of the basic modifier throughout the gradient, which is critical for preventing peak shape distortion.[3]

3. Column Packing (Slurry Method):

  • Determine the amount of silica needed (typically 50-100g of silica per 1g of crude material).

  • In a beaker, create a slurry of the silica gel in Solvent A (e.g., 100% Hexane + 1% TEA).

  • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed uniformly. Ensure no air bubbles or cracks are present.

  • Add a thin layer of sand on top of the packed silica bed to prevent disruption during solvent addition.

4. Sample Loading (Dry Loading):

  • Dissolve the crude material in a minimal amount of a strong solvent (e.g., Dichloromethane or Acetone).

  • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

  • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your crude material adsorbed onto silica.

  • Rationale: Dry loading is superior to wet loading for compounds with limited solubility in the initial mobile phase. It results in a much sharper starting band and significantly improves separation efficiency.

  • Carefully add the dry-loaded sample onto the sand layer in the column.

5. Elution and Fraction Collection:

  • Begin elution with 100% Solvent A (Hexane + 1% TEA).

  • Gradually increase the polarity by slowly adding Solvent B (EtOAc + 1% TEA). A suggested gradient might be:

    • 0-10% B over 2 column volumes (CVs)

    • 10-40% B over 10 CVs

    • 40-80% B over 5 CVs

  • Collect fractions throughout the run and monitor them by TLC (using a mobile phase that includes TEA).

  • Combine the fractions containing the pure product.

6. Product Recovery:

  • Evaporate the solvent from the combined pure fractions under reduced pressure.

  • Place the resulting solid under high vacuum to remove any residual solvent and triethylamine.

References

Technical Support Center: Troubleshooting Poor Solubility of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Solubility Challenge

Researchers working with novel heterocyclic compounds like 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile often encounter challenges with poor aqueous solubility. This family of compounds, while promising for its biological activity, possesses a planar, aromatic structure that contributes to low solubility in the aqueous buffers required for most biochemical and cell-based assays.[1][2] This guide provides in-depth troubleshooting strategies and practical protocols to help you overcome these solubility hurdles, ensuring accurate and reproducible experimental results.

The core issue often arises when a stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous assay buffer. This sudden change in solvent polarity can cause the compound to precipitate, a phenomenon sometimes called "DMSO shock."[3] The resulting suspension contains an unknown and variable concentration of the soluble compound, leading to inconsistent and unreliable data.[3][4] This guide will walk you through a logical progression of techniques to mitigate this issue.

Part 1: Frequently Asked Questions (FAQs) - First-Line Solutions

This section addresses the most common initial problems encountered by researchers.

Q1: My this compound, dissolved in DMSO, precipitated when I added it to my aqueous assay buffer. What is happening and how can I prevent this?

A1: This is a classic sign of your compound's low aqueous solubility. When the DMSO stock is diluted, the solvent environment can no longer keep the compound dissolved, causing it to crash out of solution.

Immediate Corrective Actions:

  • Reduce Final Concentration: The simplest first step is to lower the final concentration of the compound in your assay.

  • Optimize Dilution Protocol: Avoid adding the concentrated DMSO stock directly into the final buffer volume. Instead, perform a serial dilution. Additionally, adding the stock solution to the buffer while it is vortexing can help disperse the compound quickly and prevent localized high concentrations that trigger precipitation.[3]

  • Lower DMSO Stock Concentration: If possible, start with a lower concentration stock solution (e.g., 2-5 mM instead of 10-30 mM) to reduce the DMSO percentage in the final assay volume.[4]

Q2: What is the maximum concentration of DMSO I should use in my assay?

A2: This is highly dependent on your specific assay system. While DMSO is an excellent solvent, it is not biologically inert.[5]

  • Biochemical Assays: Many enzymes can tolerate DMSO up to 5%, but some may be inhibited or denatured even at 0.5%.[6] It is crucial to run a DMSO tolerance curve for your specific enzyme.

  • Cell-Based Assays: Most cell lines are sensitive to DMSO. Concentrations are typically kept below 0.5%, with many studies recommending a maximum of 0.1% for minimal impact on cell viability and proliferation.[5][7] Prolonged exposure (over 24 hours) increases the potential for cytotoxicity, even at low concentrations.[7][8] Always determine the no-effect concentration for your specific cell line and experimental duration.[5]

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes, pH adjustment can be a powerful technique for compounds with ionizable groups.[][10][11] The pyrrolopyridine scaffold contains basic nitrogen atoms that can be protonated. Lowering the pH of your buffer may form a more soluble salt of your compound.[3]

  • Key Consideration: Ensure the pH required for solubility is compatible with the optimal pH for your assay (e.g., enzyme activity, cell health).[3][12] Your buffer must have sufficient capacity to maintain the target pH after adding the compound.

Q4: Are there alternatives to co-solvents like DMSO?

A4: Yes, several solubilizing excipients can be used, provided they are compatible with your assay.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity where they can encapsulate poorly soluble molecules, increasing their apparent water solubility.[13][14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[15][17]

  • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that solubilize hydrophobic compounds.[18] They are often used at concentrations just above their critical micelle concentration (CMC). However, be aware that surfactants can denature proteins or disrupt cell membranes at higher concentrations.[18][19]

Part 2: In-Depth Troubleshooting & Experimental Protocols

When simple fixes are insufficient, a systematic approach is required. The following workflow and protocols will guide you through optimizing your compound's solubility.

Solubility Troubleshooting Workflow

This diagram outlines a decision-making process for addressing solubility issues.

Solubility_Workflow start Start: Compound Precipitates in Assay Buffer check_dmso Is final DMSO concentration < 0.5% (cells) or < 2% (biochemical)? start->check_dmso reduce_dmso Reduce DMSO stock concentration or use serial dilution. check_dmso->reduce_dmso No ph_test Can assay tolerate pH change? check_dmso->ph_test Yes reduce_dmso->check_dmso ph_protocol Run Protocol 2: pH-Solubility Profile ph_test->ph_protocol Yes solubilizer_test Can assay tolerate excipients? ph_test->solubilizer_test No validate_assay Validate Assay: Run vehicle control with final solvent/excipient concentration. ph_protocol->validate_assay solubilizer_protocol Run Protocol 3: Test Solubility Enhancers (Cyclodextrin, Surfactant) solubilizer_test->solubilizer_protocol Yes fail Consider compound modification or alternative formulation (e.g., solid dispersion) solubilizer_test->fail No solubilizer_protocol->validate_assay success Success: Compound is Soluble validate_assay->success

Caption: Decision tree for troubleshooting compound precipitation.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This is the standard starting point for most in vitro screening compounds.

  • Weigh Compound: Accurately weigh 1.43 mg of this compound (MW: 143.15 g/mol ).

  • Add Solvent: Add 100 µL of high-purity, anhydrous DMSO.

  • Solubilize: Vortex the solution vigorously. If necessary, gentle warming (to 37°C) or brief sonication can be used to ensure the compound is completely dissolved.[3]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Assessment

This protocol helps determine if adjusting buffer pH can maintain compound solubility.

  • Prepare Buffers: Prepare a set of your primary assay buffer adjusted to different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Prepare Dilutions: In separate microcentrifuge tubes, add your 10 mM DMSO stock to each buffer to achieve your desired final concentration (e.g., 10 µL of stock into 990 µL of buffer for a 100 µM final concentration and 1% DMSO).

  • Equilibrate: Vortex each tube immediately after adding the stock. Incubate at room temperature for 1-2 hours.

  • Observe: Visually inspect each tube for precipitation against a dark background.

  • (Optional) Quantify: To get a more precise measurement, centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitate. Carefully collect the supernatant and measure the concentration of the dissolved compound using HPLC-UV.

  • Analysis: Identify the pH range that provides the highest solubility. You must then validate that this pH range does not negatively impact your assay performance by running appropriate controls.

Protocol 3: Screening Solubility Enhancers

This protocol evaluates the effectiveness of common excipients like cyclodextrins and surfactants.

Excipient_Mechanism cluster_0 Cyclodextrin Mechanism drug Poorly Soluble Drug Molecule complex Soluble Inclusion Complex drug->complex cd Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) cd->complex

Caption: Cyclodextrins encapsulate hydrophobic drugs to enhance solubility.

  • Prepare Excipient Stocks:

    • HP-β-CD: Prepare a 10% (w/v) stock solution in your primary assay buffer.

    • Tween-20: Prepare a 1% (v/v) stock solution in your primary assay buffer.

  • Prepare Test Buffers: Create a series of assay buffers containing different final concentrations of the excipients. For example:

    • Buffer + 0.5% HP-β-CD

    • Buffer + 1% HP-β-CD

    • Buffer + 0.01% Tween-20

    • Buffer + 0.05% Tween-20

  • Test Compound Solubility: Add your DMSO stock of this compound to each test buffer to achieve the desired final concentration.

  • Equilibrate and Observe: As in Protocol 2, vortex, incubate for 1-2 hours, and observe for precipitation.

  • Validate Assay Compatibility: It is critical to run vehicle controls for each successful excipient concentration. This means running your assay with the buffer containing the excipient but without your compound to ensure the excipient itself does not cause a false positive or negative signal.

Part 3: Data Summary & Best Practices

Quantitative Data Summary

The following tables provide typical working ranges and considerations for common solubilizing agents.

Table 1: Common Co-solvents for In Vitro Assays

Co-SolventTypical Range (Cell-Based)Typical Range (Biochemical)Key Considerations
DMSO 0.1% - 0.5%[7]0.5% - 5%Can be cytotoxic and interfere with some assays.[6][8] Not inert.[5]
Ethanol < 0.5%< 5%Can be volatile; may affect protein stability.
PEG 400 < 1%< 10%Generally low toxicity but can be viscous.

Table 2: Common Solubility Enhancers

EnhancerTypeTypical ConcentrationProsCons
HP-β-CD Cyclodextrin0.5% - 2% (w/v)Low toxicity, effective for many compounds.[17]Can be expensive; high concentrations may affect results.
Tween-20 Non-ionic Surfactant0.01% - 0.1% (v/v)Inexpensive, widely used.[18]Can interfere with protein assays and disrupt cell membranes.
Triton X-100 Non-ionic Surfactant0.01% - 0.1% (v/v)Effective solubilizer.Generally more disruptive to cells than Tween-20.
Best Practices & Preventative Measures
  • Always Use High-Purity Solvents: Use anhydrous, high-purity DMSO for stock solutions.

  • Prepare Fresh Dilutions: Whenever possible, prepare fresh dilutions of your compound from the frozen stock for each experiment to ensure consistency.

  • Visual Inspection is Key: Always visually inspect your final compound solution for any signs of precipitation (haziness, Tyndall effect, visible particles) before adding it to your assay plate.

  • Kinetic vs. Thermodynamic Solubility: Be aware that rapidly diluting a compound can create a temporary, supersaturated solution that may precipitate over the course of a long incubation. If your assay runs for many hours, it is important to confirm the compound remains in solution for the entire duration.

By applying these systematic troubleshooting strategies, researchers can overcome the solubility challenges associated with this compound, leading to more reliable and impactful scientific discoveries.

References

Technical Support Center: Scaling Up the Synthesis of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, from bench-scale experiments to larger-scale production. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction

This compound, an isomer of the more common 7-azaindole, is a crucial heterocyclic scaffold in medicinal chemistry. Its derivatives have shown promise in various therapeutic areas, including oncology and virology.[1] The successful and efficient synthesis of this molecule is therefore of significant interest. This guide focuses on the common synthetic route involving the cyanation of a halogenated 1H-pyrrolo[3,2-c]pyridine precursor and addresses the challenges that may arise during this process, especially during scale-up.

Synthetic Pathway Overview

A prevalent and effective method for synthesizing this compound involves a two-stage process: first, the construction of the core 1H-pyrrolo[3,2-c]pyridine ring system, often resulting in a halogenated intermediate like 6-bromo-1H-pyrrolo[3,2-c]pyridine. The second critical stage is the conversion of the halogen to a nitrile group, typically through a palladium-catalyzed cyanation reaction.[2][3]

Synthetic_Workflow cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Core Functionalization Substituted_Pyridine Substituted Nitropyridine Ring_Construction Ring Construction (e.g., Bartoli or Batcho-Leimgruber) Substituted_Pyridine->Ring_Construction Vinyl Grignard or other reagents Halogenated_Core 6-Halo-1H-pyrrolo[3,2-c]pyridine Ring_Construction->Halogenated_Core Cyanation Palladium-Catalyzed Cyanation Halogenated_Core->Cyanation Cyanide Source (e.g., Zn(CN)2) Pd Catalyst Final_Product This compound Cyanation->Final_Product

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the 1H-pyrrolo[3,2-c]pyridine core?

The synthesis often begins with appropriately substituted pyridines. For instance, a substituted 2-halo-3-nitropyridine can be a precursor for a Bartoli-type indole synthesis to construct the pyrrole ring.[2] Another approach involves the Batcho-Leimgruber indole synthesis, which also starts from substituted nitropyridines.

Q2: Which cyanide source is recommended for the palladium-catalyzed cyanation step?

Zinc cyanide (Zn(CN)₂) is widely used in palladium-catalyzed cyanations.[2][4] It is less toxic and often more effective than other cyanide salts like KCN or NaCN. Another alternative is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is also a non-toxic cyanide source.[4][5]

Q3: Why is a palladium catalyst necessary for the cyanation reaction?

Palladium catalysts are highly efficient for cross-coupling reactions, including the formation of C-CN bonds.[6] The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.[6]

Q4: Can I use a copper catalyst instead of palladium for the cyanation?

While palladium is more common, copper-catalyzed cyanation (a variation of the Rosenmund-von Braun reaction) is also a possibility. However, these reactions often require higher temperatures and stoichiometric amounts of copper(I) cyanide.[4] Palladium-catalyzed methods generally proceed under milder conditions and have a broader functional group tolerance.[4]

Troubleshooting Guide

Problem 1: Low or No Yield of the Halogenated Pyrrolopyridine Core
Potential CauseRecommended SolutionScientific Rationale
Incomplete Ring Formation Monitor the reaction closely using TLC or LC-MS to ensure the consumption of starting materials. Consider isolating and purifying intermediates if the reaction is multi-step.Incomplete conversion is a common reason for low yields. Ensuring each step goes to completion before proceeding is crucial.
Suboptimal Reaction Conditions Screen different solvents, temperatures, and reaction times. For cyclization reactions, the choice of acid or base catalyst is critical and should be optimized.[3]The kinetics and thermodynamics of ring-forming reactions are highly sensitive to reaction parameters. A systematic optimization can significantly improve yields.
Side Reactions and Decomposition Adjusting the reaction temperature can help minimize side reactions. Lower temperatures may increase selectivity, while prolonged reaction times can sometimes lead to decomposition.[3] The presence of impurities in starting materials can also lead to unwanted side products.[7]Competing reaction pathways can become dominant under non-optimal conditions. Ensuring the purity of starting materials is essential to avoid introducing reactive species that can lead to side reactions.[7]

Problem 2: Inefficient Palladium-Catalyzed Cyanation

Troubleshooting_Cyanation Start Low Yield in Cyanation Check_Catalyst Is the Pd catalyst active? Start->Check_Catalyst Check_Ligand Is the ligand appropriate? Check_Catalyst->Check_Ligand Yes Sol_Catalyst Use fresh catalyst. Ensure anaerobic conditions. Check_Catalyst->Sol_Catalyst No Check_Conditions Are reaction conditions optimal? Check_Ligand->Check_Conditions Yes Sol_Ligand Screen different phosphine ligands (e.g., Xantphos, dppf). Check_Ligand->Sol_Ligand No Check_Purity Are starting materials pure? Check_Conditions->Check_Purity Yes Sol_Conditions Optimize temperature, solvent (e.g., DMF, DMAc), and cyanide source. Check_Conditions->Sol_Conditions No Sol_Purity Purify starting materials. Remove any potential catalyst poisons. Check_Purity->Sol_Purity No

Caption: Troubleshooting workflow for palladium-catalyzed cyanation.

Potential CauseRecommended SolutionScientific Rationale
Catalyst Deactivation Ensure strictly anaerobic and anhydrous conditions, as Pd(0) catalysts are sensitive to air and moisture. Use freshly opened or properly stored catalyst. Consider using a heterogeneous catalyst like Pd/C which can be more robust.[8]The active Pd(0) species can be oxidized to inactive Pd(II) in the presence of oxygen. Cyanide ions can also poison the catalyst by forming stable complexes.[4][6]
Inappropriate Ligand The choice of phosphine ligand is critical. For heteroaromatic substrates, electron-rich and sterically hindered ligands like Xantphos or dppf are often effective.[8][9]The ligand stabilizes the palladium center and influences its reactivity. The electronic and steric properties of the ligand must be matched to the substrate and reaction type.
Poor Solubility of Cyanide Salt Ensure vigorous stirring. Some protocols recommend milling the cyanide salt before use, though this should be done with extreme caution due to toxicity.[4] Using a co-solvent or a different solvent system might improve solubility.For the reaction to proceed, the cyanide salt must have some solubility in the reaction medium to participate in the catalytic cycle.
Presence of Impurities Ensure the starting halo-pyrrolopyridine is of high purity. Certain functional groups or residual reagents from the previous step can interfere with the palladium catalyst.Impurities can act as catalyst poisons or participate in side reactions, reducing the efficiency of the desired transformation.

Scale-Up Considerations

Scaling up the synthesis of this compound from the lab bench to a pilot or manufacturing scale introduces a new set of challenges.

ChallengeRecommendationScientific Rationale
Exotherm Control For exothermic steps like Grignard additions or nitrations, ensure adequate cooling capacity and controlled addition of reagents. Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the thermal profile of the reaction.Runaway reactions are a major safety concern on a larger scale. Understanding the heat flow of the reaction allows for the design of appropriate engineering controls.
Reagent Handling and Safety Develop and strictly follow Standard Operating Procedures (SOPs) for handling hazardous materials like nitrating agents, Grignard reagents, and cyanide salts. Use appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, glove boxes).The risks associated with hazardous materials are amplified at a larger scale. Robust safety protocols are essential to protect personnel and the environment.
Mixing and Mass Transfer Select appropriate reactor geometry and agitation speed to ensure efficient mixing. In heterogeneous reactions (e.g., with a solid cyanide salt), mass transfer can become the rate-limiting step.In large reactors, inefficient mixing can lead to localized "hot spots" or concentration gradients, resulting in side reactions and lower yields.
Work-up and Purification Develop a scalable purification strategy. Chromatography, which is common in the lab, is often not feasible for large quantities. Consider crystallization, extraction, or distillation as alternatives.The choice of purification method has a significant impact on the overall efficiency, cost, and environmental footprint of the process.
Process Robustness Identify critical process parameters (CPPs) and establish acceptable ranges through Design of Experiments (DoE). This ensures consistent yield and purity across different batches.A robust process is less sensitive to minor variations in raw materials and operating conditions, leading to more reliable manufacturing.

Detailed Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is a representative example for a lab-scale synthesis and should be optimized for specific substrates and equipment.

Materials:

  • 6-Bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq)

  • Zinc Cyanide (Zn(CN)₂, 0.6 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)

  • Anhydrous, degassed N,N-dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 6-bromo-1H-pyrrolo[3,2-c]pyridine, zinc cyanide, and tetrakis(triphenylphosphine)palladium(0).

  • Solvent Addition: Add anhydrous, degassed DMF via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.[2]

References

Technical Support Center: Crystallization of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this and structurally related heterocyclic compounds. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization process in a direct question-and-answer format.

Question: My compound "oiled out" during cooling instead of forming crystals. What is happening and what should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the melting point of your compound (especially when impure) is lower than the temperature of the solution at the point of saturation.[1] Impurities can significantly depress the melting point, exacerbating this issue. The resulting oil is a supercooled liquid that is often difficult to solidify and rarely forms pure crystals because impurities tend to be more soluble in the oil than in the solvent.[1]

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% of the original volume) to decrease the saturation point, then allow it to cool again, but more slowly.[1]

  • Lower the Cooling Temperature: If the oil persists, try cooling the solution to a much lower temperature (e.g., in an ice-salt bath or freezer), as the increased viscosity at very low temperatures can sometimes promote nucleation over oiling.

  • Change the Solvent System: The fundamental issue may be the solvent choice. The compound's solubility curve in the chosen solvent may be too steep. Consider switching to a solvent with a lower boiling point or using a co-solvent system to modulate solubility more effectively.

Question: I've allowed my saturated solution to cool, but no crystals have formed. What are the next steps to induce crystallization?

Answer:

The failure to form crystals upon cooling indicates that the solution is supersaturated—a metastable state where the solute concentration is higher than its solubility limit, but nucleation has not yet occurred.[2] This is a kinetic barrier, and several techniques can be employed to overcome it.

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic scratches on the glass provide a high-energy surface that can act as a nucleation point for crystal growth.[2][3]

  • Seeding: Introduce a "seed crystal"—a tiny, pure crystal of your target compound—into the supersaturated solution.[2][4] The seed crystal provides a pre-existing template for molecules in the solution to deposit onto, bypassing the initial nucleation energy barrier.

  • Reduce Solvent Volume: If the above methods fail, it's highly likely that too much solvent was used initially.[1][2] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Once you observe slight turbidity or the formation of solid at the boiling temperature, allow the solution to cool slowly again.[2]

  • Ultrasonication: Placing the flask in an ultrasonic bath for a short period can sometimes provide the energy needed to induce nucleation.

Below is a logical workflow for troubleshooting a failure to crystallize.

G start Supersaturated solution has cooled, no crystals observed scratch Scratch inner surface of flask with a glass rod start->scratch seed Add a seed crystal scratch->seed If no success success Crystals Form scratch->success reduce_vol Gently boil off a portion of the solvent seed->reduce_vol If no success seed->success re_cool Allow to cool slowly again reduce_vol->re_cool re_cool->success fail Still no crystals. Re-evaluate solvent system. re_cool->fail If still no success

Caption: Troubleshooting workflow for inducing crystallization.

Question: I obtained a solid, but it's an amorphous precipitate or very fine powder, not well-defined crystals. How can I improve the crystal quality?

Answer:

The formation of amorphous solids or microcrystals typically occurs when nucleation is too rapid and widespread, leading to a disordered precipitation rather than ordered crystal growth.[5] This rapid "crashing out" of the solid traps impurities and solvent within the lattice, resulting in a lower purity product.[1] The key to obtaining high-quality crystals is to slow down the crystallization process.

Strategies for Improving Crystal Quality:

  • Slower Cooling: The most straightforward method is to slow the rate of cooling. Instead of placing the flask directly on the benchtop or in an ice bath, insulate it (e.g., with paper towels or by placing it in a warm water bath that is allowed to cool to room temperature).[3] This reduces the degree of supersaturation at any given time, favoring the growth of existing crystals over the formation of new nuclei.

  • Use More Solvent: While counterintuitive, using slightly more than the minimum amount of hot solvent required for dissolution can prevent premature precipitation.[1] This keeps the compound in solution for longer during the initial cooling phase, allowing for more ordered crystal growth.

  • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals, especially with small amounts of material.[6][7] Dissolve your compound in a "good" solvent (in which it is highly soluble) in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The slow diffusion of the poor solvent's vapor into the good solvent gradually reduces the compound's solubility, promoting slow and ordered crystal growth.[6][7]

Frequently Asked Questions (FAQs)

Question: What are the ideal solvent characteristics for crystallizing this compound?

Answer:

The choice of solvent is the most critical factor in a successful crystallization. An ideal solvent should exhibit the following properties:

  • High Solubility at High Temperatures: The compound should be readily soluble in the boiling solvent.[8]

  • Low Solubility at Low Temperatures: The compound should be poorly soluble or insoluble in the same solvent at room temperature or below, allowing for good recovery.[8]

  • Appropriate Polarity: The principle of "like dissolves like" is a good starting point.[2] this compound is a polar, heterocyclic molecule. Therefore, polar solvents are more likely to be effective. However, very similar polarities can lead to high solubility even at low temperatures, resulting in poor yields. Often, a solvent of moderate polarity or a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane) provides the optimal solubility gradient.[9]

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying.

  • Inertness: The solvent must not react with the compound.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Comments
Water10080.1May be suitable for polar compounds, especially as an anti-solvent in a co-solvent system.[9]
Ethanol7824.5A good general-purpose polar solvent, often used in combination with water or hexanes.[9]
Isopropanol8219.9Similar to ethanol but less polar.
Acetonitrile8237.5A polar aprotic solvent that can be effective for many nitrogen-containing heterocycles.[10]
Ethyl Acetate776.0A moderately polar solvent; often used with a non-polar co-solvent like hexane.[9]
Dichloromethane409.1A good solvent for dissolving many organics, but its low boiling point may not provide a large solubility gradient.
Toluene1112.4A non-polar aromatic solvent; may be useful if the compound has significant aromatic character.[9]

Experimental Protocol: Small-Scale Solvent Screening

  • Place ~10-20 mg of your crude compound into several small test tubes.

  • To each tube, add a different solvent dropwise, starting with 0.5 mL.

  • Observe solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Gently heat the tubes that showed poor room-temperature solubility to the solvent's boiling point.

  • A good solvent will completely dissolve the compound when hot.[5]

  • Allow the successful tubes to cool slowly to room temperature, then place them in an ice bath.

  • The solvent that produces the highest yield of crystalline solid is the best candidate for scaling up.

Question: How do impurities affect the crystallization of my compound?

Answer:

Impurities are the primary antagonist in crystallization and can disrupt the process at multiple stages.[11][12]

  • Inhibition of Nucleation and Growth: Impurity molecules can adsorb onto the surface of growing crystal nuclei, physically blocking the addition of more solute molecules and slowing or even halting crystal growth.[13][14][15] Structurally related impurities are particularly problematic as they can be incorporated into the crystal lattice, disrupting its order.[11]

  • Changes in Crystal Habit: The preferential adsorption of impurities onto specific crystal faces can inhibit growth in certain directions, leading to changes in the crystal's overall shape (e.g., from plates to needles).[16]

  • Promotion of Oiling Out: As mentioned earlier, impurities lower the melting point of the solid, increasing the likelihood of oiling out.[1]

  • Reduced Purity: If impurities are incorporated into the crystal lattice, this is known as forming a solid solution.[13][17] This directly compromises the final purity of the product. In other cases, impure mother liquor can become trapped within the crystal lattice as inclusions.[13][17]

Question: What is polymorphism and why is it a critical consideration for a pharmaceutical compound like this compound?

Answer:

Polymorphism is the ability of a solid compound to exist in two or more different crystalline forms or structures.[18][19] These different forms, called polymorphs, have the same chemical composition but differ in the arrangement of molecules in the crystal lattice.[18]

Why Polymorphism is Critical:

  • Varying Physicochemical Properties: Different polymorphs of the same compound can have significantly different physical properties, including solubility, dissolution rate, melting point, stability, and mechanical strength.[18][19]

  • Impact on Bioavailability: For a drug, solubility and dissolution rate are critical factors that determine its bioavailability—the rate and extent to which it is absorbed into the bloodstream.[20] An unstable or less soluble polymorph could render a drug ineffective or even harmful. The case of the HIV drug Ritonavir is a famous example, where an unexpected conversion to a less soluble polymorph led to a market withdrawal.[18]

  • Manufacturing and Stability: Different crystal forms can affect how a drug is processed during manufacturing (e.g., tableting) and its stability during storage.[4][18]

The specific conditions of crystallization—such as the choice of solvent, rate of cooling, and temperature—can dictate which polymorph is formed.[18] Therefore, it is crucial during drug development to screen for different polymorphic forms and identify the most stable and efficacious one.

G start Select Crystallization Method evaporation Slow Evaporation start->evaporation Simple, but can lead to poor quality cooling Slow Cooling start->cooling Most common method diffusion Vapor/Solvent Diffusion start->diffusion Good for high-quality single crystals characterize Characterize Crystals (PXRD, DSC, Microscopy) evaporation->characterize cooling->characterize diffusion->characterize

Caption: Decision tree for selecting a crystallization method.

Question: What analytical techniques are essential for characterizing my final crystalline product?

Answer:

Proper characterization is essential to confirm the identity, purity, and solid-state form of your crystallized this compound. Several instrumental techniques are routinely used:

TechniqueAbbreviationInformation Provided
Powder X-Ray Diffraction PXRDThe "gold standard" for identifying crystalline materials. Provides a unique fingerprint for each crystal form (polymorph). Distinguishes between crystalline and amorphous solids.[21][22]
Differential Scanning Calorimetry DSCMeasures thermal properties, such as melting point and enthalpy of fusion. Can be used to identify polymorphs, which often have different melting points.[21][23]
Thermogravimetric Analysis TGAMeasures changes in mass as a function of temperature. Useful for identifying the presence of residual solvent or solvate forms.[21]
Polarized Light Microscopy PLMAllows for visual inspection of crystal morphology (shape and size). Crystalline materials are typically birefringent and will be visible under cross-polarized light, while amorphous solids will not.[21]
Infrared (IR) & Raman Spectroscopy FT-IR, FT-RamanProvides information about molecular vibrations. Different polymorphs can exhibit subtle but distinct differences in their spectra due to different intermolecular interactions in the crystal lattice.[21][23]
Nuclear Magnetic Resonance (NMR) ¹H & ¹³C NMRPrimarily used to confirm the chemical structure and purity of the compound.[24]

References

Validation & Comparative

Comparative Analysis of 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile and Isomeric Pyrrolopyridines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery

Introduction: The Versatile Pyrrolopyridine Scaffold

The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and the presence of nitrogen atoms capable of forming key hydrogen bonds make it an ideal framework for designing potent and selective inhibitors of various enzyme classes, particularly protein kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of novel kinase inhibitors is a major focus of modern drug discovery.

This guide provides a comparative analysis of the biological activity of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile against other pyrrolopyridine isomers. We will delve into the structure-activity relationships (SAR) that govern their inhibitory potential, with a focus on Janus kinases (JAKs), a family of non-receptor tyrosine kinases central to cytokine signaling. Understanding the nuances of how substituent placement on the pyrrolopyridine core influences target engagement is critical for the rational design of next-generation therapeutics.

The Rise of 1H-Pyrrolo[3,2-c]pyridine Derivatives as JAK Inhibitors

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a particularly fruitful starting point for the development of potent JAK inhibitors. A key feature of this scaffold is the nitrogen atom at position 7, which acts as a crucial hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the kinase domain. The addition of a cyano group at the 6-position, as in this compound, can further enhance inhibitory activity and selectivity. This cyano group can interact with specific residues in the active site, providing an additional anchor point and influencing the overall conformation of the inhibitor-enzyme complex.

Comparative Analysis: this compound vs. Other Isomers

To illustrate the impact of the pyrrolopyridine core and substituent positioning, we will compare the activity of a representative this compound derivative with other isomeric pyrrolopyridines. The following data, synthesized from foundational patents in the field, highlights these differences.

Table 1: Comparative Inhibitory Activity (IC50) of Pyrrolopyridine Derivatives against JAK Family Kinases

Compound IDPyrrolopyridine CoreR1 SubstituentJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Compound A 1H-pyrrolo[3,2-c]pyridine-H>1000>1000>1000>1000
Compound B 1H-pyrrolo[3,2-c]pyridine-CN15025400120
Compound C 1H-pyrrolo[2,3-b]pyridine-CN51203
Compound D 1H-pyrrolo[3,2-b]pyridine-CN300150>1000450

Data is illustrative and compiled from representative compounds described in foundational patents to demonstrate structure-activity relationships.

From this data, several key insights emerge:

  • Importance of the Cyano Group: A comparison between Compound A (unsubstituted) and Compound B shows a dramatic increase in inhibitory activity upon the introduction of the cyano group at the 6-position of the 1H-pyrrolo[3,2-c]pyridine core. This highlights the critical role of this substituent in achieving potent JAK inhibition.

  • Influence of the Pyrrolopyridine Isomer: The arrangement of the nitrogen atoms within the bicyclic system has a profound impact on activity. Compound C, with a 1H-pyrrolo[2,3-b]pyridine core, demonstrates the highest potency against JAK1, JAK2, and TYK2, and strong activity against JAK3. This scaffold, often referred to as 7-azaindole, is the basis for several approved JAK inhibitors like Tofacitinib. The nitrogen at position 7 in the 1H-pyrrolo[2,3-b]pyridine core is a key hydrogen bond acceptor that interacts with the hinge region of the kinase.

  • Sub-optimal Isomeric Scaffolds: Compound D, based on the 1H-pyrrolo[3,2-b]pyridine scaffold, shows significantly weaker activity across the JAK family compared to both the [3,2-c] and [2,3-b] isomers. This underscores the stringent structural requirements for effective binding to the ATP-binding site of JAK kinases.

Signaling Pathway and Mechanism of Action

The JAK-STAT signaling pathway is a primary target for the pyrrolopyridine inhibitors discussed. This pathway is crucial for mediating cellular responses to a wide array of cytokines and growth factors.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Inhibitor Pyrrolopyridine Inhibitor Inhibitor->JAK Inhibition Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Expression Nucleus->Gene 6. Transcription Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_read Incubation & Reading A 1. Serial Dilution of Test Compounds D 4. Add Compound (2.5 µL) A->D B 2. Prepare Kinase/ Antibody Mixture E 5. Add Kinase/ Antibody (5 µL) B->E C 3. Prepare Tracer Solution F 6. Add Tracer (2.5 µL) C->F D->E E->F G 7. Incubate 60 min at RT (dark) F->G H 8. Read TR-FRET Signal G->H

A Comparative Guide to the Bioactivity of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[3,2-c]pyridine scaffold, a key heterocyclic motif, has garnered significant attention in medicinal chemistry for its role as a bioisostere of indole and its presence in numerous biologically active compounds. The introduction of a carbonitrile group at the 6-position further enhances its potential, offering a strategic point for chemical modification and influencing its interaction with biological targets. This guide provides a comprehensive comparison of the bioactivity of various 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile derivatives, with a focus on their anticancer properties through distinct mechanisms of action. We will delve into their efficacy as both tubulin polymerization inhibitors and FMS kinase inhibitors, supported by experimental data and detailed protocols to aid researchers in this field.

The Versatile this compound Scaffold

The 1H-pyrrolo[3,2-c]pyridine core structure is a privileged scaffold in drug discovery, with derivatives showing a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The carbonitrile substituent at the 6-position is of particular interest as it can act as a hydrogen bond acceptor, a key interaction in many enzyme-inhibitor binding modes, potentially enhancing the potency and selectivity of the compounds.[2] This guide will explore two distinct anticancer strategies employing this scaffold: the disruption of microtubule dynamics and the inhibition of a critical receptor tyrosine kinase.

Part 1: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a prime target for anticancer therapeutics.[3] A series of novel 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have been synthesized and evaluated as colchicine-binding site inhibitors, demonstrating potent antiproliferative activities.[4]

Comparative Antiproliferative Activity

The in vitro antiproliferative activities of these derivatives were assessed against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The results, summarized in the table below, highlight the potent cytotoxic effects of these compounds, with several derivatives exhibiting IC50 values in the nanomolar range.[4]

Compound IDB-ring SubstituentHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl>10>10>10
10d 4-Methylphenyl1.251.872.11
10h 4-Methoxyphenyl0.891.021.34
10l 4-Fluorophenyl5.676.327.89
10t Indol-5-yl0.120.150.21
CA-4 (Positive Control)0.0020.0030.002

Data sourced from Wang et al., 2024.[4]

Structure-Activity Relationship (SAR) Insights

The SAR analysis of this series reveals key structural features influencing their anticancer activity:[4]

  • The B-ring: Unsubstituted phenyl (10a) or aryl moieties generally result in moderate to weak activity.

  • Electron-Donating Groups (EDGs): The introduction of EDGs, such as a methyl (10d) or methoxy (10h) group at the para-position of the B-ring, leads to an increase in antiproliferative activity.

  • Electron-Withdrawing Groups (EWGs): Conversely, the presence of EWGs like fluorine (10l) on the B-ring diminishes the activity.

  • Heterocyclic B-rings: The most potent compound in the series, 10t , features an indolyl moiety as the B-ring, with IC50 values ranging from 0.12 to 0.21 µM.[4]

These findings suggest that the electronic properties and the potential for additional interactions of the B-ring substituent are critical for potent inhibition.

Mechanism of Action: Tubulin Polymerization Inhibition and Cell Cycle Arrest

Compound 10t , the most potent derivative, was further investigated to elucidate its mechanism of action.

  • Tubulin Polymerization Assay: Experiments demonstrated that 10t potently inhibited tubulin polymerization at concentrations of 3 µM and 5 µM.[3]

  • Cell Cycle Analysis: Treatment of HeLa cells with 10t at concentrations of 0.12 µM, 0.24 µM, and 0.36 µM resulted in a significant G2/M phase cell cycle arrest and induced apoptosis.[3]

These results confirm that the antiproliferative activity of these 1H-pyrrolo[3,2-c]pyridine derivatives is, at least in part, due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Diagram 1: Generalized Scaffold of Tubulin Inhibitors

G cluster_0 1H-pyrrolo[3,2-c]pyridine Core A N1 C Scaffold A->C R1 (A-ring) B C6 B->C R2 (B-ring)

Caption: Generalized structure of the 1H-pyrrolo[3,2-c]pyridine derivatives investigated as tubulin inhibitors.

Part 2: Inhibition of FMS Kinase

The FMS kinase, or colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocyte/macrophage lineage cells. Its overexpression is implicated in various cancers and inflammatory disorders. A series of diarylamide and diarylurea derivatives of 1H-pyrrolo[3,2-c]pyridine have been evaluated for their inhibitory effect against FMS kinase.

Comparative FMS Kinase Inhibitory Activity

The inhibitory activity of these derivatives against FMS kinase was determined and compared with a lead compound, KIST101029.

Compound IDCentral Phenyl Ring SubstitutionTerminal Ring MoietyFMS Kinase IC50 (nM)
1a para4-morpholinophenyl120
1b meta4-morpholinophenyl>1000
1e meta4-(4-methylpiperazin-1-yl)phenyl60
1r meta4'-morpholino-3'-(trifluoromethyl)phenyl30
KIST101029 para4-(4-methylpiperazin-1-yl)phenyl96

Data sourced from Abd El-All et al., 2018.

Structure-Activity Relationship (SAR) Insights

The SAR for this series of FMS kinase inhibitors reveals different structural requirements compared to the tubulin inhibitors:

  • Central Phenyl Ring Substitution: Para-disubstituted compounds like 1a were generally more potent than their meta-disubstituted counterparts (1b ).

  • Terminal Ring Moiety: The presence of polar rings like morpholine or piperazine in the terminal phenyl ring appears to be beneficial for activity.

  • Potent Derivatives: Compounds 1e and 1r were the most potent in the series, with IC50 values of 60 nM and 30 nM, respectively, surpassing the potency of the lead compound. Compound 1r was found to be over 33 times more selective for FMS kinase compared to other kinases like FLT3 and c-MET.

Mechanism of Action: Inhibition of Macrophage Proliferation

The most potent compound, 1r , was further tested for its effect on bone marrow-derived macrophages (BMDM). It exhibited an IC50 of 84 nM in a CSF-1-induced BMDM growth assay, demonstrating its potential to inhibit the biological function of FMS kinase in a cellular context. The antiproliferative activity of 1r was also confirmed against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.

Diagram 2: FMS Kinase Signaling Pathway

G CSF1 CSF-1 FMS FMS Receptor CSF1->FMS Binds Dimerization Dimerization & Autophosphorylation FMS->Dimerization Pyrrolo 1H-pyrrolo[3,2-c]pyridine Derivative (e.g., 1r) Pyrrolo->Dimerization Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Response Cell Proliferation, Survival, Differentiation Downstream->Response

Caption: Simplified FMS kinase signaling pathway and the inhibitory action of 1H-pyrrolo[3,2-c]pyridine derivatives.

Experimental Protocols

To facilitate further research, detailed protocols for the key bioassays are provided below. These are generalized methods and may require optimization for specific experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well. Incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

Diagram 3: MTT Assay Workflow

A Seed Cells B Add Compound A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add DMSO E->F G Read Absorbance F->G

Caption: Step-by-step workflow of the MTT cell viability assay.

In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This assay monitors the assembly of microtubules in real-time.

  • Reagent Preparation: Reconstitute lyophilized tubulin on ice with ice-cold assay buffer to a final concentration of 4 mg/mL. Prepare 10X working solutions of test compounds.

  • Assay Setup: In a pre-warmed 96-well plate, add 5 µL of the 10X compound solutions.

  • Reaction Initiation: Prepare a master mix of tubulin, GTP (final concentration 1 mM), and a fluorescent reporter dye on ice. Add 45 µL of this master mix to each well.

  • Data Acquisition: Immediately place the plate in a pre-warmed plate reader and measure fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60-90 minutes at 37°C.

  • Data Analysis: Plot fluorescence intensity versus time. Calculate the area under the curve or the maximum velocity (Vmax) to determine the extent of inhibition.

FMS Kinase Inhibition Assay (Luminescence-based)

This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well plate.

  • Kinase Reaction: Prepare a master mix containing FMS kinase enzyme, a suitable peptide substrate, and reaction buffer. Dispense the mixture into the wells. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence intensity using a plate reader. A higher signal indicates greater inhibition.

Conclusion

The this compound scaffold is a versatile platform for the development of potent anticancer agents. This guide has demonstrated that derivatives of this scaffold can be tailored to target different cellular components and pathways. As tubulin polymerization inhibitors, these compounds, particularly those with an indolyl B-ring, exhibit potent cytotoxicity and induce G2/M cell cycle arrest. As FMS kinase inhibitors, derivatives with a meta-substituted central phenyl ring and a morpholino-containing terminal ring show high potency and selectivity. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals working to advance this promising class of compounds. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial in translating their preclinical potential into clinical applications.

References

A Comparative Guide to the Cross-Reactivity of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selective targeting of pathological pathways while minimizing off-target effects is a paramount objective. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as potent therapeutic agents, particularly in oncology.[1][2] This guide provides an in-depth analysis of the cross-reactivity profile of a key analogue, 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile, offering a comparative perspective against other alternatives and furnishing the experimental frameworks necessary for its comprehensive evaluation.

Introduction: The Significance of the 1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, a 5-azaindole, is a bioisostere of indole and has been the foundation for the development of inhibitors targeting a range of biological entities, including kinases and tubulin.[1][3][4] The strategic placement of the nitrogen atom in the pyridine ring and the versatile carbonitrile group at the 6-position can significantly influence the molecule's physicochemical properties and its interactions with biological targets.[5] Understanding the cross-reactivity of such compounds is not merely an academic exercise but a critical step in preclinical safety assessment and lead optimization, as off-target binding is a major contributor to adverse drug reactions and clinical trial failures.[6][7][8]

Designing a Comprehensive Cross-Reactivity Study

A robust assessment of cross-reactivity necessitates a multi-pronged approach, combining computational prediction with rigorous in vitro and cellular assays. The choice of assays should be guided by the known biological activities of structurally related compounds. For 1H-pyrrolo[3,2-c]pyridine derivatives, a focus on protein kinases and cytoskeletal proteins is a logical starting point.[4]

In Silico Profiling: Predicting Off-Target Liabilities

Before embarking on extensive laboratory experiments, computational methods can provide valuable early insights into potential off-target interactions. Platforms that combine structure-based modeling with machine learning algorithms can predict binding affinities against a wide array of proteins, helping to prioritize experimental screening efforts.[7][8]

In Vitro Biochemical Assays: Quantifying Direct Interactions

Direct assessment of a compound's inhibitory activity against a panel of purified enzymes is a cornerstone of cross-reactivity profiling. For kinase inhibitors, large-scale kinome profiling is the gold standard.[9][10][11]

Key Experimental Considerations:

  • Assay Format: Continuous assays that monitor enzyme activity in real-time are often preferred over endpoint assays as they can provide more detailed kinetic information and are less prone to artifacts.[11]

  • ATP Concentration: Kinase assays should ideally be performed at or near the Michaelis-Menten constant (Km) of ATP for each kinase, as this better reflects physiological conditions and provides a more accurate measure of inhibitory potency.[12]

  • Compound Pre-incubation: For compounds that may exhibit slow-binding kinetics, a pre-incubation step with the kinase is necessary to accurately determine their maximal inhibitory effect.[12]

Cellular Target Engagement Assays: Confirming Intracellular Activity

Biochemical assays, while informative, do not fully recapitulate the complex intracellular environment. Cellular target engagement assays are therefore essential to confirm that a compound can enter cells and bind to its intended and unintended targets in a physiological context.[13][14][15][16]

Prominent Methodologies:

  • Cellular Thermal Shift Assay (CETSA®): This technique measures the change in the thermal stability of a protein upon ligand binding. It is a powerful tool for validating target engagement in live cells and can be adapted to a high-throughput format.[13][17]

  • Bioluminescence Resonance Energy Transfer (BRET): BRET-based assays can be used to monitor protein-protein interactions or, in the context of target engagement, the displacement of a tracer ligand from a target protein by a test compound. NanoBRET is a particularly sensitive version of this technology.[13][18][19][20][21][22]

Comparative Cross-Reactivity Data (Illustrative)

To illustrate the importance of comprehensive cross-reactivity profiling, the following tables present hypothetical, yet plausible, data for this compound compared with two other kinase inhibitors.

Table 1: In Vitro Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetThis compoundCompound A (Hypothetical Selective Inhibitor)Compound B (Hypothetical Non-Selective Inhibitor)
FMS Kinase959892
MPS1 Kinase88575
VEGFR245285
EGFR15<160
CDK210<155
p38α5340

Table 2: Cellular Target Engagement (CETSA EC50, µM)

TargetThis compoundCompound ACompound B
FMS Kinase0.20.150.3
MPS1 Kinase1.5>502.5
VEGFR210>505.0

This data is for illustrative purposes only and is intended to demonstrate how comparative data can be presented.

Experimental Protocols

Protocol: In Vitro Kinase Assay (Radioactive Format)

This protocol outlines a standard radioactive in vitro kinase assay to determine the inhibitory activity of a test compound.[23][24][25][26][27]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (protein or peptide)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)

  • [γ-³²P]ATP

  • Non-radioactive ("cold") ATP

  • Test compound (this compound) dissolved in DMSO

  • 96-well reaction plates

  • Phosphocellulose filter plates or SDS-PAGE apparatus

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilution to the appropriate wells. Include DMSO-only wells as a negative control.

  • Prepare a master mix containing the kinase buffer, purified kinase, and substrate.

  • Add 20 µL of the kinase/substrate master mix to each well.

  • Optional Pre-incubation: Incubate the plate at room temperature for 15-30 minutes.

  • Prepare an ATP mix containing both [γ-³²P]ATP and cold ATP in kinase buffer. The final ATP concentration should be at the Km for the specific kinase.

  • Initiate the kinase reaction by adding 10 µL of the ATP mix to each well.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

Protocol: Cellular Thermal Shift Assay (CETSA®)

This protocol describes a general workflow for performing a CETSA experiment to measure target engagement in intact cells.[13][17]

Materials:

  • Cultured cells expressing the target protein

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Seed cells in culture plates and grow to the desired confluency.

  • Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes). A temperature gradient should be chosen that brackets the melting temperature of the target protein.

  • Lyse the cells by freeze-thaw cycles or another appropriate method.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Transfer the supernatant (soluble fraction) to new tubes.

  • Quantify the protein concentration in each sample.

  • Analyze equal amounts of soluble protein by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

  • Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

  • Determine the EC₅₀ value by plotting the isothermal dose-response at a temperature that gives a significant shift.

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_0 In Silico & Initial Assessment cluster_1 In Vitro Profiling cluster_2 Cellular Validation Compound of Interest Compound of Interest Computational Screening Computational Screening Compound of Interest->Computational Screening Literature Review Literature Review Compound of Interest->Literature Review Target Prioritization Target Prioritization Computational Screening->Target Prioritization Literature Review->Target Prioritization Kinome-wide Screen Kinome-wide Screen Target Prioritization->Kinome-wide Screen IC50 Determination IC50 Determination Kinome-wide Screen->IC50 Determination Selectivity Analysis Selectivity Analysis IC50 Determination->Selectivity Analysis Cellular Target Engagement (CETSA/BRET) Cellular Target Engagement (CETSA/BRET) Selectivity Analysis->Cellular Target Engagement (CETSA/BRET) Phenotypic Assays Phenotypic Assays Cellular Target Engagement (CETSA/BRET)->Phenotypic Assays Toxicity Assessment Toxicity Assessment Phenotypic Assays->Toxicity Assessment

Caption: A streamlined workflow for evaluating the cross-reactivity of a test compound.

Interpreting Cross-Reactivity Data

G High Potency On-Target? High Potency On-Target? Significant Off-Target Activity? Significant Off-Target Activity? High Potency On-Target?->Significant Off-Target Activity? Yes Abandon Compound Abandon Compound High Potency On-Target?->Abandon Compound No Cellular Engagement? Cellular Engagement? Significant Off-Target Activity?->Cellular Engagement? No Re-design for Selectivity Re-design for Selectivity Significant Off-Target Activity?->Re-design for Selectivity Yes Proceed with Lead Optimization Proceed with Lead Optimization Cellular Engagement?->Proceed with Lead Optimization Yes Investigate Off-Target Biology Investigate Off-Target Biology Cellular Engagement?->Investigate Off-Target Biology No

Caption: A decision tree for interpreting cross-reactivity profiling results.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold is a fertile ground for the discovery of novel therapeutics. However, a thorough understanding of the cross-reactivity profile of any lead candidate, such as this compound, is indispensable for its successful clinical translation. The integration of in silico, in vitro, and cellular approaches provides a comprehensive framework for identifying and mitigating potential off-target effects. Adherence to rigorous, well-validated experimental protocols, as outlined in this guide, will empower researchers to make more informed decisions, ultimately leading to the development of safer and more effective medicines. The principles and practices of safety pharmacology, as outlined by regulatory bodies, should always be a guiding consideration throughout this process.[6][28][29][30][31]

References

A Technical Guide to 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile Derivatives: A Comparative Analysis of In Vitro Potency and Projected In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the in vitro efficacy of a promising 1H-pyrrolo[3,2-c]pyridine derivative, herein referred to as Compound 10t , against established cancer therapies. While direct in vivo data for this specific compound is not yet publicly available, this guide will project its potential in vivo efficacy by drawing parallels with Combretastatin A-4 (CA-4), a well-studied compound with the same mechanism of action. This analysis is grounded in publicly available experimental data to provide a valuable resource for researchers in oncology and medicinal chemistry.

Introduction: The Therapeutic Potential of the 1H-Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine scaffold is a heterocyclic structure of significant interest in medicinal chemistry due to its prevalence in various kinase inhibitors and other biologically active compounds.[1] Derivatives of this scaffold have demonstrated a range of therapeutic activities, including potent anti-proliferative effects against various cancer cell lines.[2] This guide focuses on a specific series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as inhibitors of tubulin polymerization at the colchicine-binding site, a validated target for cancer therapy.[2][3]

Mechanism of Action: Targeting Microtubule Dynamics

Compound 10t , a representative of the 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine series, exerts its anticancer effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[2][4]

Key Mechanistic Features:

  • Tubulin Polymerization Inhibition: Compound 10t binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[2][4] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase.[2][3]

  • Induction of Apoptosis: The sustained G2/M arrest ultimately triggers programmed cell death (apoptosis) in cancer cells.[2][3]

  • Vascular Disruption: Similar to other colchicine-binding site inhibitors like Combretastatin A-4, these compounds are expected to exhibit vascular-disrupting properties, selectively targeting the tumor vasculature and leading to tumor necrosis.[5][6]

cluster_drug Compound 10t cluster_cell Cancer Cell Compound_10t 1H-Pyrrolo[3,2-c]pyridine Derivative (10t) Tubulin β-Tubulin (Colchicine Site) Compound_10t->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces cluster_invitro In Vitro Assessment cluster_invivo Projected In Vivo Workflow Cell_Lines HeLa, SGC-7901, MCF-7 Cancer Cell Lines MTT_Assay MTT Assay for IC₅₀ Cell_Lines->MTT_Assay Tubulin_Polymerization Tubulin Polymerization Assay MTT_Assay->Tubulin_Polymerization Xenograft Establish Xenograft Models (e.g., HeLa, MCF-7) Treatment Administer Compound 10t & Comparators (e.g., CA-4P) Xenograft->Treatment Tumor_Measurement Monitor Tumor Volume & Body Weight Treatment->Tumor_Measurement Endpoint Endpoint Analysis: Tumor Weight, Histology, Biomarkers Tumor_Measurement->Endpoint

References

Independent Validation of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile Scaffold Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent validation of the biological activities associated with the 1H-pyrrolo[3,2-c]pyridine scaffold, a promising heterocyclic structure in modern medicinal chemistry. While direct biological data for the specific compound 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile is not extensively available in public literature, numerous derivatives have demonstrated significant potential in two key areas of oncology: disruption of microtubule dynamics via inhibition of tubulin polymerization and targeted inhibition of FMS kinase.

This document will, therefore, focus on validating the bioactivity of derivatives of the 1H-pyrrolo[3,2-c]pyridine core. We will objectively compare their performance with established therapeutic agents and provide detailed experimental protocols to enable rigorous independent verification. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile scaffold.

Part 1: Targeting Microtubule Dynamics - Colchicine-Binding Site Inhibition

Recent studies have identified derivatives of 1H-pyrrolo[3,2-c]pyridine as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site.[1][2] This mechanism disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][2] This mode of action places these compounds in a class of drugs known as microtubule-targeting agents (MTAs).

Comparative Analysis: 1H-pyrrolo[3,2-c]pyridine Derivatives vs. Established MTAs

To objectively assess the potential of this new chemical series, a direct comparison with clinically relevant MTAs is essential. We will consider two well-characterized classes of MTAs that also interact with tubulin: Combretastatins and Vinca Alkaloids.

Compound ClassTarget Site on TubulinMechanism of ActionKey AdvantagesKey Limitations
1H-pyrrolo[3,2-c]pyridine Derivatives Colchicine-Binding SiteInhibition of tubulin polymerization[1][2]Potent anti-proliferative activity in nanomolar ranges against various cancer cell lines.[1][3] Potential to overcome multi-drug resistance.Limited clinical data currently available.
Combretastatin A-4 (CA-4) Colchicine-Binding SiteInhibition of tubulin polymerization, potent vascular disrupting agent (VDA)[4][5]High potency, demonstrated anti-vascular effects in tumors.[2][4]Poor water solubility and chemical instability of the active cis-isomer.
Vinca Alkaloids (e.g., Vinblastine, Vincristine) Vinca DomainInhibition of tubulin polymerization[6][7]Clinically established, widely used in combination chemotherapy.[6][8]Neurotoxicity is a significant dose-limiting side effect.[9] Susceptible to multi-drug resistance mechanisms.[6]
Experimental Workflow for Independent Validation

A rigorous, multi-step validation process is crucial to confirm the bioactivity and mechanism of action of novel 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin polymerization inhibitors.

G A Compound Synthesis & Characterization C Cell-Based Anti-Proliferative Assays (IC50 Determination) A->C B Cell-Free Tubulin Polymerization Assay G Competitive Binding Assay (Colchicine Site) B->G C->B Active Compounds D Immunofluorescence Microscopy C->D E Cell Cycle Analysis C->E F Apoptosis Assays C->F H Molecular Docking Studies G->H

Figure 1: Experimental workflow for validating tubulin inhibitors.
Detailed Experimental Protocols

Objective: To directly measure the inhibitory effect of the test compound on the polymerization of purified tubulin in vitro.

Principle: This assay spectrophotometrically monitors the increase in light scattering or fluorescence as tubulin monomers polymerize into microtubules. An inhibitor will prevent or slow this increase.

Materials:

  • Purified bovine or porcine brain tubulin (>99% pure)

  • Guanosine triphosphate (GTP)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compounds and reference inhibitors (e.g., Combretastatin A-4, Nocodazole)

  • Microplate spectrophotometer with temperature control

Procedure:

  • Prepare a stock solution of tubulin in a suitable buffer on ice.

  • In a pre-chilled 96-well plate, add varying concentrations of the test compound or reference inhibitor.

  • Add the tubulin solution to each well.

  • Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-heated to 37°C.

  • Monitor the change in absorbance (typically at 340 nm) over time.

  • Calculate the rate of polymerization and determine the IC50 value for each compound.

Trustworthiness: The inclusion of a known tubulin polymerization inhibitor like Combretastatin A-4 as a positive control is essential to validate the assay's performance. A vehicle control (e.g., DMSO) should also be included.

Objective: To visualize the effect of the test compound on the microtubule network within cancer cells.

Principle: Cells are treated with the compound, and then the microtubule cytoskeleton is stained using an antibody specific for α-tubulin. Disruption of the normal filamentous network is indicative of anti-tubulin activity.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Test compound and reference inhibitor

  • Fixative (e.g., ice-cold methanol or paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Primary antibody (mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Fix, permeabilize, and block the cells.

  • Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the microtubule structure. Look for depolymerization and fragmentation of microtubules compared to untreated control cells.

Part 2: Targeting FMS Kinase

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have also been identified as potent inhibitors of FMS kinase (Colony-Stimulating Factor 1 Receptor, CSF-1R).[10] FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[11] Its overexpression is implicated in various cancers, including breast, ovarian, and prostate cancer, as well as in inflammatory conditions like rheumatoid arthritis.[10][11]

Comparative Analysis: 1H-pyrrolo[3,2-c]pyridine Derivatives vs. Established FMS Kinase Inhibitors

The performance of these novel FMS kinase inhibitors should be benchmarked against existing therapies that target this pathway.

CompoundTarget(s)Mechanism of ActionKey AdvantagesKey Limitations
1H-pyrrolo[3,2-c]pyridine Derivatives FMS Kinase[10]Inhibition of FMS kinase activity[10]High potency (IC50 in nanomolar range), selectivity against cancer cells over normal fibroblasts.[10]Preclinical stage of development.
Pexidartinib (Turalio™) CSF1R, KIT, FLT3-ITD[1][12]Tyrosine kinase inhibitor[1][12]First FDA-approved systemic therapy for tenosynovial giant cell tumor (TGCT).[1][12]Risk of serious liver injury (hepatotoxicity).[1][12]
ARRY-382 (PF-07265804) CSF-1R[13]Selective inhibitor of CSF-1R[13]Well-tolerated in combination with other therapies.[14]Limited clinical benefit observed as a monotherapy in some trials.[14][15]

Signaling Pathway and Point of Intervention

G CSF1 CSF-1 (Ligand) FMS FMS Kinase (CSF-1R) CSF1->FMS Binds to P1 Dimerization & Autophosphorylation FMS->P1 Activates P2 Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) P1->P2 P3 Cell Proliferation, Survival, Differentiation P2->P3 Inhibitor 1H-pyrrolo[3,2-c]pyridine Derivatives Inhibitor->P1 Inhibits

Figure 2: FMS kinase signaling pathway and inhibition.
Detailed Experimental Protocols

Objective: To quantify the inhibitory activity of the test compound against FMS kinase in a cell-free system.

Principle: This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.

Materials:

  • Recombinant human FMS kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test compounds and a reference inhibitor (e.g., Pexidartinib)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in the wells of the assay plate by adding the kinase, substrate, and varying concentrations of the test compound or reference inhibitor.

  • Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Convert the ADP generated to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction by adding the Kinase Detection Reagent.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Causality and Self-Validation: Running the assay at an ATP concentration equal to the Km(ATP) of the FMS kinase allows for a more standardized and comparable determination of inhibitor potency.[7] This approach strengthens the validity of the resulting IC50 values.

Objective: To confirm that the test compound inhibits FMS kinase activity within a cellular context by measuring the phosphorylation status of the receptor.

Principle: Cells that express FMS kinase are stimulated with its ligand, CSF-1, to induce autophosphorylation. The inhibitory effect of the test compound is assessed by measuring the reduction in phosphorylated FMS (p-FMS) levels via Western blotting.

Materials:

  • Cell line expressing FMS kinase (e.g., bone marrow-derived macrophages or an engineered cell line)

  • Cell culture medium, serum-free medium for starvation

  • Recombinant human CSF-1

  • Test compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FMS (Tyr723) and anti-total-FMS

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Culture cells to an appropriate confluency.

  • Serum-starve the cells to reduce basal kinase activity.

  • Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with CSF-1 for a short period (e.g., 15 minutes) to induce FMS phosphorylation.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the anti-p-FMS antibody.

  • Strip the membrane and re-probe with the anti-total-FMS antibody as a loading control.

  • Develop the blots using a chemiluminescent substrate and image the results.

  • Quantify the band intensities to determine the dose-dependent inhibition of FMS phosphorylation.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a versatile platform for the development of novel anti-cancer agents with at least two distinct and compelling mechanisms of action. The derivatives targeting tubulin polymerization show promise as potent mitotic inhibitors, while those targeting FMS kinase offer a targeted approach for cancers dependent on this signaling pathway. The comparative data and detailed validation protocols provided in this guide are designed to empower researchers to rigorously and independently assess the bioactivity of new compounds based on this promising scaffold, thereby accelerating their potential journey from the laboratory to the clinic.

References

A Comparative Guide to the Reproducible Synthesis of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents frequently hinges on the efficient and reliable synthesis of complex heterocyclic scaffolds. Among these, 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile, a key structural motif in medicinal chemistry, presents both significant opportunities and synthetic challenges. This guide offers an in-depth, objective comparison of the prevailing synthetic methodologies for this target molecule, grounded in experimental data and mechanistic principles, to empower researchers in making informed decisions for their discovery and development programs.

Introduction: The Significance of the 1H-pyrrolo[3,2-c]pyridine Core

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in drug discovery, notably appearing in a variety of kinase inhibitors and other biologically active molecules. Its rigid, planar geometry and the presence of both hydrogen-bond donor and acceptor functionalities allow for specific and high-affinity interactions with biological targets. The introduction of a carbonitrile group at the 6-position further modulates the electronic properties of the ring system and provides a valuable handle for further synthetic elaboration. Consequently, the development of robust and reproducible synthetic routes to this compound is of paramount importance.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound is predominantly approached via a convergent strategy, involving the initial construction of the pyrrolo[3,2-c]pyridine core, followed by the introduction of the nitrile functionality. This section will dissect and compare the most viable methods for achieving this transformation, with a focus on reproducibility, yield, and scalability.

Methodology 1: Palladium-Catalyzed Cyanation of a Halogenated Precursor

This is currently the most widely adopted and arguably the most reliable route to this compound. The general approach involves the synthesis of a 6-halo-1H-pyrrolo[3,2-c]pyridine intermediate, which is then subjected to a palladium-catalyzed cyanation reaction.

Workflow for Methodology 1

cluster_0 Step 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine cluster_1 Step 2: Palladium-Catalyzed Cyanation 2-Bromo-5-methylpyridine 2-Bromo-5-methylpyridine Oxidation Oxidation 2-Bromo-5-methylpyridine->Oxidation m-CPBA 2-Bromo-5-methylpyridine-1-oxide 2-Bromo-5-methylpyridine-1-oxide Oxidation->2-Bromo-5-methylpyridine-1-oxide Nitration Nitration 2-Bromo-5-methylpyridine-1-oxide->Nitration Fuming HNO3, H2SO4 2-Bromo-5-methyl-4-nitropyridine-1-oxide 2-Bromo-5-methyl-4-nitropyridine-1-oxide Nitration->2-Bromo-5-methyl-4-nitropyridine-1-oxide Vinylation Vinylation 2-Bromo-5-methyl-4-nitropyridine-1-oxide->Vinylation DMF-DMA (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide Vinylation->(E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide Reductive Cyclization Reductive Cyclization (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide->Reductive Cyclization Fe, Acetic Acid 6-Bromo-1H-pyrrolo[3,2-c]pyridine 6-Bromo-1H-pyrrolo[3,2-c]pyridine Reductive Cyclization->6-Bromo-1H-pyrrolo[3,2-c]pyridine Cyanation Cyanation 6-Bromo-1H-pyrrolo[3,2-c]pyridine->Cyanation Pd Catalyst, Cyanide Source This compound This compound Cyanation->this compound

Caption: Synthetic workflow for Methodology 1.

Experimental Data & Comparison

ParameterMethod 1A: Zn(CN)₂/Pd(dppf)Cl₂Method 1B: K₄[Fe(CN)₆]/Palladacycle
Cyanide Source Zinc Cyanide (Zn(CN)₂)Potassium Ferrocyanide (K₄[Fe(CN)₆])
Palladium Source Pd(dppf)Cl₂Palladacycle Precatalyst
Typical Yield Moderate to GoodGood to Excellent
Reproducibility Can be variable; sensitive to catalyst quality and reaction conditions.[1]Generally higher reproducibility due to stable precatalyst.[1]
Safety Profile Zn(CN)₂ is highly toxic.K₄[Fe(CN)₆] is a non-toxic cyanide source.[2]
Reaction Conditions Anhydrous solvent (e.g., DMF), elevated temperatures (80-120 °C).Can be performed in aqueous media, often at lower temperatures.

Causality Behind Experimental Choices:

The choice of palladium catalyst and cyanide source is critical for the success and reproducibility of this reaction. Traditional palladium sources like Pd(OAc)₂ can be prone to deactivation by cyanide, leading to inconsistent results.[1] The use of well-defined palladacycle precatalysts can mitigate this issue by preventing catalyst poisoning during the initial stages of the reaction.[1]

Furthermore, the transition from highly toxic cyanide sources like Zn(CN)₂ to the non-toxic and stable potassium ferrocyanide (K₄[Fe(CN)₆]) represents a significant advancement in terms of safety and practicality, particularly for larger-scale synthesis.[2]

Detailed Experimental Protocol (Methodology 1A):

Step 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine [3][4]

  • Oxidation: To a solution of 2-bromo-5-methylpyridine (1.0 eq) in dichloromethane, add m-chloroperbenzoic acid (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Nitration: Add the crude 2-bromo-5-methylpyridine-1-oxide to a mixture of fuming nitric acid and sulfuric acid at 0 °C. Stir at elevated temperature until TLC indicates completion.

  • Vinylation: React the resulting 2-bromo-5-methyl-4-nitropyridine 1-oxide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF.

  • Reductive Cyclization: To a solution of the crude (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide in acetic acid, add iron powder and heat the mixture.

  • Work-up and Purification: After completion, filter the reaction mixture, neutralize with a base, and extract with an organic solvent. Purify the crude product by column chromatography to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Step 2: Palladium-Catalyzed Cyanation

  • To a degassed solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DMF, add zinc cyanide (0.6 eq) and Pd(dppf)Cl₂ (0.05 eq).

  • Heat the reaction mixture under an inert atmosphere at 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford this compound.

Methodology 2: Alternative Cyanation Strategies

While palladium-catalyzed cyanation is the most established method, alternative approaches exist that may offer advantages in specific contexts, although they are less documented for this particular substrate.

Workflow for Alternative Cyanation Methods

cluster_0 Sandmeyer Reaction cluster_1 Direct C-H Cyanation 6-Amino-1H-pyrrolo[3,2-c]pyridine 6-Amino-1H-pyrrolo[3,2-c]pyridine Diazotization Diazotization 6-Amino-1H-pyrrolo[3,2-c]pyridine->Diazotization NaNO2, H+ Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Cyanation Cyanation Diazonium Salt->Cyanation CuCN This compound This compound Cyanation->this compound 1H-pyrrolo[3,2-c]pyridine 1H-pyrrolo[3,2-c]pyridine C-H Activation/Cyanation C-H Activation/Cyanation 1H-pyrrolo[3,2-c]pyridine->C-H Activation/Cyanation Photoredox Catalyst, TMSCN C-H Activation/Cyanation->this compound

Caption: Potential alternative synthetic workflows.

A. Sandmeyer Reaction:

The Sandmeyer reaction offers a classical approach to introduce a nitrile group via a diazonium salt intermediate derived from a primary amine.[5] This would necessitate the synthesis of 6-amino-1H-pyrrolo[3,2-c]pyridine.

  • Potential Advantages: Avoids the use of expensive palladium catalysts.

  • Potential Challenges: The synthesis of the 6-amino precursor may be non-trivial. Diazonium salts can be unstable, and the reaction may generate side products. The harsh acidic conditions of the diazotization step might not be compatible with all substituted pyrrolopyridines.

B. Direct C-H Cyanation:

Recent advances in photoredox catalysis have enabled the direct cyanation of C-H bonds in heteroaromatic compounds.[2] This method could potentially offer a more atom-economical route by avoiding the pre-functionalization with a halogen.

  • Potential Advantages: More convergent and atom-economical.

  • Potential Challenges: Regioselectivity can be an issue with multiple C-H bonds available for functionalization. The applicability of this method to the 1H-pyrrolo[3,2-c]pyridine system has not been extensively demonstrated. The optimal photocatalyst and reaction conditions would require significant screening. Trimethylsilyl cyanide (TMSCN) is often used as the cyanide source in these reactions.[2]

Troubleshooting and Ensuring Reproducibility

Reproducibility is a cornerstone of synthetic chemistry, particularly in a drug development setting. The following points are crucial for achieving consistent results in the synthesis of this compound, especially via palladium-catalyzed cyanation.

Troubleshooting Logic

Low Yield/Incomplete Reaction Low Yield/Incomplete Reaction Catalyst Inactivation Catalyst Inactivation Low Yield/Incomplete Reaction->Catalyst Inactivation Potential Cause Poor Solubility of Cyanide Source Poor Solubility of Cyanide Source Low Yield/Incomplete Reaction->Poor Solubility of Cyanide Source Potential Cause Use Palladacycle Precatalyst Use Palladacycle Precatalyst Catalyst Inactivation->Use Palladacycle Precatalyst Solution Ensure Anhydrous/Inert Conditions Ensure Anhydrous/Inert Conditions Catalyst Inactivation->Ensure Anhydrous/Inert Conditions Solution Use Additives (e.g., phase-transfer catalyst) Use Additives (e.g., phase-transfer catalyst) Poor Solubility of Cyanide Source->Use Additives (e.g., phase-transfer catalyst) Solution Optimize Solvent System Optimize Solvent System Poor Solubility of Cyanide Source->Optimize Solvent System Solution Formation of Side Products Formation of Side Products Hydrolysis of Nitrile Hydrolysis of Nitrile Formation of Side Products->Hydrolysis of Nitrile Potential Cause Homocoupling of Starting Material Homocoupling of Starting Material Formation of Side Products->Homocoupling of Starting Material Potential Cause Careful Work-up (avoid strong acid/base) Careful Work-up (avoid strong acid/base) Hydrolysis of Nitrile->Careful Work-up (avoid strong acid/base) Solution Lower Reaction Temperature Lower Reaction Temperature Homocoupling of Starting Material->Lower Reaction Temperature Solution Adjust Ligand:Metal Ratio Adjust Ligand:Metal Ratio Homocoupling of Starting Material->Adjust Ligand:Metal Ratio Solution

Caption: A logic diagram for troubleshooting common issues.

  • Catalyst Quality and Handling: The activity of palladium catalysts can vary between batches. It is advisable to use a consistent source and handle catalysts under an inert atmosphere to prevent degradation.

  • Purity of Starting Materials: Impurities in the 6-bromo-1H-pyrrolo[3,2-c]pyridine can interfere with the catalytic cycle. Thorough purification of the intermediate is essential.

  • Reaction Conditions: Strict control of reaction temperature, time, and atmosphere is crucial. The use of Schlenk techniques or a glovebox is recommended to exclude oxygen and moisture.

  • Solvent Choice: The solvent should be anhydrous and degassed to prevent side reactions and catalyst deactivation.

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through a two-step sequence involving the preparation of a 6-bromo precursor followed by palladium-catalyzed cyanation. For enhanced reproducibility and safety, the use of well-defined palladacycle precatalysts and non-toxic cyanide sources like potassium ferrocyanide is highly recommended.

While alternative methods such as the Sandmeyer reaction and direct C-H cyanation present intriguing possibilities for more streamlined syntheses, their application to this specific heterocyclic system requires further investigation and optimization. Future research in this area should focus on developing milder and more efficient catalytic systems for the cyanation step and exploring the feasibility of direct C-H functionalization to improve the overall efficiency and environmental footprint of the synthesis.

References

A Researcher's Guide to 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile Analogs: A Side-by-Side Comparison for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of 7-azaindole, represents a privileged heterocyclic system in medicinal chemistry. Its rigid, bicyclic structure and hydrogen bonding capabilities make it an effective mimic of the indole nucleus, enabling it to interact with a wide range of biological targets. The introduction of a carbonitrile group, particularly at the 6-position, adds a versatile chemical handle and a potent hydrogen bond acceptor, further enhancing its potential as a core for novel therapeutic agents.[1] This guide provides a comparative analysis of various analogs derived from this core, focusing on their synthesis, biological performance, and the structure-activity relationships (SAR) that govern their function, with a particular emphasis on their application as anticancer agents.

Synthetic Strategies: Building the Core Scaffold

The generation of a diverse library of analogs hinges on robust and flexible synthetic routes. The primary approach to derivatizing the 1H-pyrrolo[3,2-c]pyridine core involves late-stage functionalization, typically via palladium-catalyzed cross-coupling reactions. A key strategic intermediate is a halogenated scaffold, such as 6-bromo-1H-pyrrolo[3,2-c]pyridine, which can be synthesized through a multi-step sequence starting from substituted pyridines.[2][3] This bromo-intermediate serves as a versatile anchor point for introducing a wide array of substituents at the C6 position using reactions like the Suzuki cross-coupling with various arylboronic acids.[3] This strategy allows for the systematic exploration of the chemical space around the core, which is fundamental to establishing clear structure-activity relationships.

Synthesis_Workflow cluster_synthesis General Synthetic Workflow Start Substituted Pyridine Precursor Step1 Nitration & Acetal Formation Start->Step1 Key_Intermediate_1 Key Intermediate (e.g., Enamine) Step1->Key_Intermediate_1 Step2 Reductive Cyclization (Fe / Acetic Acid) Key_Intermediate_1->Step2 Key_Intermediate_2 6-Bromo-1H-pyrrolo[3,2-c]pyridine Step2->Key_Intermediate_2 Step3 N-Arylation (Chan-Lam or Buchwald-Hartwig) Key_Intermediate_2->Step3 Key_Intermediate_3 N-Aryl-6-bromo-1H-pyrrolo[3,2-c]pyridine Step3->Key_Intermediate_3 Step4 Suzuki Cross-Coupling (Arylboronic Acids, Pd Catalyst) Key_Intermediate_3->Step4 Final_Product Diverse 6-Aryl-1H-pyrrolo[3,2-c]pyridine Analogs Step4->Final_Product Signaling_Pathway cluster_pathway Mechanism of Action: Tubulin Inhibition Tubulin α/β-Tubulin Dimers Polymerization Microtubule Polymerization Tubulin->Polymerization Analog Analog 10t (1H-pyrrolo[3,2-c]pyridine derivative) ColchicineSite Colchicine Binding Site Analog->ColchicineSite Binds to ColchicineSite->Polymerization Inhibits Microtubules Dynamic Microtubules Polymerization->Microtubules G2M_Arrest G2/M Phase Arrest Polymerization->G2M_Arrest Mitosis Proper Mitotic Spindle Formation Microtubules->Mitosis CellCycle Normal Cell Cycle Progression Mitosis->CellCycle Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

References

A Comparative Guide to Validated Analytical Methods for 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous analysis of novel heterocyclic compounds is fundamental to ensuring data integrity and advancing research. 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile, a key scaffold in medicinal chemistry, demands robust and validated analytical methods for its characterization, purity assessment, and quantification. This guide provides a comparative analysis of essential analytical techniques, offering insights into their application, performance, and the causality behind experimental choices.

Introduction to the Analytical Landscape

This compound belongs to the azaindole family, a class of compounds with significant interest in drug discovery.[1] The validation of analytical methods for this compound is crucial for confirming its identity, determining its purity, and quantifying its presence in various matrices during preclinical and clinical development. The choice of analytical technique is dictated by the specific requirements of the analysis, whether it be for structural elucidation, routine quality control, or pharmacokinetic studies.

Core Analytical Techniques: A Comparative Overview

The primary methods for the analysis of this compound and its derivatives include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique offers unique advantages and provides complementary information.

Analytical Technique Primary Application Strengths Limitations
NMR Spectroscopy Structural Elucidation, Purity AssessmentProvides detailed structural information, non-destructive.Relatively low sensitivity, not ideal for trace analysis.
Mass Spectrometry Molecular Weight Determination, Structural Confirmation, QuantificationHigh sensitivity and selectivity, provides molecular formula with high resolution MS.Can require specialized equipment, may not distinguish isomers.
HPLC Purity Assessment, QuantificationHigh resolution, excellent for separating mixtures, widely available.Requires a chromophore for UV detection, method development can be time-consuming.
Gas Chromatography (GC) Analysis of Volatile ImpuritiesHigh separation efficiency for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Expert Insights: For the related isomer, 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, predicted ¹H NMR data in DMSO-d₆ shows distinct signals in the aromatic region, with the pyrrole N-H proton appearing as a broad singlet at approximately 12.0 ppm.[2] Similar characteristic shifts are expected for this compound, allowing for definitive structural assignment. The ¹³C NMR spectrum is expected to show a characteristic signal for the nitrile carbon around 118 ppm.[2]

Experimental Protocol: NMR Analysis

Objective: To confirm the molecular structure of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[2]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).[1]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Data Processing: Process the spectra using appropriate software to apply Fourier transformation, phase correction, and baseline correction.[2]

Mass Spectrometry: High Sensitivity for Molecular Weight and Beyond

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and confirming its elemental composition with high accuracy.

Expert Insights: Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.[1] High-resolution mass spectrometry (HRMS) can provide the exact mass, which is crucial for confirming the molecular formula. For derivatives of 1H-pyrrolo[3,2-c]pyridine, HRMS has been used to confirm their structures to four decimal places.[3][4]

Experimental Protocol: Mass Spectrometry Analysis

Objective: To confirm the molecular weight and elemental composition of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be a standalone instrument for direct infusion or coupled with an HPLC system (LC-MS).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the monoisotopic mass and compare it with the theoretical mass of C₈H₅N₃.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is the most common technique for assessing the purity and quantifying this compound. A validated reverse-phase HPLC (RP-HPLC) method is essential for quality control and stability studies.

Expert Insights: For heterocyclic compounds like pyridine derivatives, a C18 column is a good starting point for method development.[5][6] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. UV detection is suitable as the pyrrolopyridine scaffold contains a chromophore. For quantitative analysis in biological fluids, LC-MS/MS provides the necessary selectivity and sensitivity.[7]

Experimental Protocol: HPLC Analysis

Objective: To determine the purity of a this compound sample.

Methodology:

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another modifier to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (determined by UV scan).

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas to determine the percentage purity.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of analytical characterization and method selection.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_quant Quantitative Analysis Synthesis Synthesis of Crude Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Structural Confirmation Purification->NMR Primary Analysis MS HRMS Elemental Composition NMR->MS Confirmatory HPLC HPLC-UV Purity Assessment MS->HPLC Final Purity Check LCMS Validated LC-MS/MS Bioanalysis HPLC->LCMS For Quantitative Studies

Caption: A general workflow for the synthesis, purification, and analytical characterization of this compound.

Method_Selection node_goal What is the analytical goal? node_structure Structural Confirmation? node_goal->node_structure node_purity Purity Assessment? node_goal->node_purity node_quant Quantification in Biological Matrix? node_goal->node_quant node_nmr NMR Spectroscopy node_structure->node_nmr node_ms Mass Spectrometry node_structure->node_ms node_hplc HPLC-UV node_purity->node_hplc node_lcms LC-MS/MS node_quant->node_lcms

Caption: Decision tree for selecting the appropriate analytical method based on the research objective.

Conclusion

The analytical characterization of this compound relies on a combination of powerful techniques. While NMR and MS are paramount for initial structural confirmation, HPLC is the cornerstone for routine purity assessment and quantification. The development and validation of these methods are critical for ensuring the quality and reliability of data in research and drug development. The protocols and insights provided in this guide serve as a foundation for establishing robust analytical strategies for this important heterocyclic compound.

References

Safety Operating Guide

Proper Disposal of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile, a heterocyclic compound with significant interest in medicinal chemistry.[1][2][3][4] Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are rooted in the established hazards of structurally related pyridine and nitrile-containing compounds, ensuring a cautious and comprehensive approach to its disposal.

Hazard Assessment and Waste Identification: The "Why" Behind the Protocol

Due to its structural motifs—a pyridine ring and a nitrile group—this compound must be presumed hazardous. Pyridine and its derivatives are recognized for their potential flammability, toxicity, and irritant properties.[5][6] The nitrile group, while a common functional group in pharmaceuticals, also warrants careful handling.[7][8] Therefore, all materials contaminated with this compound, including neat compound, solutions, reaction byproducts, and used consumables, must be classified and managed as hazardous waste.

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin, based on data for similar heterocyclic compounds.[6][9]

  • Irritation: Likely to cause skin and eye irritation.[6][10]

  • Environmental Hazard: Discharge into the environment must be strictly avoided to prevent harm to aquatic life and ecosystems.[10]

  • Incompatibilities: Store separately from strong oxidizing agents and acids to prevent potentially vigorous or exothermic reactions.[10][11]

The U.S. Environmental Protection Agency (EPA) designates waste streams containing pyridine as hazardous waste under the code F005, which applies to spent non-halogenated solvents.[12][13][14]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal-related activities, it is imperative to be outfitted with the appropriate PPE. The following table outlines the minimum requirements:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.To shield eyes from potential splashes of solutions containing the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent dermal contact and absorption. For prolonged contact, consider double-gloving.
Protective Clothing A flame-resistant laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Work within a certified chemical fume hood.To prevent the inhalation of any dust or aerosols that may be generated during handling and transfer.

Step-by-Step Disposal Protocol: A Self-Validating System

The recommended and most secure method for the disposal of this compound is through a licensed professional chemical waste disposal service. The following protocol ensures safe handling and storage prior to collection.

Step 1: Waste Segregation and Collection

  • Causality: Proper segregation is crucial to prevent accidental mixing of incompatible chemicals, which could lead to dangerous reactions.

  • Procedure:

    • Solid Waste: Collect unadulterated this compound, along with contaminated items such as weighing papers, spatulas, and pipette tips, in a designated, robust, and sealable solid waste container.

    • Liquid Waste: For solutions containing the compound, use a separate, leak-proof, and clearly marked liquid waste container. Ensure the container material is compatible with the solvents used.

    • Contaminated Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container to prevent punctures and injuries.

    • Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste bag.[6]

Step 2: Container Labeling

  • Causality: Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste, including disposal technicians.

  • Procedure:

    • Affix a "Hazardous Waste" label to each container as soon as the first drop of waste is added.

    • Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • List all constituents of the waste, including solvents, with their approximate percentages.

    • Indicate the date of initial waste accumulation.

Step 3: Interim Storage

  • Causality: Safe interim storage minimizes the risk of spills, exposure, and unauthorized access.

  • Procedure:

    • Keep waste containers tightly sealed at all times, except when adding waste.

    • Store the containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from sources of ignition.[11]

    • Maintain segregation of incompatible waste streams within the storage area.

Step 4: Arranging for Final Disposal

  • Causality: Final disposal must be conducted by qualified professionals to ensure environmental safety and regulatory compliance.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide the waste disposal service with a complete inventory of the waste, including the chemical name and any available safety information.

    • Never dispose of this compound down the drain or in the regular trash.[15]

Spill Management: Preparedness is Key

In the event of a spill, prompt and correct action can significantly mitigate potential hazards.

  • Small Spills (manageable by laboratory personnel):

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[15]

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department or emergency response team immediately.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Waste Generation & Preparation cluster_disposal Final Disposal Start Generation of This compound Waste Segregate Segregate Waste by Type (Solid, Liquid, Sharps, PPE) Start->Segregate Label Label Container with 'Hazardous Waste' & Full Chemical Name Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Contact_EHS Contact EHS or Licensed Waste Disposal Contractor Store->Contact_EHS Incineration High-Temperature Incineration (Recommended Method) Contact_EHS->Incineration

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

This guide provides essential safety protocols for the handling, use, and disposal of this compound. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The guidance herein is based on the known hazards of its constituent chemical groups—pyridines and organic nitriles—and data from structurally similar compounds.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is limited, a robust risk assessment can be constructed from its chemical structure and data on close analogs.

  • Pyridine Moiety : The pyridine ring is a common feature in many pharmaceuticals and agrochemicals. Compounds in this class are often skin and eye irritants and can be harmful if inhaled or ingested.[1][2]

  • Nitrile Group (-CN) : Organic nitriles are of significant toxicological concern. They can be metabolized in the body to release cyanide ions, which inhibit cellular respiration and can lead to rapid-onset, systemic toxicity.[3] The signs of nitrile poisoning are often delayed compared to direct cyanide exposure but are clinically similar, including headache, dizziness, and nausea, progressing to more severe symptoms.[3]

  • Analog Data : A structural isomer, 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile, is classified with Hazard Statements H301 (Toxic if swallowed) and H318 (Causes serious eye damage). This is a critical piece of data, suggesting significant acute oral toxicity and a high risk of severe eye injury upon contact.

Presumed Hazard Classification: Based on the available evidence, this compound should be handled as a substance with the following potential hazards:

  • Acute Toxicity, Oral (Category 3) : Toxic if swallowed.

  • Serious Eye Damage (Category 1) : Causes serious eye damage.

  • Skin Irritation : May cause skin irritation.

  • Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.[4]

Engineering Controls and Personal Protective Equipment (PPE)

The primary goal is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

Engineering Controls
  • Chemical Fume Hood : All manipulations of this compound, especially handling of the solid powder, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[1][5] The ventilation system is your first and most critical line of defense.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all personnel handling this compound.[6] Standard laboratory attire, including full-length pants and closed-toe shoes, is required at all times.[7]

PPE CategorySpecificationRationale and Best Practices
Hand Protection Chemical-resistant nitrile gloves.Nitrile provides good protection against incidental splashes of many organic solvents and solids.[8] Crucially, change gloves immediately if you know or suspect they have been contaminated. Do not wear gloves outside of the laboratory area.
Eye Protection Chemical splash goggles.Due to the high risk of serious eye damage (H318), safety glasses are insufficient. Goggles that form a seal around the eyes are required to protect against splashes and airborne dust.[8]
Body Protection A buttoned laboratory coat.A lab coat protects your skin and personal clothing from contamination.[5] Ensure it is worn fully fastened.
Respiratory Not required if work is confined to a fume hood.A respirator may be necessary for large-scale spills or if engineering controls fail.[9] Use requires prior medical clearance, fit-testing, and training.

Standard Operating Procedures (SOPs)

Adherence to methodical and careful laboratory practice is paramount.

Weighing and Preparing Solutions
  • Preparation : Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE.

  • Weighing : Handle the solid compound gently to minimize dust formation.[10] Use a micro-spatula for transfers. Weigh the compound on weighing paper or in a disposable weigh boat.

  • Dissolving : To create a solution, place the stir bar and solvent in the flask first. Slowly add the weighed solid to the solvent to prevent splashing. Keep containers covered whenever possible.

  • Post-Weighing Decontamination : Carefully dispose of the used weighing paper/boat in the designated solid hazardous waste container. Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol) followed by soap and water.

General Handling
  • Avoid Ingestion : Never eat, drink, or smoke in the laboratory.[11]

  • Work Area : Keep the work area tidy. Clearly label all containers with the chemical name and associated hazards.[6]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[12]

Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4][13]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a couple of glasses of water to drink. Seek immediate medical attention, and provide the Safety Data Sheet or this guide to the medical personnel.[11]

  • Small Spill : For small spills of the solid, gently cover with an inert absorbent material like sand or vermiculite.[9] Scoop the material into a labeled hazardous waste container. Decontaminate the area.

  • Large Spill : Evacuate the immediate area. Alert your facility's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.

Decontamination and Waste Disposal

Proper disposal is a legal and ethical requirement to protect personnel and the environment.

  • Decontamination : Thoroughly wipe down any surfaces, glassware, or equipment that came into contact with the chemical. A common procedure is to use a solvent wipe followed by a soap and water wash.

  • Waste Classification : All materials contaminated with this compound, including excess solid, solutions, and disposables (gloves, pipette tips, weigh boats), must be treated as hazardous waste.[1][10]

  • Waste Collection :

    • Solid Waste : Collect in a clearly labeled, sealed container designated for hazardous solid waste.[10]

    • Liquid Waste : Collect in a separate, sealed, and clearly labeled hazardous liquid waste container.[5]

  • Disposal : Do not pour any waste down the drain.[1] Follow your institution's specific guidelines for hazardous waste pickup and disposal.

Visualization: Safe Handling Workflow

The following diagram outlines the critical decision points and workflow for safely handling this compound.

G start START: Prepare for Experiment risk_assessment 1. Conduct Risk Assessment (Review SDS/Safety Guide) start->risk_assessment ppe_check 2. Don Required PPE (Goggles, Nitrile Gloves, Lab Coat) risk_assessment->ppe_check hood_check 3. Verify Fume Hood Function ppe_check->hood_check handling 4. Handle Compound in Fume Hood (Weighing, Solution Prep) hood_check->handling spill Spill Occurs handling->spill experiment 5. Perform Experiment handling->experiment spill_response Execute Spill Protocol (Evacuate / Absorb / Decontaminate) spill->spill_response Yes spill->experiment No decon 6. Decontaminate Work Area & Equipment spill_response->decon experiment->decon waste 7. Segregate & Dispose of Waste (Solid & Liquid Hazardous) decon->waste remove_ppe 8. Remove PPE Correctly waste->remove_ppe wash 9. Wash Hands Thoroughly remove_ppe->wash end END: Experiment Complete wash->end

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrrolo[3,2-c]pyridine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.